molecular formula C61H90N16O21 B12383138 LLO (190-201)

LLO (190-201)

Numéro de catalogue: B12383138
Poids moléculaire: 1383.5 g/mol
Clé InChI: RCVGSFCBAXMTBJ-BDYPCRFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LLO (190-201) is a useful research compound. Its molecular formula is C61H90N16O21 and its molecular weight is 1383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality LLO (190-201) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LLO (190-201) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C61H90N16O21

Poids moléculaire

1383.5 g/mol

Nom IUPAC

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C61H90N16O21/c1-29(2)49(59(95)75-43(28-78)61(97)98)76-57(93)41(27-47(66)83)73-58(94)44-9-7-23-77(44)60(96)42(25-33-12-16-35(80)17-13-33)74-51(87)31(4)67-53(89)38(18-20-45(64)81)69-50(86)30(3)68-56(92)40(24-32-10-14-34(79)15-11-32)72-54(90)37(8-5-6-22-62)71-55(91)39(19-21-48(84)85)70-52(88)36(63)26-46(65)82/h10-17,29-31,36-44,49,78-80H,5-9,18-28,62-63H2,1-4H3,(H2,64,81)(H2,65,82)(H2,66,83)(H,67,89)(H,68,92)(H,69,86)(H,70,88)(H,71,91)(H,72,90)(H,73,94)(H,74,87)(H,75,95)(H,76,93)(H,84,85)(H,97,98)/t30-,31-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1

Clé InChI

RCVGSFCBAXMTBJ-BDYPCRFLSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N

SMILES canonique

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N

Origine du produit

United States

Foundational & Exploratory

The Immunomodulatory Function of LLO (190-201) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The listeriolysin O (LLO) (190-201) peptide, with the sequence NEKYAQAYPNVS, is a well-characterized, immunodominant peptide derived from the listeriolysin O protein of the intracellular bacterium Listeria monocytogenes.[1][2][3][4] This peptide is a critical tool in immunological research, primarily for its ability to elicit a robust CD4+ T helper (Th1) cell response. Its function is intrinsically linked to the major histocompatibility complex class II (MHC-II) antigen presentation pathway, making it a valuable model epitope for studying T-cell activation, immune responses to intracellular pathogens, and for the development of novel vaccine and immunotherapy strategies. This technical guide provides an in-depth overview of the core functions of the LLO (190-201) peptide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways and workflows.

Core Function: Elicitation of a Potent CD4+ T-Cell Response

The principal function of the LLO (190-201) peptide is to act as an antigenic epitope that is presented by MHC class II molecules, specifically the I-Ab allele in C57BL/6 mice, to CD4+ T cells.[2][5] This interaction triggers the activation, proliferation, and differentiation of LLO (190-201)-specific CD4+ T cells, leading to the production of key pro-inflammatory cytokines, predominantly Interferon-gamma (IFN-γ).

Quantitative Analysis of LLO (190-201)-Mediated T-Cell Activation

The potency of LLO (190-201) in stimulating CD4+ T-cell responses has been quantified in numerous studies. The following tables summarize key quantitative data related to its activity.

ParameterValueCell TypeMouse StrainReference
MHC-II Binding Affinity (Predicted)
I-Ab Binding Score75 (weak binder)in silicoC57BL/6[6]
T-Cell Activation (Half-Maximal Activation Dose)
LLO (190-201) Peptide~23 nMLLO-specific T-cell hybridomasC57BL/6[7]
Whole LLO Protein~3.3 - 7.5 pMLLO-specific T-cell hybridomasC57BL/6[7]
CD4+ T-Cell Response to L. monocytogenes Infection
% of IFN-γ+ CD4+ Splenocytes (Day 7 post-infection)~0.6%SplenocytesC57BL/6[6][8]
% of IFN-γ+ CD4+ T-cells (Day 7 post-infection)~20%SplenocytesC57BL/6[9]
% of IL-17+ CD4+ T-cells (Day 7 post-infection)<0.5%SplenocytesC57BL/6[9]
In Vitro Stimulation with LLO (190-201) Peptide
% of IFN-γ+ CD4+ T-cells0.75 ± 0.02%Dendritic Cell VaccineBALB/c[10]
Fold increase in IFN-γ+ CD4+ T-cells (B cell depleted vs. control)~2.9-fold decreaseSplenocytesC57BL/6[11]
Fold increase in TNF-α+ CD4+ T-cells (B cell depleted vs. control)~2.5-fold decreaseSplenocytesC57BL/6[11]
Fold increase in IL-2+ CD4+ T-cells (B cell depleted vs. control)~3-fold decreaseSplenocytesC57BL/6[11]

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation and T-Cell Receptor Signaling Pathway

The function of the LLO (190-201) peptide is initiated by its presentation on MHC class II molecules on the surface of antigen-presenting cells (APCs) to the T-cell receptor (TCR) on CD4+ T cells. This interaction triggers a complex intracellular signaling cascade within the T cell, leading to cellular activation.

MHC_II_TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC_II MHC Class II LLO_peptide LLO (190-201) TCR TCR MHC_II->TCR Binds CD4 CD4 MHC_II->CD4 Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 via Ras/MAPK SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin activates via Ca2+ NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene NFAT->Cytokine_Gene AP1->Cytokine_Gene

MHC-II presentation of LLO(190-201) and subsequent TCR signaling.
Experimental Workflow: Intracellular Cytokine Staining

A common method to quantify the function of LLO (190-201) is through intracellular cytokine staining (ICS) followed by flow cytometry. This allows for the identification and enumeration of cytokine-producing T cells at a single-cell level.

ICS_Workflow start Isolate Splenocytes (from immunized mouse) stimulate Stimulate with LLO (190-201) peptide (e.g., 10^-6 M for 5 hours) start->stimulate brefeldin Add Brefeldin A (protein transport inhibitor) (for last 2-4 hours) stimulate->brefeldin surface_stain Surface Stain (e.g., anti-CD4) brefeldin->surface_stain fix Fix Cells (e.g., 4% paraformaldehyde) surface_stain->fix permeabilize Permeabilize Cells (e.g., saponin-based buffer) fix->permeabilize intracellular_stain Intracellular Stain (e.g., anti-IFN-γ, anti-TNF-α) permeabilize->intracellular_stain acquire Acquire on Flow Cytometer intracellular_stain->acquire analyze Analyze Data (Gate on CD4+ cells and quantify cytokine+ populations) acquire->analyze

References

A Technical Guide to the Mechanism of Action of the LLO (190-201) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Listeriolysin O (LLO) is a pivotal virulence factor of the intracellular bacterium Listeria monocytogenes and a member of the cholesterol-dependent cytolysin family of pore-forming toxins.[1][2] Beyond its role in pathogenesis, enabling the escape of bacteria from the phagosome, LLO is a potent immunogen.[3] A key component of its immunogenicity is the peptide fragment spanning amino acids 190-201 (Sequence: NEKYAQAYPNVS).[4][5] This peptide, LLO (190-201), is a major histocompatibility complex class II (MHC-II)-restricted immunodominant epitope that elicits a powerful and specific CD4+ T helper cell response.[3][5] This technical guide provides an in-depth examination of the LLO (190-201) peptide's mechanism of action, detailing the cellular and molecular pathways it triggers, summarizing key quantitative data, and outlining relevant experimental protocols for its study.

Core Mechanism: Antigen Processing and Presentation

The primary mechanism of action for the LLO (190-201) peptide is its role as an antigenic epitope presented to the adaptive immune system. This process is initiated when the full-length LLO protein is taken up by professional Antigen Presenting Cells (APCs), such as dendritic cells (DCs) and macrophages.

  • Uptake and Processing: APCs internalize the LLO protein into endosomal compartments. Within the acidic environment of the endosome, the protein is proteolytically cleaved by enzymes like cathepsins.[6]

  • Peptide Loading: This processing generates various peptide fragments, including the stable LLO (190-201) epitope. This specific peptide is then loaded onto newly synthesized MHC class II molecules within the MIIC (MHC class II compartment).[7]

  • Surface Presentation: The resulting peptide-MHC-II complex is transported to the surface of the APC.[8]

  • T-Cell Recognition: The complex is displayed on the cell membrane, where it can be recognized by the T-cell receptor (TCR) of a CD4+ T helper cell with the corresponding specificity.[7]

The presentation of LLO is remarkably efficient. Studies have shown that the full LLO protein is processed and presented to CD4+ T cells at concentrations 3,000 to 7,000 times lower than those required for the synthetic peptide to elicit a comparable response.[9][10] This highlights a highly effective natural processing pathway.

Caption: Workflow of LLO (190-201) processing and presentation by an APC.

Signaling Pathway: T-Cell Activation

Recognition of the LLO (190-201)-MHC-II complex by the TCR initiates a signaling cascade within the CD4+ T cell, leading to its activation, proliferation, and differentiation into effector cells.

  • TCR Engagement: The binding of the TCR and its co-receptor CD4 to the peptide-MHC-II complex forms an immunological synapse.

  • Initiation Cascade: This engagement activates tyrosine kinases like Lck, which phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex associated with the TCR.

  • Signal Amplification: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70. This triggers the formation of a larger signalosome involving adaptor proteins like LAT.

  • Downstream Pathways: The signalosome activates multiple downstream pathways, including the PLCγ pathway (leading to calcium influx and NFAT activation), the Ras-MAPK pathway (leading to AP-1 activation), and the PKC-θ pathway (leading to NF-κB activation).

  • Cellular Response: These transcription factors translocate to the nucleus to drive the expression of key genes, most notably for cytokines such as Interleukin-2 (IL-2), which promotes T-cell proliferation, and Interferon-gamma (IFN-γ), a critical effector cytokine.[11][12]

G cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Cascade cluster_nucleus Nuclear Events pMHC_II APC: LLO(190-201)-MHC-II TCR_CD4 T-Cell: TCR / CD4 pMHC_II->TCR_CD4 Binding Lck Lck Activation TCR_CD4->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 Signalosome LAT Signalosome Assembly ZAP70->Signalosome Cascades Downstream Cascades (PLCγ, Ras/MAPK, NF-κB) Signalosome->Cascades TF Transcription Factor Activation Cascades->TF Gene_Expression Gene Expression (IL-2, IFN-γ) TF->Gene_Expression

Caption: Simplified signaling pathway for CD4+ T-cell activation by LLO (190-201).

Quantitative Data Summary

The immunogenicity of the LLO (190-201) epitope has been quantified in numerous studies. The data consistently show a dramatic difference in the efficiency of presentation between the full protein and the synthetic peptide.

Table 1: In Vitro T-Cell Activation Thresholds

Antigen APC Type T-Cell Type Activation Concentration Range Peak Response Concentration Citation(s)
Full LLO Protein (LLOWT) PEC, BMDC LLO(190-201)-specific hybridoma 0.1 - 10 pM 10 - 100 pM [8][10][11]
Synthetic LLO(190-201) Peptide Splenocytes LLO(190-201)-specific splenocytes ~1 µM > 1 µM [13]

| LLO(187-205) Peptide | PEC | LLO(190-201)-specific hybridoma | ~20-fold lower than LLO(190-201) | Not specified |[10][11] |

PEC: Peritoneal Exudate Cells; BMDC: Bone Marrow-Derived Dendritic Cells

Table 2: Ex Vivo Cytokine Response Following In Vivo Immunization

Immunizing Agent (250 pmol) Recall Antigen (10 nM LLOWW) Cytokine Mean Spot Forming Cells / 10^6 cells (± SEM) Citation(s)
LLOWT in IFA LLOWW IFN-γ ~150 [11]
LLOWT in IFA LLOWW IL-2 ~40 [11]
LLO(190-201) in IFA LLOWW IFN-γ ~125 [11]

| LLO(190-201) in IFA | LLOWW | IL-2 | ~25 |[11] |

IFA: Incomplete Freund's Adjuvant. LLOWW is a mutant form of LLO with reduced toxicity used as a recall antigen.

Experimental Protocols

The study of the LLO (190-201) mechanism of action relies on established immunological techniques. Below are detailed methodologies for key experiments.

Protocol 1: Generation of LLO(190-201)-Specific T-Cell Hybridomas

This protocol is used to create immortalized T-cell lines with a single, defined specificity for the LLO(190-201) epitope.

  • Immunization: Infect C57BL/6 mice intraperitoneally with a sublethal dose of L. monocytogenes (e.g., 10³ Colony-Forming Units, CFU).[8][11]

  • Spleen Harvest: Seven days post-infection, sacrifice the mice and aseptically remove the spleens.[8][11]

  • In Vitro Restimulation: Prepare single-cell suspensions from the spleens. Culture the splenocytes for 3 days in the presence of the synthetic LLO(190-201) peptide to expand antigen-specific T cells.[8][11]

  • Cell Fusion: Fuse the restimulated splenocytes with a T-cell lymphoma partner line that lacks TCR expression (e.g., BW5147) using polyethylene glycol (PEG).[8][11]

  • Selection and Cloning: Select for fused hybridoma cells in a selective medium (e.g., HAT medium). Clone the resulting hybridomas by limiting dilution (one cell per well) to ensure monoclonality.[8][11]

  • Specificity Screening: Screen each clone for its ability to produce IL-2 when co-cultured with APCs (like peritoneal exudate cells) pulsed with the LLO(190-201) peptide.[8][11]

Protocol 2: In Vitro Antigen Presentation Assay

This assay quantifies the efficiency with which an antigen is presented to T cells.

  • Cell Preparation:

    • Harvest APCs (e.g., bone marrow-derived dendritic cells or irradiated splenocytes) from C57BL/6 mice. Plate them in a 96-well flat-bottom plate (e.g., 5x10⁴ to 1x10⁵ cells/well).[10][11]

    • Prepare the LLO(190-201)-specific T-cell hybridomas (e.g., 5x10⁴ cells/well).[10][11]

  • Antigen Addition: Prepare serial dilutions of the antigen to be tested (e.g., full-length LLO protein or synthetic LLO(190-201) peptide) and add them to the wells containing APCs.

  • Co-culture: Add the T-cell hybridomas to the wells. Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[10][11]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Measurement: Quantify the amount of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a CTLL-2 bioassay, where the proliferation of the IL-2-dependent CTLL-2 cell line is proportional to the amount of IL-2 present.[10][14]

G start Start prep_apc 1. Prepare & Plate APCs (e.g., 10^5 BMDCs) start->prep_apc add_antigen 3. Add Antigen (Serial Dilutions of LLO or Peptide) prep_apc->add_antigen prep_tcell 2. Prepare T-Cell Hybridomas (e.g., 5x10^4 cells) coculture 4. Co-culture Cells (16-24 hours, 37°C) prep_tcell->coculture add_antigen->prep_tcell collect 5. Collect Supernatant coculture->collect measure 6. Measure IL-2 (ELISA or CTLL-2 Bioassay) collect->measure end End measure->end

Caption: Experimental workflow for an in vitro antigen presentation assay.

Protocol 3: Ex Vivo ELISpot Assay

This protocol measures the frequency of antigen-specific, cytokine-secreting T cells directly from an immunized animal.

  • Immunization: Immunize C57BL/6 mice in the footpad with 250 picomoles of the antigen (e.g., LLO protein or peptide) emulsified in a suitable adjuvant (e.g., Incomplete Freund's Adjuvant).[11]

  • Lymph Node Harvest: After 7 days, harvest the draining popliteal lymph nodes.[11]

  • Cell Preparation: Prepare a single-cell suspension from the lymph nodes.

  • ELISpot Assay:

    • Add the lymph node cells to wells of an ELISpot plate pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ or anti-IL-2).

    • Stimulate the cells in the wells with a recall antigen (e.g., 10 nM of a non-toxic LLO mutant) or leave them unstimulated as a control.[11]

    • Incubate for 24-48 hours.

  • Spot Development: Wash the plate and add a biotinylated anti-cytokine detection antibody, followed by a streptavidin-enzyme conjugate. Add a substrate that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.

  • Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the frequency of antigen-specific T cells.

References

The Role of the Listeriolysin O (190-201) Epitope in Immunity to Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the Listeriolysin O (LLO) 190-201 peptide, a critical epitope in the adaptive immune response to the intracellular bacterium Listeria monocytogenes. We will explore its role in T-cell activation, summarize key quantitative data from immunological studies, detail relevant experimental protocols, and visualize the core biological pathways and workflows.

Introduction: The Immunodominance of LLO (190-201)

Listeria monocytogenes is a model pathogen for studying cell-mediated immunity. A crucial virulence factor, Listeriolysin O (LLO), enables the bacterium to escape from the phagosome into the host cell's cytosol, a step required for its intracellular life cycle and for the induction of a robust T-cell-mediated immune response.[1][2] Beyond its role in pathogenesis, LLO is a major immunogen, containing several dominant epitopes for both CD4+ and CD8+ T cells.[3][4]

The peptide spanning amino acids 190-201 of LLO (Sequence: NEKYAQAYPNVS) is a well-characterized, immunodominant Major Histocompatibility Complex class II (MHC-II)-restricted epitope, primarily recognized by CD4+ T cells in the context of the I-Ab haplotype in C57BL/6 mice.[1][5][6][7] This epitope is a focal point of the T-helper cell response during Listeria infection. LLO (190-201)-specific CD4+ T cells are critical for orchestrating a successful adaptive immune response, primarily through the production of cytokines like Interferon-gamma (IFN-γ), which activates macrophages and helps prime CD8+ T cell responses.[8][9]

Studies have shown that LLO as a whole protein is processed and presented to CD4+ T cells with remarkable efficiency—thousands of times more effectively than the synthetic peptide itself—highlighting its potent immunogenic properties.[4][10][11] Understanding the dynamics of the T-cell response to the LLO (190-201) epitope is therefore fundamental to deciphering protective immunity against listeriosis and for the rational design of vaccines and immunotherapies.

Quantitative Data Summary

The following tables summarize quantitative data on the LLO (190-201)-specific CD4+ T-cell response from various studies. These metrics are crucial for evaluating immune status and vaccine efficacy in preclinical models.

Table 1: Frequency of LLO (190-201)-Specific CD4+ T Cells Post-Infection or Vaccination

Mouse StrainImmunization/Infection MethodTime PointTissue% of CD4+ T cells (IFN-γ+)Reference(s)
C57BL/6Infection with L. monocytogenes (2 x 103 CFU)Day 10Spleen~0.6%[7][12]
C57BL/6Vaccination with DC pulsed with LLO (189-201)Day 7Spleen0.75 ± 0.02%[13]
C57BL/6Immunization with LLO-Lm-OVA (3 x 108 CFU)Day 7Spleen1 - 3%[2]

Table 2: Antigen Presentation Efficiency

AntigenAntigen Presenting Cell (APC)Half-Maximal T-cell ResponseFold Increase vs. PeptideReference(s)
LLO Wild-Type (WT) ProteinPeritoneal Exudate Cells (PEC)pM to fM concentrations3,000 - 7,000x[4][10][11]
LLO (190-201) PeptidePeritoneal Exudate Cells (PEC)nM concentrationsBaseline[4][10][11]
LLO (187-205) PeptidePeritoneal Exudate Cells (PEC)Lower nM concentrations~20x[10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are standard protocols used to investigate the LLO (190-201)-specific T-cell response.

3.1 In Vivo Infection of Mice with Listeria monocytogenes

This protocol describes the standard procedure for infecting mice to study the primary immune response.

  • Bacterial Culture: Streak L. monocytogenes (e.g., EGD or 10403S strain) on a BHI (Brain Heart Infusion) agar plate and incubate overnight at 37°C.

  • Liquid Culture: Inoculate a single colony into 3-5 mL of BHI broth and grow overnight at 37°C with shaking.

  • Sub-culture: The next day, sub-culture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Preparation of Inoculum: Pellet the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS. Calculate the bacterial concentration based on the OD600 reading (e.g., OD600 of 1.0 ≈ 1x109 CFU/mL).

  • Infection: Dilute the bacterial suspension to the desired concentration (e.g., 1x104 CFU/mL for a 2x103 CFU dose). Infect C57BL/6 mice intravenously (i.v.) via the lateral tail vein with 200 µL of the inoculum.[14] The bacterial dose should be confirmed by plating serial dilutions of the inoculum.

3.2 Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T cells producing a specific cytokine.

  • Spleen Processing: At a defined time point post-infection (e.g., Day 7 or 10), euthanize mice and aseptically remove spleens. Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.

  • Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer. Wash the remaining splenocytes with complete RPMI medium.

  • Cell Stimulation: Resuspend splenocytes to a concentration of 4x106 cells/mL. Stimulate the cells for 5-6 hours at 37°C in the presence of:

    • LLO (190-201) peptide (e.g., 1-2 µM final concentration).[7][12]

    • A protein transport inhibitor (e.g., Brefeldin A or Monensin) added for the final 4 hours of culture.[15][16]

    • Include negative (no peptide) and positive (e.g., PMA/Ionomycin) controls.

  • Surface Staining: Wash cells and stain for surface markers by incubating with fluorochrome-conjugated antibodies against CD4, CD8, etc., for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.

  • Flow Cytometry: Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on the CD4+ lymphocyte population and quantifying the percentage of cells positive for IFN-γ.[12][16]

3.3 Generation of LLO (190-201)-Specific T-cell Hybridomas

T-cell hybridomas are immortalized cell lines that respond to a specific peptide-MHC complex, providing a consistent tool for antigen presentation assays.

  • Mouse Infection: Infect a C57BL/6 mouse with a sublethal dose of L. monocytogenes (e.g., 103 CFU, intraperitoneally).[4][10]

  • Spleen Cell Culture: Seven days post-infection, harvest the spleen and prepare a single-cell suspension.

  • In Vitro Restimulation: Culture the splenocytes with the LLO (190-201) peptide for 3 days to expand the antigen-specific T cells.[4][10]

  • Fusion: Fuse the restimulated spleen cells with a T-cell lymphoma partner line (e.g., BW5147) using polyethylene glycol (PEG).

  • Selection and Cloning: Select for fused hybridoma cells in HAT medium. Screen the resulting clones for specificity to LLO (190-201) presented by peritoneal exudate cells (PECs) or other APCs. Clone positive hybridomas by limiting dilution to ensure monoclonality.[4][10]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the LLO (190-201) epitope.

4.1 MHC Class II Antigen Presentation Pathway

This diagram shows how the LLO (190-201) peptide is processed by an Antigen Presenting Cell (APC) and presented to a CD4+ T-helper cell.

MHC_II_Pathway MHC Class II Presentation of LLO (190-201) cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell Phagosome 1. L. monocytogenes in Phagosome LLO_Release 2. LLO allows escape to cytosol Phagosome->LLO_Release Endosome 3. LLO protein taken up by endocytosis Processing 4. Proteolytic processing in endosome Endosome->Processing Peptide LLO (190-201) peptide Processing->Peptide MIIC 5. Peptide loading onto MHC-II Peptide->MIIC MHCII_Synth MHC-II Synthesis (Endoplasmic Reticulum) MHCII_Synth->MIIC Surface_Presentation 6. Surface Presentation of pMHC-II Complex MIIC->Surface_Presentation TCR T-Cell Receptor (TCR) recognizes complex Surface_Presentation->TCR Signal 1 Activation 7. T-Cell Activation (Cytokine Release, etc.) TCR->Activation

Caption: MHC-II presentation pathway for the LLO (190-201) epitope.

4.2 Experimental Workflow for Intracellular Cytokine Staining

This workflow outlines the key steps in quantifying LLO (190-201)-specific T cells from an infected mouse using flow cytometry.

ICS_Workflow Workflow: Intracellular Cytokine Staining Assay Mouse 1. Infect C57BL/6 Mouse with L. monocytogenes Incubate 2. Wait for adaptive response (7-10 days) Mouse->Incubate Harvest 3. Harvest Spleen & Prepare Splenocytes Incubate->Harvest Stimulate 4. In Vitro Stimulation with LLO (190-201) Peptide + Brefeldin A Harvest->Stimulate SurfaceStain 5. Stain Surface Markers (e.g., anti-CD4) Stimulate->SurfaceStain Perm 6. Fix & Permeabilize Cells SurfaceStain->Perm IntraStain 7. Stain Intracellular Cytokine (anti-IFN-γ) Perm->IntraStain FACS 8. Analyze by Flow Cytometry IntraStain->FACS Result Result: % of CD4+ T cells producing IFN-γ FACS->Result Logical_Relationships Role of LLO (190-201) in the Immune Response Infection L. monocytogenes Infection APC Antigen Presenting Cell (Macrophage, DC) Infection->APC LLO_Processing LLO Processing & Presentation of LLO (190-201) on MHC-II APC->LLO_Processing CD4 Naive LLO (190-201) Specific CD4+ T Cell LLO_Processing->CD4 Activation Th1 Activated Th1 Cell CD4->Th1 Differentiation IFNg IFN-γ Production Th1->IFNg CD8_Help Help for CD8+ T Cell Priming & Memory Th1->CD8_Help Macrophage_Activation Macrophage Activation (Enhanced Killing) IFNg->Macrophage_Activation Clearance Bacterial Clearance & Protective Immunity Macrophage_Activation->Clearance CD8_Help->Clearance

References

Immunogenicity of Listeriolysin O (190-201) in Murine Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a pore-forming toxin produced by the intracellular bacterium Listeria monocytogenes, is a critical virulence factor that enables the pathogen to escape from the phagosome into the cytosol of infected cells. This cytosolic localization allows for robust processing and presentation of LLO-derived antigens on both MHC class I and class II molecules, leading to the induction of strong CD8+ and CD4+ T cell responses, respectively. The peptide fragment spanning amino acids 190-201 of LLO (LLO190-201) has been identified as an immunodominant MHC class II-restricted epitope in C57BL/6 mice, making it an invaluable tool for studying T helper cell responses in the context of bacterial infection and vaccine development.[1][2][3] This technical guide provides an in-depth analysis of the immunogenicity of the LLO (190-201) peptide in mouse models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Concepts of LLO (190-201) Immunogenicity

The LLO protein is a potent immunogen, capable of eliciting strong CD4+ T cell responses at femtomolar to picomolar concentrations, which is approximately 3,000 to 7,000 times more efficient than the response to the cognate peptide itself.[4][5] This enhanced presentation is observed with various antigen-presenting cells (APCs), including peritoneal exudate macrophages, bone marrow-derived dendritic cells (BMDCs), and splenocytes.[6][7] While the CD8+ T cell response to LLO is less robust than the CD4+ T cell response, it still occurs in the nanomolar range.[4][6] Notably, the potent immunogenicity of LLO has been shown to be independent of its cytotoxic activity, a feature that makes it an attractive candidate for vaccine development.[4][5][6]

Quantitative Analysis of LLO (190-201)-Specific T Cell Responses

The following tables summarize quantitative data from various studies on the cellular immune responses elicited by LLO (190-201) in mouse models.

Table 1: IFN-γ and IL-2 Production by LLO (190-201)-Specific T Cells

Mouse StrainImmunizationAssayAnalyzed CellsResponse MetricResult (Mean ± SEM)Reference
C57BL/6250 picomoles of LLO (190-201) peptide in incomplete Freund's adjuvantELISpotDraining lymph node cellsNumber of IFN-γ producing cells (per 106 cells)~150[6]
C57BL/6250 picomoles of LLO (190-201) peptide in incomplete Freund's adjuvantELISpotDraining lymph node cellsNumber of IL-2 producing cells (per 106 cells)~75[6]
C57BL/6Infection with L. monocytogenesIntracellular StainingSplenocytesPercentage of CD4+ T cells producing IFN-γ~0.6%[1]
C57BL/6Vaccination with dendritic cells pulsed with LLO (189-201)Intracellular StainingSplenocytesPercentage of CD4+ T cells producing IFN-γ0.75 ± 0.02%[8]

Table 2: Frequency of LLO (190-201)-Specific CD4+ T Cells

Mouse StrainImmunization/ChallengeTime PointAnalyzed TissueMeasurement MethodFrequency of LLO (190-201)-Specific CD4+ T CellsReference
C57BL/6Infection with recombinant L. monocytogenes expressing OVA (LmOVA)Day 7SpleenIntracellular IFN-γ stainingNot explicitly quantified, but response detected[9]
C57BL/6Infection with LmOVADay 7SpleenIntracellular IFN-γ stainingReduced in Rac1 deficient DC mice[10]
C57BL/6Vaccination with TvaxOVA-LLODay 7BloodTetramer StainingEnhanced with co-delivery of mtIL-12 and GM-CSF[11]
C57BL/6Infection with attenuated L. monocytogenes expressing OVADay 90SpleenIntracellular IFN-γ stainingIncreased numbers in IFN-γ-/- mice[12]

Experimental Protocols

Generation of LLO (190-201)-Specific T Cell Hybridomas
  • Infection: C57BL/6 mice are infected intraperitoneally with 103 colony-forming units (CFU) of L. monocytogenes EGD strain.[6][7]

  • Spleen Cell Isolation: Seven days post-infection, spleens are harvested, and single-cell suspensions are prepared.[6][7]

  • In Vitro Culture: Isolated spleen cells are cultured with the LLO (190-201) peptide for 3 days.[6][7]

  • Fusion: The cultured spleen cells are fused with BW5147 CD4+ T cell thymoma cells to generate stable hybridomas.[6][7]

  • Cloning and Screening: T cell hybridomas are cloned at one cell per well and screened for specificity to LLO (190-201) peptide presented by peritoneal exudate cells (PECs).[6][7]

In Vivo Immunization and T Cell Response Analysis
  • Immunization: C57BL/6 mice are immunized in the footpad with 250 picomoles of LLO (190-201) peptide emulsified in incomplete Freund's adjuvant.[6]

  • Lymph Node Isolation: After 7 days, draining lymph nodes are isolated.[6]

  • ELISpot Assay: The number of IFN-γ and IL-2 producing cells is determined by ELISpot assay using LLO protein as the recall antigen.[6]

Dendritic Cell-Based Vaccination
  • DC Preparation: Bone marrow-derived dendritic cells (DCs) are generated from the femur bone marrow of C57BL/6 mice and differentiated with GM-CSF. CD11c+ cells are then isolated.[13]

  • Peptide Pulsing: DCs are pulsed ex vivo with 50 µg/ml of LLO (190-201) peptide for 24 hours.[13]

  • Vaccination: Mice are immunized intraperitoneally with 1 x 106 peptide-pulsed DCs.[13]

  • Challenge: Seven days after immunization, mice are challenged intraperitoneally with a sublethal dose of L. monocytogenes.[13]

  • Analysis: Protection is assessed by determining the bacterial load in the spleen and liver. T cell responses can be analyzed by intracellular cytokine staining of splenocytes restimulated with the LLO (190-201) peptide.[8]

Intracellular Cytokine Staining for Flow Cytometry
  • Cell Stimulation: Splenocytes (2 x 107 cells/well) are incubated with 10-6 M LLO (190-201) peptide for 5 hours at 37°C.[10]

  • Golgi Block: After 2 hours of stimulation, a protein transport inhibitor (e.g., GolgiPlug) is added to the culture.[10]

  • Surface Staining: Cells are washed and stained with antibodies against surface markers such as CD4 and CD8.[10]

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry: The frequency of IFN-γ-producing CD4+ T cells is determined by flow cytometry.

Visualizing the Pathways and Processes

Antigen Processing and Presentation of LLO (190-201)

The following diagram illustrates the MHC class II antigen processing and presentation pathway for the LLO (190-201) epitope.

LLO_Presentation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell Phagosome Phagosome (L. monocytogenes) LLO_release LLO Release & Phagosome Escape Phagosome->LLO_release LLO action Cytosol Cytosol LLO_release->Cytosol Endosome Endosome (Exogenous LLO) Lysosome Lysosome Endosome->Lysosome Proteolytic_degradation Proteolytic Degradation Lysosome->Proteolytic_degradation LLO_190_201 LLO (190-201) Peptide Proteolytic_degradation->LLO_190_201 MIIC MHC Class II Loading Compartment LLO_190_201->MIIC Loading MHC_II MHC Class II MHC_II->MIIC Golgi Golgi Golgi->MHC_II Peptide_MHC_II Peptide-MHC II Complex MIIC->Peptide_MHC_II Cell_Surface Cell Surface Peptide_MHC_II->Cell_Surface Transport TCR T Cell Receptor (TCR) Peptide_MHC_II->TCR Recognition CD4 CD4 Peptide_MHC_II->CD4 T_Cell_Activation T Cell Activation TCR->T_Cell_Activation

Caption: MHC Class II presentation of the LLO (190-201) epitope.

Experimental Workflow for Assessing LLO (190-201) Immunogenicity

The diagram below outlines a typical experimental workflow for evaluating the immunogenicity of LLO (190-201) in a mouse model.

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase (e.g., 7-10 days post-immunization) Mouse_Group C57BL/6 Mice Immunization Immunization (e.g., Peptide + Adjuvant, DC vaccine, L. mono infection) Mouse_Group->Immunization Control_Group Control Group (e.g., Adjuvant only) Mouse_Group->Control_Group Spleen_Harvest Harvest Spleens/ Lymph Nodes Immunization->Spleen_Harvest Control_Group->Spleen_Harvest Cell_Isolation Isolate Single Cell Suspension Spleen_Harvest->Cell_Isolation Restimulation In vitro Restimulation with LLO (190-201) peptide Cell_Isolation->Restimulation ELISpot ELISpot Assay (IFN-γ, IL-2) Restimulation->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Restimulation->ICS Data_Analysis Data Analysis and Comparison ELISpot->Data_Analysis ICS->Data_Analysis

Caption: Workflow for LLO (190-201) immunogenicity assessment in mice.

Conclusion

The listeriolysin O (190-201) peptide is a cornerstone for studying CD4+ T cell immunity in the context of intracellular bacterial infections in C57BL/6 mouse models. Its strong and well-characterized immunogenicity, coupled with the availability of established experimental protocols, makes it an invaluable tool for researchers in immunology and vaccine development. The dissociation of its immunogenic properties from its cytotoxicity further enhances its potential for therapeutic applications. This guide provides a comprehensive overview of the current understanding of LLO (190-201) immunogenicity, offering a valuable resource for the design and interpretation of future studies.

References

LLO (190-201) Peptide: A Technical Guide to its Biochemical Properties and Immunological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Listeriolysin O (LLO) (190-201) peptide, derived from the pore-forming toxin listeriolysin O of the intracellular bacterium Listeria monocytogenes, is a well-characterized immunodominant peptide. It plays a crucial role in eliciting a robust CD4+ T cell response, making it a focal point in immunological research and the development of novel vaccine adjuvants and immunotherapies. This technical guide provides an in-depth overview of the biochemical properties of the LLO (190-201) peptide, detailed experimental protocols for its study, and a visualization of its associated signaling pathways.

Biochemical Properties

The LLO (190-201) peptide is a 12-amino acid sequence, Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser (NEKYAQAYPNVS) .[1][2] It is a major histocompatibility complex class II (MHC-II)-restricted peptide, specifically binding to the I-Ab molecule in mice.[3][4] This interaction is the initial step in the presentation of the peptide to CD4+ T helper cells, triggering an adaptive immune response. The high immunogenicity of this peptide is a key characteristic, capable of eliciting CD4+ T cell responses at very low concentrations.[5][6]

Quantitative Data

The following table summarizes key quantitative parameters associated with the LLO (190-201) peptide's activity.

ParameterValueCell Type/SystemReference
Sequence NEKYAQAYPNVS-[1][2]
MHC-II Restriction I-AbMurine[3][4]
T-Cell Activation (EC50) ~10-8 M to 10-7 MLLO(190-201)-specific CD4+ T cells[7]
Binding Affinity (Kd) to I-Ab In the micromolar (µM) rangeMurine TCRs[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of the LLO (190-201) peptide. Below are protocols for key experiments.

Peptide Synthesis and Purification

1. Solid-Phase Peptide Synthesis (SPPS):

  • Principle: The peptide is synthesized by sequentially adding amino acids to a growing chain attached to a solid resin support.[9]

  • Protocol:

    • Select a suitable resin (e.g., Wang resin).

    • Attach the C-terminal amino acid (Serine) to the resin.

    • Perform cycles of deprotection (removing the temporary protecting group from the N-terminus) and coupling (adding the next amino acid).

    • Commonly used chemistry involves Fmoc (9-fluorenylmethyloxycarbonyl) for N-terminal protection.

    • After the final amino acid (Asparagine) is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).[2]

2. Peptide Purification:

  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.[1]

  • Protocol:

    • Dissolve the crude peptide in a suitable solvent.

    • Inject the sample onto a C18 RP-HPLC column.

    • Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

    • Monitor the elution profile at a wavelength of 210-220 nm.

    • Collect fractions containing the purified peptide.

    • Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry.[10]

MHC Class II Binding Assay
  • Principle: A competition-based assay to measure the binding affinity of the LLO (190-201) peptide to purified MHC-II molecules. A fluorescently labeled probe peptide with known binding affinity is displaced by the unlabeled test peptide.

  • Protocol:

    • Incubate a constant concentration of purified, soluble MHC-II molecules (e.g., I-Ab) with a constant concentration of a fluorescently labeled probe peptide.

    • Add serial dilutions of the unlabeled LLO (190-201) peptide to the mixture.

    • Allow the binding reaction to reach equilibrium (typically 48-72 hours at 37°C).

    • Measure the fluorescence polarization or use an ELISA-based format to quantify the amount of labeled peptide bound to the MHC-II molecules.

    • The concentration of LLO (190-201) peptide that inhibits 50% of the labeled peptide binding (IC50) is determined, which is inversely proportional to its binding affinity.

CD4+ T-Cell Activation Assay
  • Principle: To determine the ability of the LLO (190-201) peptide to activate specific CD4+ T cells, typically measured by cytokine production or proliferation.

  • Protocol:

    • Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a mouse immunized with Listeria monocytogenes or the LLO (190-201) peptide.

    • Alternatively, use a T-cell hybridoma specific for LLO (190-201).[11]

    • Culture the cells in a 96-well plate.

    • Stimulate the cells with varying concentrations of the LLO (190-201) peptide (e.g., from 10-12 M to 10-5 M).

    • Incubate for a specified period (e.g., 24-72 hours).

    • Assess T-cell activation by:

      • ELISA or ELISpot: Measure the concentration of secreted cytokines such as IFN-γ or IL-2 in the culture supernatant.

      • Intracellular Cytokine Staining: Use flow cytometry to detect intracellular cytokine production after treatment with a protein transport inhibitor (e.g., Brefeldin A).[4]

      • Proliferation Assay: Measure the incorporation of 3H-thymidine or use a dye dilution assay (e.g., CFSE) to assess cell division.

Signaling Pathway

The interaction of the LLO (190-201) peptide, presented by an MHC-II molecule on an antigen-presenting cell (APC), with the T-cell receptor (TCR) on a CD4+ T cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and differentiation.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell cluster_downstream Downstream Signaling cluster_nucleus Nucleus MHC_Peptide LLO(190-201) / MHC-II Complex TCR TCR/CD3 Complex MHC_Peptide->TCR Binding CD4 CD4 MHC_Peptide->CD4 LCK LCK TCR->LCK Recruitment & Activation CD4->LCK ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation & Activation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruitment & Activation RasGRP RasGRP LAT_SLP76->RasGRP DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC DAG->RasGRP Ca_Calcineurin Ca²⁺ / Calcineurin IP3->Ca_Calcineurin Ca²⁺ Release NFkB NF-κB PKC->NFkB MAPK MAPK Pathway (ERK, JNK, p38) RasGRP->MAPK NFAT NFAT Ca_Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression AP1 AP-1 MAPK->AP1 NFAT->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor (TCR) signaling cascade initiated by the LLO(190-201)-MHC-II complex.

Conclusion

The LLO (190-201) peptide is a powerful tool in immunology, serving as a model antigen for studying CD4+ T cell responses. Its well-defined biochemical properties and high immunogenicity make it a valuable component in the development of vaccines and immunotherapies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this important peptide.

References

LLO (190-201): A Technical Guide to its Application as a Model Antigen for CD4+ T Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a pore-forming toxin produced by the intracellular bacterium Listeria monocytogenes, is a potent immunogen that elicits robust CD4+ and CD8+ T cell responses. The peptide fragment spanning amino acids 190-201 of LLO (sequence: NEKYAQAYPNVS) has been identified as an immunodominant epitope for CD4+ T cells in the context of the murine MHC-II molecule I-Ab.[1][2][3] Its high immunogenicity and well-characterized responses make LLO (190-201) an invaluable tool for studying various aspects of CD4+ T cell biology, including activation, differentiation, memory formation, and the efficacy of vaccine adjuvants. This technical guide provides an in-depth overview of LLO (190-201) as a model antigen, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Immunogenicity and MHC-II Presentation

LLO (190-201) is known to be a strong binder to the I-Ab MHC-II molecule. This interaction is the initial step in the presentation of the antigen to CD4+ T cells. The peptide is processed from the full-length LLO protein by antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the endosomal pathway. The resulting peptide-MHC-II complexes are then transported to the cell surface for recognition by the T cell receptor (TCR) of LLO (190-201)-specific CD4+ T cells.

MHC_II_Presentation Cell_Surface Cell_Surface TCR TCR Cell_Surface->TCR Recognition CD4 CD4 Cell_Surface->CD4 Activation Activation TCR->Activation CD4->Activation

MHC-II Presentation of LLO (190-201)

Quantitative Data on LLO (190-201)-Specific CD4+ T Cell Responses

The following tables summarize quantitative data from various studies investigating the CD4+ T cell response to LLO (190-201). These data highlight the potency of this model antigen in eliciting cellular immune responses.

Table 1: In Vitro T Cell Hybridoma Activation

StimulusConcentrationResponse (e.g., IL-2 production)Reference
LLO (190-201) peptide10-8 M - 10-3 MDose-dependent increase in IL-2 production[4]
LLO ProteinpM to nM~1000-10000 fold more efficient presentation than peptide[5]

Table 2: In Vivo CD4+ T Cell Responses in Mice

Experimental ModelReadoutResultReference
L. monocytogenes infectionFrequency of IFN-γ+ CD4+ T cells in spleen~0.6% of total CD4+ T cells 10 days post-infection[6]
L. monocytogenes infectionPeak primary response1 in 100 CD4+ splenocytes are LLO (189-201)-specific[6]
L. monocytogenes infectionPeak secondary response1 in 30 CD4+ splenocytes are LLO (189-201)-specific[6]
Peptide immunization with adjuvantIFN-γ and IL-2 ELISpotSignificant responses with 250 picomoles of peptide
DC vaccine with LLO (189-201)Frequency of IFN-γ+ CD4+ T cells0.75 ± 0.02% of total CD4+ T cells

Experimental Protocols

Detailed methodologies for key experiments involving LLO (190-201) are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vivo Immunization of Mice with LLO (190-201) Peptide

This protocol describes the immunization of mice to elicit an LLO (190-201)-specific CD4+ T cell response.

Materials:

  • LLO (190-201) peptide (NEKYAQAYPNVS)

  • Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), or a TLR agonist like CpG)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • C57BL/6 mice

Procedure:

  • Peptide-Adjuvant Emulsion Preparation:

    • Dissolve LLO (190-201) peptide in sterile PBS to a final concentration of 1 mg/mL.

    • To prepare an emulsion with IFA, mix the peptide solution with an equal volume of IFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • Inject 100 µL of the peptide-adjuvant emulsion subcutaneously (s.c.) at the base of the tail or intraperitoneally (i.p.). This corresponds to a dose of 50 µg of peptide per mouse.

    • For some studies, a booster immunization may be given 7-14 days after the primary immunization.

  • Analysis of Immune Response:

    • At a desired time point after immunization (typically 7-14 days), euthanize the mice and harvest spleens or draining lymph nodes.

    • Prepare single-cell suspensions for downstream analysis, such as intracellular cytokine staining or ELISpot assays.

Immunization_Workflow start Start prep Prepare Peptide-Adjuvant Emulsion start->prep immunize Immunize Mice (s.c. or i.p.) prep->immunize wait Incubate (7-14 days) immunize->wait harvest Harvest Spleens/ Lymph Nodes wait->harvest analyze Analyze Immune Response (ICS, ELISpot) harvest->analyze end End analyze->end

In Vivo Immunization Workflow
Protocol 2: Intracellular Cytokine Staining (ICS) for LLO (190-201)-Specific CD4+ T Cells

This protocol details the detection of cytokine-producing LLO (190-201)-specific CD4+ T cells by flow cytometry.

Materials:

  • Single-cell suspension from immunized or infected mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • LLO (190-201) peptide

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Anti-CD16/CD32 antibody (Fc block)

  • Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44)

  • Fixation/Permeabilization buffer

  • Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 106 splenocytes or lymph node cells per well in a 96-well plate.

    • Stimulate the cells with LLO (190-201) peptide at a final concentration of 1-10 µg/mL for 4-6 hours at 37°C.

    • Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

    • Add Brefeldin A or Monensin for the last 2-4 hours of incubation to block cytokine secretion.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with anti-CD16/CD32 antibody for 10-15 minutes on ice.

    • Stain for surface markers (e.g., anti-CD4, anti-CD44) for 30 minutes on ice in the dark.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature or 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on CD4+ T cells and analyze the expression of intracellular cytokines.

ICS_Workflow start Start stim Stimulate Cells with LLO (190-201) Peptide start->stim surface_stain Surface Stain (e.g., anti-CD4) stim->surface_stain fix_perm Fix and Permeabilize surface_stain->fix_perm intra_stain Intracellular Stain (e.g., anti-IFN-γ) fix_perm->intra_stain flow Flow Cytometry Analysis intra_stain->flow end End flow->end

Intracellular Cytokine Staining Workflow
Protocol 3: Generation of LLO (190-201)-Specific T Cell Hybridomas

This protocol outlines the generation of immortalized T cell lines that are specific for the LLO (190-201) peptide.

Materials:

  • Spleen from a L. monocytogenes-infected or LLO (190-201)-immunized mouse

  • LLO (190-201) peptide

  • BW5147 TCRα-β- T cell lymphoma cell line

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) selection medium

  • HT (hypoxanthine-thymidine) medium

  • 96-well culture plates

Procedure:

  • In Vitro Restimulation of Splenocytes:

    • Prepare a single-cell suspension from the spleen of an immunized or infected mouse.

    • Culture the splenocytes with LLO (190-201) peptide (10 µg/mL) for 3-4 days to enrich for antigen-specific T cells.

  • Fusion:

    • Mix the restimulated splenocytes with BW5147 cells at a ratio of 5:1.

    • Wash the cell mixture and pellet the cells.

    • Add PEG dropwise while gently agitating the cells to induce fusion.

    • Slowly add culture medium to dilute the PEG.

  • Selection and Cloning:

    • Plate the fused cells in 96-well plates in HAT medium. Unfused BW5147 cells will die in this medium, and unfused splenocytes have a limited lifespan.

    • After 10-14 days, switch to HT medium and then to regular culture medium.

    • Screen the resulting hybridomas for reactivity to LLO (190-201) presented by APCs using an IL-2 bioassay.

    • Clone positive hybridomas by limiting dilution to ensure monoclonality.

CD4+ T Cell Activation Signaling

The recognition of the LLO (190-201)-MHC-II complex by the TCR on a CD4+ T cell initiates a complex signaling cascade, leading to T cell activation, proliferation, and effector function.

T_Cell_Activation_Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 CD4 CD4 CD4->Lck LAT_SLP76 LAT_SLP76 ZAP70->LAT_SLP76 PLCg1 PLCg1 LAT_SLP76->PLCg1 DAG_IP3 DAG_IP3 PLCg1->DAG_IP3 NFkB_NFAT_AP1 NFkB_NFAT_AP1 DAG_IP3->NFkB_NFAT_AP1 Gene_Expression Gene_Expression NFkB_NFAT_AP1->Gene_Expression CD28 CD28 CD28->PLCg1

CD4+ T Cell Activation Signaling Pathway

Conclusion

The LLO (190-201) peptide is a robust and versatile tool for the study of CD4+ T cell immunity. Its high immunogenicity, well-defined MHC restriction, and the availability of established experimental systems make it an ideal model antigen for researchers in immunology and vaccine development. The data and protocols presented in this guide provide a solid foundation for designing and executing experiments to probe the intricacies of CD4+ T cell responses.

References

A Historical Perspective on Listeriolysin O (LLO) Research (1990-2001): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The period between 1990 and 2001 marked a pivotal era in the understanding of Listeria monocytogenes pathogenesis, with the pore-forming cytolysin Listeriolysin O (LLO) taking center stage. This technical guide provides an in-depth historical perspective on the key research findings concerning LLO during this decade. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed look at the experimental foundations, quantitative data, and conceptual models that have shaped our current knowledge of this critical virulence factor.

Listeriolysin O, encoded by the hly gene, is a member of the cholesterol-dependent cytolysin (CDC) family of toxins.[1] It is an essential virulence factor for L. monocytogenes, playing a crucial role in the bacterium's ability to escape from the phagosome and replicate within the host cell cytosol.[2][3] This guide will delve into the biochemical characteristics of LLO, its mechanism of action, its regulation, and its intricate interactions with host cells, all within the historical context of 1990-2001.

I. Biochemical and Functional Characterization of LLO

Research in the 1990s laid the groundwork for our understanding of LLO's unique properties that are finely tuned for the intracellular lifecycle of L. monocytogenes.

pH-Dependent Activity: A Key Adaptation for Intracellular Survival

A defining feature of LLO that distinguishes it from other CDCs is its optimal activity at an acidic pH of around 5.5.[4][5] This characteristic is crucial for its function, as it allows LLO to be highly active in the acidic environment of the phagosome while having minimal activity in the neutral pH of the host cell cytosol.[4][5] This compartmentalization of activity is vital to prevent premature lysis of the host cell, which would expose the bacteria to the host's extracellular immune defenses and be detrimental to the infection.[6][7]

Early studies demonstrated that the cytolytic activity of LLO is maximized at a pH of 5.5.[4] This selective activation within the acidic phagosome (average pH ~5.9) enables L. monocytogenes to efficiently lyse the phagosomal membrane and escape into the cytosol.[4] Upon release into the more basic cytosol, the toxin's activity is significantly reduced.[4]

The PEST-like Sequence: A Novel Mechanism for Toxin Regulation

Another critical discovery during this period was the identification of a PEST-like sequence in the N-terminus of LLO.[4] PEST sequences are rich in proline (P), glutamic acid (E), serine (S), and threonine (T) and often signal proteins for rapid degradation. While the exact mechanism by which this region functions was still under debate at the end of this period, it was clear that it was essential for virulence.[1] Mutants lacking this sequence were found to be cytotoxic to the host cell, suggesting that this domain plays a role in regulating LLO activity and preventing host cell death.[4]

LLO Characteristic Finding (1990-2001) Significance References
Optimal pH for Activity pH 5.5Allows for selective activity within the acidic phagosome, preventing host cell lysis.[4][5]
PEST-like Sequence Present in the N-terminus; essential for virulence.Regulates LLO activity to prevent cytotoxicity to the host cell.[1][4]
Cholesterol Dependence Binds to cholesterol in host cell membranes.Essential for membrane binding and subsequent pore formation.[1]
Pore Size Forms large pores (10-20 nm) in membranes.Sufficient to allow leakage of macromolecules from the phagosome.[1]

II. The Role of LLO in Listeria monocytogenes Pathogenesis

The primary function of LLO is to mediate the escape of L. monocytogenes from the phagosome, a critical step in its intracellular life cycle.

Phagosomal Escape and Intracellular Growth

Upon entry into a host cell, L. monocytogenes is enclosed within a phagosome. LLO, secreted by the bacterium, inserts into the phagosomal membrane, forming pores that ultimately lead to the disruption of the vacuole.[2][3] This allows the bacteria to escape into the nutrient-rich cytosol, where they can replicate.[2] The essentiality of LLO in this process was demonstrated by studies showing that hly-negative mutants (lacking LLO) are unable to escape the phagosome and are avirulent.[1]

Cell-to-Cell Spread

LLO is also required for the efficient escape of L. monocytogenes from the double-membraned vacuole that forms when the bacteria spread from one infected cell to a neighboring cell.[2][8] This process allows the bacteria to disseminate within the host while remaining shielded from the extracellular immune system.

Fig. 1: Role of LLO in the intracellular life cycle of L. monocytogenes.

III. Molecular Mechanisms of LLO Action and Regulation

The period of 1990-2001 saw significant progress in elucidating the molecular mechanisms governing LLO's function and its intricate regulation.

Pore Formation

LLO belongs to the family of cholesterol-dependent cytolysins (CDCs).[1] The mechanism of pore formation involves the binding of LLO monomers to cholesterol in the host cell membrane, followed by oligomerization to form a prepore complex. This complex then undergoes a conformational change, leading to the insertion of transmembrane β-hairpins into the membrane and the formation of a large pore.[5] The average size of pores formed by related toxins like streptolysin O (SLO) is around 10-20 nm.[1]

Regulation of hly Gene Expression

The expression of the hly gene, which encodes LLO, is tightly regulated. It is part of the Listeria pathogenicity island 1 (LIPI-1) and is under the control of the pleiotropic regulatory activator PrfA.[4] The expression of prfA itself is thermoregulated, with maximal expression occurring at 37°C, the body temperature of the host.[4] This ensures that LLO and other virulence factors are primarily produced when the bacteria are within a host.

Fig. 2: Thermoregulation of the hly gene encoding LLO.

IV. LLO and the Host Immune Response

LLO's interaction with the host is not limited to mediating phagosomal escape. It also plays a significant role in modulating the host immune response.

Induction of Host Cell Signaling

LLO can induce various host cell signaling pathways. For instance, it has been shown to activate NF-κB, a key transcription factor involved in the inflammatory response.[1] This activation can lead to the expression of genes involved in cell adhesion and other defense-related functions.[1]

LLO as an Immunodominant Antigen

Cytosolic LLO is rapidly degraded by the host cell's proteasomal machinery.[1] This degradation leads to the processing of LLO peptides and their presentation on MHC class I molecules, making LLO a dominant antigen for cytotoxic T lymphocytes (CTLs).[1] This highlights the dual role of LLO as both a critical virulence factor and a major target of the adaptive immune response.

LLO_Immune_Response cluster_extracellular Extracellular LLO cluster_intracellular Intracellular LLO Extracellular_LLO Extracellular LLO Host_Cell_Membrane Host Cell Membrane Extracellular_LLO->Host_Cell_Membrane binds NFkB_Activation NF-κB Activation Host_Cell_Membrane->NFkB_Activation triggers Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response leads to Cytosolic_LLO Cytosolic LLO Proteasome Proteasomal Degradation Cytosolic_LLO->Proteasome LLO_Peptides LLO Peptides Proteasome->LLO_Peptides MHC_Class_I MHC Class I Presentation LLO_Peptides->MHC_Class_I CTL_Recognition CTL Recognition MHC_Class_I->CTL_Recognition

Fig. 3: LLO's interaction with the host immune system.

V. Experimental Protocols: Foundational Methodologies

The following are summaries of key experimental protocols that were instrumental in the characterization of LLO during the 1990-2001 period.

Hemolysis Assay for LLO Activity

This assay was fundamental for quantifying the cytolytic activity of LLO.

  • Principle: Measures the ability of LLO to lyse red blood cells (erythrocytes), releasing hemoglobin. The amount of hemoglobin released is proportional to the lytic activity.

  • Methodology:

    • Purified LLO or bacterial culture supernatants containing LLO were serially diluted.

    • A suspension of washed sheep or rabbit red blood cells was added to each dilution.

    • The mixture was incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • The reaction was stopped, and intact cells were pelleted by centrifugation.

    • The amount of hemoglobin in the supernatant was measured spectrophotometrically at a wavelength of 540 nm.

    • Hemolytic units (HU) were often defined as the reciprocal of the dilution of LLO that caused 50% lysis of the red blood cells.

Plaque Assay for Intracellular Spread

This assay was used to assess the ability of L. monocytogenes to spread from cell to cell.

  • Principle: Measures the formation of "plaques" or zones of cell death in a monolayer of cultured cells, which result from the intracellular growth and spread of the bacteria.

  • Methodology:

    • A monolayer of a suitable cell line (e.g., L2 fibroblasts) was infected with a low multiplicity of infection (MOI) of L. monocytogenes.

    • After an initial infection period, an overlay containing an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria was added.

    • The infected cells were incubated for several days to allow for intracellular growth and cell-to-cell spread.

    • The cell monolayer was then stained (e.g., with neutral red) to visualize the plaques.

    • The number and size of the plaques were quantified to assess the efficiency of cell-to-cell spread.

Immunofluorescence Microscopy for Subcellular Localization

This technique was crucial for visualizing the location of L. monocytogenes and associated host proteins within infected cells.

  • Principle: Uses fluorescently labeled antibodies to detect specific target antigens (e.g., LLO, bacterial surface proteins, host cytoskeletal components) within fixed and permeabilized cells.

  • Methodology:

    • Cells grown on coverslips were infected with L. monocytogenes.

    • At various time points post-infection, the cells were fixed with a cross-linking agent (e.g., paraformaldehyde).

    • The cell membranes were permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the cell interior.

    • The cells were incubated with a primary antibody specific for the target antigen.

    • A secondary antibody conjugated to a fluorophore that binds to the primary antibody was then added.

    • The coverslips were mounted on microscope slides and visualized using a fluorescence microscope.

VI. Conclusion

The decade from 1990 to 2001 was a period of intense discovery that fundamentally shaped our understanding of Listeriolysin O. Researchers during this time established LLO as a unique, pH-sensitive cytolysin perfectly adapted for the intracellular lifestyle of Listeria monocytogenes. The identification of its crucial role in phagosomal escape and cell-to-cell spread, the elucidation of its regulatory mechanisms, and the initial characterization of its interaction with the host immune system provided a robust foundation for future research. The experimental approaches developed and refined during this era remain cornerstones of Listeria research today. This historical perspective not only highlights the key scientific advancements but also underscores the ingenuity and dedication of the researchers who unraveled the complexities of this fascinating bacterial toxin. The knowledge gleaned from this period continues to inform the development of novel therapeutic strategies and vaccines against listeriosis.

References

A Deep Dive into Listeriolysin O Epitopes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Immunogenic Landscape of a Key Virulence Factor

Listeriolysin O (LLO), a pore-forming toxin secreted by Listeria monocytogenes, is a critical virulence factor that enables the bacterium to escape from the phagosome and replicate within the host cell cytosol.[1] Beyond its role in pathogenesis, LLO is a highly immunogenic protein, eliciting robust B-cell and T-cell responses, making it a focal point for vaccine development and immunological studies.[2][3] This technical guide provides a comprehensive review of the current literature on LLO epitopes, presenting quantitative data, detailed experimental protocols, and visual representations of key immunological pathways and workflows.

B-Cell Epitopes of Listeriolysin O

The identification of B-cell epitopes, which are recognized by antibodies, is crucial for the development of diagnostic tools and antibody-based therapeutics. Studies on LLO have utilized bioinformatic predictions and experimental validations to map these regions.

Bioinformatic analyses have predicted numerous potential linear and discontinuous B-cell epitopes in LLO.[4][5] Notably, domain 4 of the LLO protein is predicted to be particularly immunodominant, containing a high density of predicted epitopes.[4][6] These predictions are based on characteristics such as surface accessibility, flexibility, and hydrophilicity of the amino acid residues.[4]

Table 1: Predicted Linear B-Cell Epitopes in Listeriolysin O

Epitope Sequence/RegionLocation (Domain)Prediction Method(s)Reference(s)
Multiple predicted epitopesDomain 4ABCpred, BepiPred[4]
363LGDLRD368Not specifiedBioinformatics analysis[7]

Table 2: Predicted Discontinuous B-Cell Epitopes in Listeriolysin O

Interacting ResiduesLocation (Domain)Prediction Method(s)Reference(s)
Residues 422-431, 458-462, 480-492, 494-496, 510-511, 513-516, 521Domain 4ElliPro[4][6]
Residues A196, Y197, R378Domain 1ElliPro[6]
Residues N432, 453-456Domain 4ElliPro[6]

T-Cell Epitopes of Listeriolysin O

T-cell epitopes are peptides derived from the processing of LLO that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). These epitopes are critical for cell-mediated immunity against Listeria monocytogenes.

MHC Class I-Restricted Epitopes (CD8+ T-Cell Response)

CD8+ cytotoxic T lymphocytes (CTLs) recognize LLO-derived peptides presented by MHC class I molecules and are essential for killing infected cells. Several immunodominant CTL epitopes have been identified.

Table 3: Experimentally Validated MHC Class I-Restricted LLO Epitopes

Epitope SequenceAmino Acid PositionMHC RestrictionExperimental SystemReference(s)
GYKDGNEYI91-99H-2KdBALB/c mice[2][3][8]
KANN296-304Not specifiedC57BL/6 mice[3]
MHC Class II-Restricted Epitopes (CD4+ T-Cell Response)

CD4+ helper T cells recognize LLO peptides presented by MHC class II molecules and play a central role in orchestrating the adaptive immune response, including the activation of B cells and CD8+ T cells.

Table 4: Experimentally Validated MHC Class II-Restricted LLO Epitopes

Epitope SequenceAmino Acid PositionMHC RestrictionExperimental SystemReference(s)
NEKYAQAYPNVS189-201Not specifiedNot specified[1][2]
EKYAQAYPNVS190-201I-AbC57BL/6 mice[3]
PEVVRRSL215-226I-EkNot specified[1][2][9]
LLO 215-234215-234I-EkC3HeB/FeJ mice[10]
LLO 354-371354-371Not specifiedH-2k and H-2d mice[10]

Experimental Protocols

The identification and characterization of LLO epitopes have relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Silico B-Cell Epitope Prediction

This protocol outlines the general steps for predicting B-cell epitopes using bioinformatics tools as described in the literature.[4][7]

  • Sequence Retrieval: Obtain the full-length amino acid sequence of Listeriolysin O from a protein database (e.g., GenBank, UniProt).

  • Linear Epitope Prediction: Utilize web-based servers such as ABCpred and BepiPred.

    • Input the LLO amino acid sequence.

    • Set the prediction threshold (e.g., a score of 0.85 for ABCpred).

    • Analyze the output, which typically provides peptide sequences with their corresponding prediction scores.

  • Discontinuous Epitope Prediction: Employ tools like ElliPro, which analyze the 3D structure of the protein.

    • If a crystal structure is available, input the PDB ID. If not, generate a 3D model using homology modeling servers.

    • Run the prediction, which will identify clusters of residues that are distant in the primary sequence but spatially close in the folded protein.

    • The output will provide a list of residues constituting the predicted discontinuous epitopes and their protrusion index (PI) scores.

  • Structural Analysis: Visualize the predicted epitopes on the 3D structure of LLO using molecular graphics software (e.g., PyMOL, Chimera) to assess their accessibility and location within the protein domains.[4]

Protocol 2: T-Cell Epitope Mapping using Synthetic Peptides and T-Cell Proliferation Assay

This protocol describes a common method for identifying T-cell epitopes by stimulating immune cells with synthetic peptides.[10]

  • Peptide Synthesis: Synthesize overlapping peptides (e.g., 15-20 amino acids in length, overlapping by 10-12 amino acids) spanning the entire LLO protein sequence.

  • Immunization of Animals: Immunize experimental animals (e.g., mice of a specific MHC haplotype) with live attenuated Listeria monocytogenes or purified LLO protein to generate an LLO-specific T-cell response.

  • Isolation of Splenocytes: After a suitable immunization period (e.g., 7-14 days), euthanize the animals and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes.

  • T-Cell Proliferation Assay (e.g., [3H]-thymidine incorporation assay):

    • Plate the splenocytes in a 96-well plate.

    • Add individual synthetic LLO peptides to the wells at various concentrations.

    • Include positive (e.g., Concanavalin A) and negative (medium only) controls.

    • Culture the cells for 72-96 hours.

    • Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture.

    • Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.

  • Data Analysis: A significant increase in [3H]-thymidine incorporation in response to a specific peptide compared to the negative control indicates that the peptide contains a T-cell epitope.

Protocol 3: Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Production

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells in response to epitope stimulation.[11]

  • Coat ELISPOT Plate: Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Prepare Cells: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized animals or infected individuals.

  • Cell Stimulation: Add the isolated cells to the coated wells along with the synthetic LLO peptides of interest. Include positive and negative controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator, allowing the activated T cells to secrete cytokines, which are captured by the antibody on the plate.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for a different epitope on the cytokine.

    • Incubate and wash.

    • Add streptavidin-alkaline phosphatase (or another enzyme conjugate).

    • Incubate and wash.

    • Add a substrate that forms a colored precipitate upon cleavage by the enzyme.

  • Analysis: The resulting spots, each representing a single cytokine-secreting cell, are counted using an automated ELISPOT reader. The frequency of epitope-specific T cells can then be calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in epitope research is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

AntigenProcessingPresentation cluster_APC Antigen Presenting Cell (APC) cluster_Cytosol Cytosol LLO_ext Exogenous LLO Phagosome Phagosome LLO_ext->Phagosome Phagocytosis LLO_endo Endocytosed LLO Phagosome->LLO_endo Processing MHC_II_peptide Peptide-MHC-II Complex LLO_endo->MHC_II_peptide Peptide Loading (HLA-DM mediated) MHC_II_vesicle MHC-II Vesicle MHC_II_vesicle->LLO_endo Fusion CLIP CLIP CD4_T_Cell CD4+ T-Cell Activation MHC_II_peptide->CD4_T_Cell Presentation LLO_cyto Cytosolic LLO Proteasome Proteasome LLO_cyto->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I_peptide Peptide-MHC-I Complex Peptides->MHC_I_peptide ER Endoplasmic Reticulum TAP->ER MHC_I MHC-I MHC_I->ER MHC_I->MHC_I_peptide CD8_T_Cell CD8+ T-Cell Activation MHC_I_peptide->CD8_T_Cell Presentation

Caption: Antigen processing and presentation pathways for LLO epitopes.

EpitopeMappingWorkflow LLO_Protein LLO Protein Sequence Peptide_Synthesis Overlapping Peptide Synthesis LLO_Protein->Peptide_Synthesis T_Cell_Assay T-Cell Functional Assay (e.g., Proliferation, ELISPOT) Peptide_Synthesis->T_Cell_Assay Immunization Animal Immunization (e.g., with L. monocytogenes) Cell_Isolation Isolation of Splenocytes/PBMCs Immunization->Cell_Isolation Cell_Isolation->T_Cell_Assay Data_Analysis Data Analysis T_Cell_Assay->Data_Analysis Epitope_ID Identified T-Cell Epitopes Data_Analysis->Epitope_ID

Caption: Experimental workflow for T-cell epitope mapping.

BCellEpitopePrediction LLO_Sequence LLO Amino Acid Sequence Linear_Pred Linear Epitope Prediction (e.g., ABCpred, BepiPred) LLO_Sequence->Linear_Pred Predicted_Linear Predicted Linear Epitopes Linear_Pred->Predicted_Linear LLO_Structure LLO 3D Structure (PDB or Homology Model) Discontinuous_Pred Discontinuous Epitope Prediction (e.g., ElliPro) LLO_Structure->Discontinuous_Pred Predicted_Discontinuous Predicted Discontinuous Epitopes Discontinuous_Pred->Predicted_Discontinuous Validation Experimental Validation (e.g., Peptide Array, Mutagenesis) Predicted_Linear->Validation Predicted_Discontinuous->Validation Validated_Epitopes Validated B-Cell Epitopes Validation->Validated_Epitopes

References

Methodological & Application

LLO (190-201) T Cell Stimulation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the T cell response to the listeriolysin O (LLO) peptide 190-201. LLO is a major virulence factor of Listeria monocytogenes and the LLO (190-201) epitope is an immunodominant peptide for CD4+ T cells, particularly in the C57BL/6 mouse model.[1][2][3][4] This assay is critical for evaluating vaccine efficacy, studying host-pathogen interactions, and developing novel immunotherapies.

The following protocols detail two primary methods for evaluating T cell stimulation: Intracellular Cytokine Staining (ICS) to measure cytokine production on a single-cell level, and a CFSE-based proliferation assay to quantify cell division.

Quantitative Data Summary

The following table summarizes representative quantitative data from T cell stimulation experiments using the LLO (190-201) peptide.

ParameterCell TypeStimulationResultReference
IFN-γ ProductionCD4+ SplenocytesLLO (190-201) Peptide~0.6% of CD4+ splenocytes produced IFN-γ[1][5]
T Cell ProliferationCD4+ T cellsLLO (190-201) PeptideDemonstrable proliferation over 4 days[6]
Cytokine ProductionSplenocytesLLO (190-201) PeptideComparable IFN-γ and TNF-α production in LMP7-/- and WT mice[7]

Signaling Pathway and Experimental Workflow

T Cell Activation Signaling Pathway

T_Cell_Activation T Cell Activation by LLO (190-201) cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC_II MHC Class II TCR T Cell Receptor (TCR) MHC_II->TCR Recognition CD4 CD4 MHC_II->CD4 LLO_peptide LLO (190-201) Peptide LLO_peptide->MHC_II Binding PI3K_pathway PI3K Pathway TCR->PI3K_pathway MAPK_pathway MAPK Pathway TCR->MAPK_pathway NFkB_pathway NF-kB Pathway TCR->NFkB_pathway CD28 CD28 Cytokine_production Cytokine Production (e.g., IFN-γ, TNF-α) PI3K_pathway->Cytokine_production Proliferation Cell Proliferation PI3K_pathway->Proliferation MAPK_pathway->Cytokine_production NFkB_pathway->Cytokine_production

Caption: T cell activation by the LLO (190-201) peptide presented on MHC Class II.

Experimental Workflow for T Cell Stimulation Assay

experimental_workflow Experimental Workflow cluster_setup Experiment Setup cluster_stimulation Stimulation cluster_analysis Analysis cell_isolation Isolate Splenocytes/PBMCs cell_counting Count Cells & Check Viability cell_isolation->cell_counting peptide_stimulation Stimulate with LLO (190-201) Peptide cell_counting->peptide_stimulation controls Include Positive & Negative Controls cell_counting->controls ics_analysis Intracellular Cytokine Staining (ICS) peptide_stimulation->ics_analysis ICS Pathway proliferation_analysis CFSE Proliferation Assay peptide_stimulation->proliferation_analysis Proliferation Pathway controls->ics_analysis controls->proliferation_analysis flow_cytometry Flow Cytometry Analysis ics_analysis->flow_cytometry proliferation_analysis->flow_cytometry

Caption: Workflow for LLO (190-201) T cell stimulation assays.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is for the detection of intracellular IFN-γ in T cells following stimulation with the LLO (190-201) peptide.

Materials:

  • Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)

  • LLO (190-201) peptide (NEKYAQAYPNVS)

  • Complete RPMI medium

  • PMA and Ionomycin (Positive Control)

  • Brefeldin A

  • Anti-CD16/CD32 (Fc block)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4)

  • Fluorochrome-conjugated anti-IFN-γ antibody

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes or PBMCs.

    • Count the cells and assess viability. Resuspend cells in complete RPMI medium at a concentration of 1 x 107 cells/mL.[8]

    • Add 100 µL of the cell suspension (1 x 106 cells) to each well of a 96-well plate.[8]

  • Stimulation:

    • Add the LLO (190-201) peptide to the appropriate wells at a final concentration of 1-5 µM.[9]

    • For a positive control, stimulate cells with PMA (5 ng/mL) and ionomycin (500 ng/mL).[10]

    • Include an unstimulated (negative) control.

    • Incubate the plate for 1-2 hours at 37°C and 5% CO2.

    • Add Brefeldin A to all wells for the final 4-5 hours of incubation to inhibit cytokine secretion.[8][11]

  • Staining:

    • Harvest the cells and wash them with PBS.

    • Perform surface staining by first blocking Fc receptors with anti-CD16/CD32.

    • Stain for cell surface markers, such as CD4, for 20-30 minutes at 4°C in the dark.

    • Wash the cells.

    • Fix and permeabilize the cells using a fixation/permeabilization solution for 20 minutes at room temperature in the dark.[11][12]

    • Wash the cells with a permeabilization/wash buffer.[12]

    • Perform intracellular staining by adding the anti-IFN-γ antibody and incubating for 30 minutes at room temperature in the dark.[8]

    • Wash the cells twice with the permeabilization/wash buffer.[11]

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ T cell population and analyze the expression of IFN-γ.

Protocol 2: CFSE-Based T Cell Proliferation Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T cell proliferation in response to LLO (190-201) stimulation.

Materials:

  • Single-cell suspension of splenocytes or PBMCs

  • LLO (190-201) peptide

  • Complete RPMI medium

  • CFSE stock solution (in DMSO)

  • Fetal Bovine Serum (FBS)

  • PBS

  • 96-well round-bottom plate

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend cells at a concentration of 1-2 x 107 cells/mL in PBS.

    • Add an equal volume of 10 µM CFSE in PBS to the cell suspension for a final concentration of 5 µM.[13]

    • Incubate for 10 minutes at 37°C.[6][13]

    • Quench the labeling reaction by adding 5-10 volumes of cold complete RPMI medium containing at least 5% FBS.[14]

    • Wash the cells twice with complete RPMI medium.

    • Resuspend the labeled cells at a concentration of 1 x 106 cells/mL.[6]

  • Cell Culture and Stimulation:

    • Plate 1 x 105 labeled cells per well in a 96-well round-bottom plate.

    • Add the LLO (190-201) peptide at a final concentration of 20 ng/mL.[6]

    • Include appropriate positive (e.g., anti-CD3) and negative (no peptide) controls.[14]

    • Culture the cells for 4 days at 37°C and 5% CO2.[6]

  • Staining and Analysis:

    • Harvest the cells and wash them with FACS buffer.

    • If desired, perform surface staining for T cell markers (e.g., CD4) as described in the ICS protocol.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE dilution profile within the gated CD4+ T cell population to determine the extent of cell proliferation. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.[15][16]

References

Application Note: In Vitro Stimulation of Splenocytes with LLO (190-201)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO) is a critical virulence factor of the intracellular bacterium Listeria monocytogenes. The peptide fragment spanning amino acids 190-201 (NEKYAQAYPNVS) of LLO is an immunodominant epitope presented by the MHC class II molecule I-Ab in C57BL/6 mice.[1] Consequently, LLO (190-201) serves as a powerful tool for studying antigen-specific CD4+ T cell responses in vitro. This application note provides detailed protocols for the stimulation of murine splenocytes with the LLO (190-201) peptide, methods for analyzing the resulting T cell activation, and a summary of expected quantitative outcomes based on published data. This assay is crucial for evaluating vaccine efficacy, understanding the mechanisms of T cell activation, and screening immunomodulatory compounds.

Principle of the Assay

Splenocytes represent a diverse population of immune cells, including antigen-presenting cells (APCs) like dendritic cells and macrophages, as well as T cells and B cells. When splenocytes are cultured with the LLO (190-201) peptide, APCs internalize the peptide, process it, and present it on their surface via MHC class II molecules. CD4+ T cells within the splenocyte population that possess a T cell receptor (TCR) specific for the LLO (190-201)-MHC II complex will recognize this signal. This recognition, coupled with co-stimulatory signals from the APC (e.g., CD80/CD86), triggers the activation, proliferation, and differentiation of the antigen-specific CD4+ T cells. Activated T cells can be identified and quantified by their expression of activation markers and production of cytokines, such as Interferon-gamma (IFN-γ).

Data Presentation: Quantitative Outcomes of LLO (190-201) Stimulation

The following tables summarize quantitative data from various studies involving the in vitro restimulation of splenocytes with the LLO (190-201) peptide, primarily following in vivo infection with L. monocytogenes.

Parameter Mouse Strain Stimulation Conditions Assay Result Reference
% IFN-γ+ of CD4+ SplenocytesC57BL/610-6 M LLO (190-201) for 5 hoursIntracellular Cytokine Staining (ICS)~0.6%[1]
% IFN-γ+ of CD4+ SplenocytesC57BL/61 µg/ml LLO (190-201) for 6 hoursIntracellular Cytokine Staining (ICS)Significantly enhanced Th1 response in immunized mice[2]
% TNF-α+ of CD4+ SplenocytesC57BL/65 µM LLO (190-201) for 5.5 hoursIntracellular Cytokine Staining (ICS)Peak response observed 7 days post-infection[3]
T Cell ActivationC57BL/6Picomolar concentrations of LLO proteinT cell hybridoma assay1000-10000 fold more efficient presentation than peptide[4]
Cytokine ProductionBALB/cLLO (190-201) peptideNot specifiedNo reduction in IFN-γ in ethanol-fed mice[5]

Experimental Workflow and Signaling

The general workflow for this assay involves isolating splenocytes, stimulating them with the peptide, and subsequently analyzing the cellular response. The underlying biological process is the activation of CD4+ T cells through TCR and co-stimulatory signaling.

G cluster_workflow Experimental Workflow Mouse 1. C57BL/6 Mouse (e.g., post-infection/immunization) Spleen 2. Harvest Spleen Mouse->Spleen Isolation 3. Isolate Splenocytes (Single-cell suspension) Spleen->Isolation Stimulation 4. In Vitro Stimulation + LLO (190-201) peptide (e.g., 1-10 µM, 5-6 hours) Isolation->Stimulation Inhibitor 5. Add Protein Transport Inhibitor (e.g., Brefeldin A for last 4 hours) Stimulation->Inhibitor Staining 6. Cell Staining - Surface markers (e.g., CD4) - Intracellular cytokines (e.g., IFN-γ) Inhibitor->Staining FCM 7. Flow Cytometry Acquisition Staining->FCM Analysis 8. Data Analysis (Quantify % of cytokine+ CD4+ T cells) FCM->Analysis

Caption: High-level experimental workflow for LLO (190-201) splenocyte stimulation.

G cluster_pathway CD4+ T Cell Activation by LLO (190-201) cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Helper Cell MHCII MHC class II (I-Ab) LLO LLO (190-201) Peptide B7 B7 (CD80/CD86) TCR TCR TCR->MHCII Signal 1: Antigen Recognition CD3 CD3 TCR->CD3 Activation Signal Transduction Cascade CD3->Activation CD4 CD4 CD4->MHCII Co-receptor Binding CD28 CD28 CD28->B7 Signal 2: Co-stimulation CD28->Activation Response T Cell Response: - Cytokine Production (IFN-γ, IL-2) - Proliferation - Differentiation Activation->Response

Caption: Key signaling events in LLO (190-201) peptide recognition by a CD4+ T cell.

Experimental Protocols

Protocol 1: Isolation of Mouse Splenocytes

This protocol describes the standard procedure for preparing a single-cell suspension from a mouse spleen.

Materials:

  • Spleen from a C57BL/6 mouse

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and 2-mercaptoethanol

  • 70 µm cell strainer

  • ACK lysis buffer

  • Sterile petri dish and frosted glass slides

  • 50 mL conical tubes

Procedure:

  • Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing 5 mL of complete RPMI medium.

  • Gently mash the spleen against the 70 µm cell strainer placed over a 50 mL conical tube using the plunger of a syringe. Alternatively, gently dissociate the spleen between the frosted ends of two sterile glass slides.

  • Rinse the strainer with an additional 10 mL of medium to collect all cells.

  • Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.[6]

  • Discard the supernatant and resuspend the pellet in 2-5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 3-5 minutes at room temperature.[6]

  • Quench the lysis by adding 10 mL of complete RPMI medium. Centrifuge again at 400 x g for 5 minutes.

  • Discard the supernatant and resuspend the splenocyte pellet in 10 mL of fresh complete RPMI medium.

  • Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion. The viability should be >90%.

  • Adjust the cell concentration to the desired density for the stimulation assay (e.g., 4 x 106 or 15 x 106 cells/mL).[1][2]

Protocol 2: In Vitro Stimulation with LLO (190-201)

This protocol outlines the stimulation of the prepared splenocytes with the LLO (190-201) peptide.

Materials:

  • Isolated splenocytes

  • Complete RPMI medium

  • LLO (190-201) peptide (e.g., NEKYAQAYPNVS), reconstituted in sterile water or DMSO

  • 24- or 96-well tissue culture plates

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Procedure:

  • Plate the splenocytes in a tissue culture plate. For example, add 4 x 106 cells in a 1 mL volume to a 24-well plate.[1]

  • Prepare a working solution of the LLO (190-201) peptide. A final concentration between 1 µM and 10 µM is commonly used.[1][3][7] Add the appropriate volume to each well. Include an unstimulated control (vehicle only, e.g., DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for a total of 5-6 hours for intracellular cytokine analysis.[1][2][7] For proliferation or supernatant-based assays, longer incubation times (e.g., 48-72 hours) may be required.[8]

  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A/GolgiPlug) for the final 4-5 hours of incubation according to the manufacturer's instructions.[3][7][9] This step traps cytokines within the cell, allowing for their detection by flow cytometry.

Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol is for the detection of intracellular IFN-γ in activated CD4+ T cells.

Materials:

  • Stimulated splenocytes

  • FACS buffer (PBS + 2% FBS)

  • Fc Block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-IFN-γ)

  • Fixation/Permeabilization solution (commercially available kits are recommended)

  • Flow cytometer

Procedure:

  • After stimulation, harvest the cells and transfer them to FACS tubes.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes.

  • Resuspend the cells in 100 µL of FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Add the surface staining antibody cocktail (e.g., anti-CD4) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's protocol.[2] This step fixes the cells and creates pores in the membrane to allow intracellular antibodies to enter.

  • Add the intracellular antibody (e.g., anti-IFN-γ) diluted in permeabilization buffer and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer. Analyze the data by first gating on live lymphocytes, then on CD4+ cells, and finally quantifying the percentage of IFN-γ positive cells within the CD4+ population.

References

Application Notes and Protocols for In Vitro T Cell Proliferation using LLO (190-201)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Listeriolysin O (LLO) peptide epitope (190-201) for in vitro T cell proliferation assays. This document includes detailed protocols, quantitative data on effective concentrations, and diagrams of the relevant biological pathways and experimental workflows.

Introduction

Listeriolysin O (LLO) is a critical virulence factor of the intracellular bacterium Listeria monocytogenes. The peptide fragment spanning amino acids 190-201 (LLO 190-201) is an immunodominant epitope for CD4+ T cells in certain mouse strains, such as C57BL/6.[1][2][3] In vitro stimulation of T cells with this peptide is a common method to study T cell activation, proliferation, and cytokine production in the context of infection and immunity.[2][3][4][5] The full LLO protein is also a potent T cell immunogen, capable of eliciting CD4+ T cell responses at picomolar to femtomolar concentrations, which is approximately 3000–7000 times more efficient than the peptide itself.[6][7][8]

Data Presentation: LLO (190-201) Concentration for T Cell Proliferation

The optimal concentration of LLO (190-201) for in vitro T cell proliferation can vary depending on the specific experimental conditions, including the cell types used, the duration of stimulation, and the readout for proliferation. The following table summarizes quantitative data from various studies.

Peptide ConcentrationCell Type(s)AssayKey FindingsReference
10⁻⁸ M to 10⁻³ MT cell hybridomas and splenocytesIL-2 ELISAA wide range of concentrations was used to assess T cell activation, with higher concentrations generally leading to increased IL-2 production.[9]
10⁻⁶ M (1 µM)Spleen cellsIntracellular cytokine staining for IFN-γThis concentration was effective for stimulating cytokine production in spleen cells from L. monocytogenes-infected mice.[2][3]
5 µMSpleen cellsIntracellular cytokine staining for TNFUsed to detect antigen-specific CD4 T cells from infected mice.[5]
10 µg/mLBone marrow-derived dendritic cells (DCs)DC pulsing for in vivo T cell primingDCs were pulsed with this concentration of peptide before being used to immunize mice.[10]
50 µg/mLDendritic cells (DCs)DC loading for vaccine preparationThis concentration was used to load DCs with the peptide for 24 hours.[11]
50 µMPopliteal lymph node cells[3H]-thymidine incorporationA significant peak in T cell proliferation was observed at this concentration.[12]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Splenocytes with LLO (190-201) for Cytokine Production Analysis

This protocol is adapted from methodologies used to assess T cell responses following Listeria monocytogenes infection.[2][3][5]

Materials:

  • Single-cell suspension of splenocytes from immunized or control mice

  • LLO (190-201) peptide (e.g., sequence NEKYAQAYPNVS)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • 96-well round-bottom plates

  • Brefeldin A (Golgi inhibitor)

  • Anti-mouse CD4 and IFN-γ antibodies for flow cytometry

  • Fc block (e.g., anti-CD16/CD32)

  • Fixation and permeabilization buffers

Procedure:

  • Prepare a single-cell suspension of splenocytes from mice.

  • Adjust the cell concentration to 4 x 10⁶ cells/mL in complete RPMI medium.

  • Plate 1 mL of the cell suspension into each well of a 96-well round-bottom plate.

  • Stimulate the cells by adding LLO (190-201) peptide to a final concentration of 10⁻⁶ M.[2][3] Include an unstimulated control (medium only).

  • Incubate the plate for 5 hours at 37°C in a 5% CO₂ incubator.

  • For the final 4 hours of incubation, add Brefeldin A to a final concentration of 5 µg/mL to block cytokine secretion.[2]

  • After incubation, harvest the cells and wash them with PBS.

  • Block non-specific antibody binding by incubating the cells with Fc block for 10 minutes.

  • Stain for surface markers by incubating with an anti-CD4 antibody.

  • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.

  • Analyze the cells by flow cytometry, gating on CD4+ T cells to determine the percentage of IFN-γ producing cells.

Protocol 2: T Cell Proliferation Assay using T Cell Hybridomas and Splenocytes

This protocol is based on methods for measuring IL-2 production as an indicator of T cell activation.[9]

Materials:

  • LLO (190-201)-specific T cell hybridoma line

  • Single-cell suspension of splenocytes from C57BL/6 mice (as antigen-presenting cells)

  • LLO (190-201) peptide

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • IL-2 ELISA kit

Procedure:

  • Prepare a single-cell suspension of splenocytes from C57BL/6 mice.

  • Plate 2.8 x 10⁵ splenocytes in 75 µL of medium into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of the LLO (190-201) peptide in complete medium. A concentration range of 10⁻⁸ M to 10⁻³ M is recommended to generate a dose-response curve.[9]

  • Add the peptide dilutions to the wells containing splenocytes.

  • Add 2.8 x 10⁴ T cell hybridoma cells to each well.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate and collect the supernatants.

  • Measure the concentration of IL-2 in the supernatants using an IL-2 ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

T Cell Activation Signaling Pathway

The interaction of the T cell receptor (TCR) on a CD4+ T cell with the LLO (190-201) peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) initiates a cascade of intracellular signaling events. This leads to T cell activation, proliferation, and cytokine production.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC_II MHC Class II TCR T Cell Receptor (TCR) MHC_II->TCR Recognition LLO_peptide LLO (190-201) Peptide LLO_peptide->MHC_II Presented by Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Initiates CD4 CD4 CD4->MHC_II Co-receptor binding Activation T Cell Activation (Proliferation, Cytokine Production) Signaling_Cascade->Activation Leads to

T Cell Activation by LLO (190-201) Peptide.
Experimental Workflow for In Vitro T Cell Proliferation Assay

The following diagram outlines the general workflow for an in vitro T cell proliferation assay using LLO (190-201).

Experimental_Workflow start Start: Isolate T Cells and APCs culture Co-culture T cells and APCs with LLO (190-201) peptide start->culture incubation Incubate for 24-72 hours culture->incubation assay Perform Proliferation Assay incubation->assay cytokine Cytokine Measurement (ELISA, Flow Cytometry) assay->cytokine Option 1 incorporation [3H]-Thymidine or CFSE/BrdU Incorporation assay->incorporation Option 2 analysis Data Analysis cytokine->analysis incorporation->analysis

General workflow for LLO (190-201) T cell proliferation assay.

References

Application Notes and Protocols for Intracellular Cytokine Staining of LLO (190-201) Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the identification and quantification of Listeriolysin O (LLO) 190-201 specific T cells using intracellular cytokine staining (ICS) and flow cytometry. The LLO (190-201) peptide is an immunodominant MHC class II-restricted epitope from Listeria monocytogenes, primarily recognized by CD4+ T cells in C57BL/6 mice. This protocol is essential for assessing cell-mediated immunity in preclinical models of Listeria infection and for evaluating the efficacy of vaccines and immunotherapies.

Data Presentation

The following table summarizes representative quantitative data on the frequency of cytokine-producing CD4+ T cells specific for the LLO (190-201) epitope following Listeria monocytogenes infection in C57BL/6 mice.

Experimental ConditionT Cell PopulationCytokine(s)Frequency (% of CD4+ T cells)Reference
Primary L. monocytogenes infection (Day 7-10)SplenocytesIFN-γ~0.6%[1]
Primary L. monocytogenes infection (Day 7)SplenocytesIFN-γ and TNF-αNot explicitly quantified as a percentage of total CD4+ T cells, but comparable amounts of both cytokines were detected.
Recall infection with L. monocytogenes (Day 5)SplenocytesIFN-γ and TNF-αNot explicitly quantified as a percentage of total CD4+ T cells, but detectable populations were observed.
Immunization with LLO-deficient L. monocytogenesSplenocytesIFN-γ and CD40L1-3%

Experimental Protocols

Protocol 1: Preparation of Splenocytes
  • Euthanize mice according to approved institutional protocols.

  • Aseptically remove the spleen and place it in a petri dish containing 5 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

  • Gently mash the spleen between the frosted ends of two sterile glass slides or using a syringe plunger to create a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 7 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer (Ammonium-Chloride-Potassium) to lyse red blood cells. Incubate for 5 minutes at room temperature.

  • Add 10 mL of complete RPMI-1640 to neutralize the ACK buffer and centrifuge at 300 x g for 7 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 1-2 x 10^7 cells/mL in complete RPMI-1640.

Protocol 2: In Vitro Stimulation of LLO (190-201) Specific T Cells
  • Plate 1-2 x 10^6 splenocytes in 200 µL of complete RPMI-1640 per well in a 96-well round-bottom plate.

  • Prepare the following stimulation conditions in triplicate:

    • Unstimulated Control: Add 2 µL of sterile PBS or DMSO (vehicle for peptide).

    • LLO (190-201) Peptide Stimulation: Add the LLO (190-201) peptide (sequence: NEKYAQAYPNVS) to a final concentration of 1-5 µg/mL.

    • Positive Control: Add a cell stimulation cocktail (e.g., PMA and Ionomycin) at the manufacturer's recommended concentration.

  • Add a protein transport inhibitor, such as Brefeldin A (final concentration 5-10 µg/mL) or Monensin (final concentration 2 µM), to all wells to block cytokine secretion.[2][3]

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[3][4]

Protocol 3: Surface and Intracellular Staining
  • After incubation, centrifuge the plate at 500 x g for 5 minutes at 4°C.

  • Flick the supernatant and wash the cells with 200 µL of FACS buffer (PBS with 2% FBS and 0.09% sodium azide). Repeat the centrifugation and washing step.

  • Resuspend the cells in 50 µL of FACS buffer containing a viability dye (e.g., a fixable viability stain) and antibodies against surface markers such as CD3, CD4, and CD8. Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer.

  • After the final wash, resuspend the cells in 100 µL of a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of 1X permeabilization/wash buffer.

  • Resuspend the permeabilized cells in 50 µL of 1X permeabilization/wash buffer containing antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of 1X permeabilization/wash buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire the samples on a flow cytometer.

Visualizations

T Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) T_Cell CD4+ T Cell MHC_Peptide pMHC-II (LLO 190-201) TCR TCR MHC_Peptide->TCR Recognition CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin IP3->Calcineurin Ca2+ release NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras_MAPK->AP1 Cytokine_Genes Cytokine Gene Transcription (IFN-γ, TNF-α, IL-2) NFkB->Cytokine_Genes NFAT->Cytokine_Genes AP1->Cytokine_Genes

Caption: TCR signaling cascade upon LLO (190-201) peptide recognition.

Experimental Workflow

ICS_Workflow cluster_prep Sample Preparation cluster_stim In Vitro Stimulation cluster_stain Staining cluster_analysis Analysis Spleen_Isolation Isolate Splenocytes Cell_Suspension Prepare Single-Cell Suspension Spleen_Isolation->Cell_Suspension Cell_Count Count and Adjust Cell Concentration Cell_Suspension->Cell_Count Peptide_Stim Stimulate with LLO (190-201) Peptide Cell_Count->Peptide_Stim Inhibitor Add Protein Transport Inhibitor (Brefeldin A) Peptide_Stim->Inhibitor Incubation Incubate for 4-6 hours Inhibitor->Incubation Surface_Stain Surface Stain (Viability Dye, CD3, CD4) Incubation->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (IFN-γ, TNF-α, IL-2) Fix_Perm->Intracellular_Stain Flow_Cytometry Acquire on Flow Cytometer Intracellular_Stain->Flow_Cytometry Gating Gating and Data Analysis Flow_Cytometry->Gating

Caption: Experimental workflow for intracellular cytokine staining.

Flow Cytometry Gating Strategy

Gating_Strategy Start All Events Singlets Singlets (FSC-A vs FSC-H) Start->Singlets Live_Cells Live Cells (Viability Dye vs SSC-A) Singlets->Live_Cells Lymphocytes Lymphocytes (FSC-A vs SSC-A) Live_Cells->Lymphocytes T_Cells T Cells (CD3+) Lymphocytes->T_Cells CD4_T_Cells CD4+ T Cells (CD4+ CD8-) T_Cells->CD4_T_Cells Cytokine_Positive Cytokine Positive (IFN-γ+ and/or TNF-α+) CD4_T_Cells->Cytokine_Positive

Caption: Flow cytometry gating strategy for LLO-specific T cells.

References

Application Notes and Protocols for In vivo Immunization in Mice using LLO (190-201)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of the listeriolysin O-derived peptide LLO (190-201) for in vivo immunization in mice. The protocols are designed to induce a robust antigen-specific CD4+ T cell response, a critical component of cellular immunity against Listeria monocytogenes and a valuable tool in vaccine development and immunological research.

Introduction

Listeriolysin O (LLO) is a key virulence factor of Listeria monocytogenes and a potent immunogen. The peptide fragment spanning amino acids 190-201 (sequence: NEKYAQAYPNVS) is an immunodominant MHC class II-restricted epitope in C57BL/6 mice, leading to a strong CD4+ T cell response[1][2][3]. In vivo immunization with LLO (190-201) is a widely used method to study T cell activation, memory formation, and protective immunity in a controlled setting. These protocols outline two common methods for immunization: using a peptide emulsified in adjuvant and utilizing peptide-pulsed dendritic cells.

Data Presentation

The following tables summarize quantitative data from representative studies on the immune response following in vivo immunization with LLO (190-201) in mice.

Table 1: T-Cell Response to LLO (190-201) Peptide Immunization

ImmunogenAdjuvantDoseMouse StrainReadoutResult (Mean ± SEM)Reference
LLO (190-201) peptideIncomplete Freund's Adjuvant250 picomolesC57BL/6IFNγ-producing cells/10^6 lymph node cells84[4]
LLO (190-201) peptideIncomplete Freund's Adjuvant250 picomolesC57BL/6IL-2-producing cells/10^6 lymph node cells240[4]

Table 2: Protective Efficacy of LLO (190-201)-Based Vaccines

Vaccine PlatformAdjuvantMouse StrainChallengeProtection LevelReference
Dendritic Cells pulsed with LLO (190-201)AdvaxBALB/cL. monocytogenesLow DTH response, no significant protection[5]
Dendritic Cells pulsed with LLO (190-201)NoneC57BL/6L. monocytogenesNo DTH response, no significant protection[5]

Experimental Protocols

Protocol 1: Peptide Immunization with Adjuvant

This protocol describes the immunization of mice using the LLO (190-201) peptide emulsified in an adjuvant to elicit a strong immune response.

Materials:

  • LLO (190-201) peptide (purity >95%)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (e.g., 27-30 gauge)

  • C57BL/6 mice (female, 8-12 weeks old)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized LLO (190-201) peptide in sterile PBS to a final concentration of 500 µM.

  • Emulsification: Prepare the peptide-adjuvant emulsion by mixing equal volumes of the peptide solution and Incomplete Freund's Adjuvant. For example, mix 50 µL of peptide solution with 50 µL of IFA. Emulsify by repeatedly drawing the mixture into a syringe and expelling it until a thick, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization: Anesthetize the mice according to approved institutional protocols. Inject 50 µL of the emulsion (containing 250 picomoles of peptide) into the footpad of each mouse[4][6][7].

  • Monitoring: Monitor the mice for any adverse reactions at the injection site.

  • Analysis: Seven days post-immunization, euthanize the mice and harvest the draining popliteal lymph nodes for analysis of the T-cell response by ELISpot or flow cytometry[4][6][7].

Protocol 2: Dendritic Cell-Based Immunization

This protocol details the use of ex vivo peptide-pulsed dendritic cells (DCs) as a cellular vaccine to induce an LLO (190-201)-specific immune response.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • LLO (190-201) peptide

  • Advax™ adjuvant (optional)

  • Sterile PBS

  • Cell culture reagents

Procedure:

  • Dendritic Cell Generation: Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells from C57BL/6 mice in the presence of GM-CSF for 7-9 days, as previously described[5].

  • Peptide Pulsing: On the day of maturation, pulse the BMDCs with the LLO (190-201) peptide at a concentration of 50 µg/mL for 24 hours[5]. If using an adjuvant, add Advax™ to the culture medium at a concentration of 50 µg/mL[5].

  • Harvesting and Washing: Harvest the peptide-pulsed DCs and wash them three times with sterile PBS to remove any free peptide.

  • Immunization: Resuspend the washed DCs in sterile PBS. Inject 1 x 10^6 cells per mouse intraperitoneally (i.p.)[5].

  • Challenge and Analysis: Seven days after immunization, mice can be challenged with a sublethal dose of Listeria monocytogenes to assess protective immunity[5]. Alternatively, spleens can be harvested to analyze the frequency of LLO (190-201)-specific T cells.

Visualizations

Signaling Pathway

LLO_190_201_Signaling_Pathway LLO (190-201) Antigen Presentation Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell CD4+ T Helper Cell LLO_peptide LLO (190-201) Peptide Endosome Endosome LLO_peptide->Endosome Endocytosis Peptide_MHC_II Peptide-MHC II Complex Endosome->Peptide_MHC_II Processing & Loading MHC_II MHC Class II MHC_II->Peptide_MHC_II T_Cell_Receptor T-Cell Receptor (TCR) Peptide_MHC_II->T_Cell_Receptor Peptide_MHC_II->T_Cell_Receptor Presentation Activation T-Cell Activation T_Cell_Receptor->Activation CD4 CD4 CD4->Peptide_MHC_II Cytokine_Release Cytokine Release (IFNγ, IL-2) Activation->Cytokine_Release Immunization_Workflow In Vivo Immunization and Analysis Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase (Day 7) Immunization Immunize C57BL/6 Mice (e.g., footpad injection of LLO (190-201) + IFA) Euthanasia Euthanize Mice Immunization->Euthanasia 7 days Harvest Harvest Draining Lymph Nodes Euthanasia->Harvest Cell_Suspension Prepare Single-Cell Suspension Harvest->Cell_Suspension Analysis Analyze T-Cell Response (ELISpot for IFNγ/IL-2 or Flow Cytometry) Cell_Suspension->Analysis

References

Application Notes and Protocols for LLO (190-201) Peptide Delivery in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The listeriolysin O (LLO) peptide 190-201, with the sequence NEKYAQAYPNVS, is a major histocompatibility complex class II (MHC-II)-restricted epitope derived from the pore-forming toxin listeriolysin O of Listeria monocytogenes.[1][2] This peptide is a potent activator of CD4+ T helper cells and is the focus of significant research in the development of vaccines and immunotherapies, particularly in the context of cancer and infectious diseases.[3][4] When delivered as a whole protein, LLO is processed by antigen-presenting cells (APCs) and the LLO (190-201) epitope is presented on MHC class II molecules, leading to a robust CD4+ T cell response.[5][6] Studies have shown that the presentation of LLO (190-201) from the full-length protein is thousands of times more efficient at stimulating CD4+ T cells than the synthetic peptide alone.[5][6][7] Nevertheless, direct immunization with the synthetic LLO (190-201) peptide can elicit a specific T cell response and is a valuable tool for studying immune activation and for vaccine development.[5]

These application notes provide detailed protocols for the delivery of the LLO (190-201) peptide to induce an immune response in preclinical models, and for the subsequent analysis of the elicited T cell response.

Data Presentation

The following tables summarize quantitative data from representative studies on the immune response induced by LLO (190-201) peptide delivery.

Table 1: In Vivo T Cell Response to LLO (190-201) Peptide Immunization in C57BL/6 Mice

Immunogen (250 picomoles)AdjuvantAssayAnalyteMean Spot Forming Cells (per 10^6 lymph node cells)
LLO (190-201) peptideIncomplete Freund's AdjuvantELISpotIFN-γ84[4][5]
LLO (190-201) peptideIncomplete Freund's AdjuvantELISpotIL-2240[4][5]

Data from Carrero et al. (2012). C57BL/6 mice were immunized in the footpad. Draining lymph nodes were harvested after 7 days and restimulated with 10 nM of a non-cytotoxic LLO protein (LLOWW) for ELISpot analysis.[4][5]

Table 2: In Vitro Restimulation of Splenocytes from L. monocytogenes-Infected Mice with LLO (190-201) Peptide

Mouse StrainInfection ModelIn Vitro StimulantAssayPercentage of IFN-γ+ CD4+ T cells
C57BL/62 x 10^3 CFU L. monocytogenes i.v.10^-6 M LLO (190-201) peptideIntracellular Cytokine Staining~0.6%

Data from Kursar et al. (2002). Spleen cells were harvested 10 days post-infection and incubated for 5 hours with the peptide.

Experimental Protocols

Protocol 1: In Vivo Immunization of Mice with LLO (190-201) Peptide

This protocol describes the preparation and administration of an LLO (190-201) peptide emulsion to induce an antigen-specific T cell response in mice.

Materials:

  • LLO (190-201) peptide (purity >95%)

  • Sterile, endotoxin-free PBS

  • Incomplete Freund's Adjuvant (IFA)

  • 2 sterile glass Luer-lock syringes

  • 1 sterile double-hubbed needle or Luer-lock connector

  • Sterile insulin syringes with 28-30G needles for injection

  • C57BL/6 mice (6-8 weeks old)

Procedure:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized LLO (190-201) peptide in sterile, endotoxin-free PBS to a final concentration of 1 mg/mL.

    • Vortex gently to dissolve.

    • Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock solution in sterile PBS to the desired concentration for immunization (e.g., to deliver 250 picomoles per mouse).

  • Emulsion Preparation:

    • In a sterile environment, draw up equal volumes of the peptide solution and Incomplete Freund's Adjuvant into two separate glass Luer-lock syringes. For example, for 10 mice receiving 50 µL each, prepare at least 250 µL of peptide solution and 250 µL of IFA, with some overage.

    • Connect the two syringes using a double-hubbed needle or a Luer-lock connector.

    • Force the contents of the syringes back and forth rapidly for at least 10 minutes to create a stable water-in-oil emulsion.

    • To check for a stable emulsion, drop a small amount onto the surface of cold water. A stable emulsion will not disperse.

  • Immunization:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Draw the emulsion into a sterile insulin syringe.

    • Inject 50 µL of the emulsion subcutaneously into the footpad of each mouse.[4][5]

  • Post-Immunization:

    • Monitor the mice for any adverse reactions.

    • Immune responses can typically be analyzed 7-14 days post-immunization.

Protocol 2: ELISpot Assay for Detection of IFN-γ and IL-2 Secreting Cells

This protocol is for the detection of LLO (190-201)-specific T cells from immunized mice by measuring cytokine secretion at the single-cell level.

Materials:

  • ELISpot plates (e.g., PVDF-membrane 96-well plates)

  • Capture antibodies for IFN-γ and IL-2

  • Detection antibodies for IFN-γ and IL-2 (biotinylated)

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • LLO (190-201) peptide

  • Complete RPMI medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Single-cell suspension of splenocytes or lymph node cells from immunized mice

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS.

    • Coat the wells with the capture antibody diluted in sterile PBS overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate 3 times with sterile PBS.

    • Block the plate with complete RPMI medium containing 10% FBS for at least 1 hour at 37°C.

    • Prepare a single-cell suspension of splenocytes or lymph node cells from the immunized mice.

    • Plate the cells in triplicate at a density of 2 x 10^5 to 5 x 10^5 cells per well.

    • Add the LLO (190-201) peptide to the wells at a final concentration of 1-10 µg/mL for restimulation. Include negative control wells (cells only) and positive control wells (e.g., cells with a mitogen like Concanavalin A).

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate 3 times with PBS, then 3 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated detection antibody diluted in PBST containing 1% BSA and incubate for 2 hours at room temperature.

    • Wash the plate 3 times with PBST.

    • Add streptavidin-AP or -HRP diluted in PBST and incubate for 1 hour at room temperature.

    • Wash the plate 3 times with PBST, followed by 3 washes with PBS.

    • Add the substrate and incubate in the dark until spots develop (10-30 minutes).

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader.

Protocol 3: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol details the method for identifying LLO (190-201)-specific CD4+ T cells by detecting intracellular IFN-γ production using flow cytometry.

Materials:

  • Single-cell suspension of splenocytes from immunized or infected mice

  • LLO (190-201) peptide

  • Brefeldin A or Monensin (Golgi transport inhibitors)

  • Anti-CD16/CD32 antibody (Fc block)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibody against IFN-γ

  • Flow cytometer

Procedure:

  • In Vitro Restimulation:

    • Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.

    • Stimulate the cells with LLO (190-201) peptide at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C.[8]

    • Include a negative control (unstimulated cells) and a positive control (e.g., PMA/Ionomycin).

    • Add a Golgi transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for the final 4-5 hours of incubation to trap cytokines intracellularly.[8]

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Block Fc receptors by incubating the cells with anti-CD16/CD32 antibody for 15 minutes on ice.

    • Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD8) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining:

    • Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ lymphocyte population and analyze the expression of IFN-γ.

Visualizations

LLO_MHC_II_Pathway cluster_APC Antigen Presenting Cell (APC) LLO_protein LLO Protein Endosome Endosome LLO_protein->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Peptides LLO Peptides Lysosome->Peptides Proteolysis Peptide_MHC_II LLO(190-201):MHC-II Complex Peptides->Peptide_MHC_II Peptide Loading MHC_II MHC Class II MHC_II->Lysosome TCR TCR Peptide_MHC_II->TCR Antigen Presentation CD4_T_Cell CD4+ T Cell TCR->CD4_T_Cell CD4 CD4 CD4->Peptide_MHC_II CD4->CD4_T_Cell Activation CD4+ T Cell Activation CD4_T_Cell->Activation

Caption: MHC Class II antigen presentation pathway of LLO (190-201).

Experimental_Workflow cluster_Immunization In Vivo Immunization cluster_Analysis Immune Response Analysis (Day 7-14) cluster_Readout Data Output Peptide_Prep Peptide Reconstitution & Emulsification Immunize Mouse Immunization (s.c.) Peptide_Prep->Immunize Isolate_Cells Isolate Splenocytes/Lymph Node Cells Immunize->Isolate_Cells Restimulation In Vitro Restimulation with LLO(190-201) Isolate_Cells->Restimulation ELISpot ELISpot Assay Restimulation->ELISpot ICS Intracellular Cytokine Staining Restimulation->ICS Cytokine_Spots Quantify Cytokine-Secreting Cells ELISpot->Cytokine_Spots IFNg_Positive_Cells Quantify IFN-γ+ CD4+ T Cells ICS->IFNg_Positive_Cells

Caption: Experimental workflow for LLO (190-201) peptide immunization and analysis.

References

Application Notes and Protocols: Pulsing Dendritic Cells with LLO (190-201) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the pulsing of dendritic cells (DCs) with the Listeriolysin O (LLO) peptide fragment 190-201. This peptide is a major histocompatibility complex class II (MHC-II)-restricted epitope from Listeria monocytogenes, critical for eliciting a specific helper T cell (Th) response.[1][2] The following sections detail the necessary materials, step-by-step procedures, and expected outcomes for the successful generation of LLO (190-201)-pulsed DCs for immunological research and vaccine development.

Quantitative Data Summary

The following tables summarize key quantitative parameters for pulsing dendritic cells with LLO (190-201) and other relevant peptides as described in the literature. These values can serve as a starting point for experimental optimization.

Table 1: Dendritic Cell Peptide Pulsing Parameters

ParameterValueSource
Peptide Concentration10 µg/mL[2]
50 µg/mL[3]
1 µg/mL[4]
10⁻⁶ M[5]
Pulsing Duration1 hour[6]
2 hours[4][7]
4 hours[8]
18 hours[2]
24 hours[3]
Cell Density for Pulsing2 x 10⁶ cells/well[4]

Table 2: T Cell Activation Assays - Example Parameters

AssayParameterValueSource
T Cell to DC Ratio1:1[8][9]
Incubation Time5 hours[8][9]
3 days[10]
4 days[11]
Cytokine Capture (Brefeldin A)10 µg/mL[8][9]
IL-2 Supplementation50 U/mL[8][9]

Experimental Protocols

Protocol 1: Generation and Maturation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of DCs from mouse bone marrow precursors, a common source for in vitro studies.

Materials:

  • Bone marrow cells from mice (e.g., C57BL/6)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • β-mercaptoethanol

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • Lipopolysaccharide (LPS) for maturation

Procedure:

  • Harvest bone marrow from the femurs and tibiae of mice.

  • Prepare a single-cell suspension by flushing the bones with RPMI-1640.

  • Culture the cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin-streptomycin, and β-mercaptoethanol) containing 20 ng/mL of GM-CSF and IL-4.[8]

  • On day 3, add fresh complete medium with cytokines.

  • On day 6, gently swirl the plates, collect the non-adherent and loosely adherent cells, centrifuge, and resuspend in fresh medium with cytokines.

  • On day 8, harvest the immature DCs.

  • To induce maturation, add a stimulating agent such as LPS (e.g., 1 µg/mL) to the culture for 24 hours.[6]

Protocol 2: Pulsing Dendritic Cells with LLO (190-201) Peptide

This protocol details the process of loading the LLO (190-201) peptide onto the MHC class II molecules of mature DCs.

Materials:

  • Mature Dendritic Cells (from Protocol 1)

  • LLO (190-201) peptide (NEKYAQAYPNVS)

  • Serum-free culture medium or HBSS

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Harvest the mature DCs and wash them twice with PBS.

  • Resuspend the DCs in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Add the LLO (190-201) peptide to the cell suspension at a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Incubate the cells with the peptide for 2-4 hours at 37°C in a humidified CO₂ incubator.[4][8]

  • After incubation, wash the peptide-pulsed DCs three times with PBS to remove any unbound peptide.[7]

  • The pulsed DCs are now ready for use in T cell activation assays or for immunization.

Protocol 3: In Vitro T Cell Activation Assay

This protocol is for assessing the ability of LLO (190-201)-pulsed DCs to activate LLO-specific CD4+ T cells.

Materials:

  • LLO (190-201)-pulsed Dendritic Cells (from Protocol 2)

  • CD4+ T cells isolated from a mouse immunized with Listeria monocytogenes or from a T cell receptor (TCR) transgenic mouse specific for LLO (190-201).

  • Complete RPMI-1640 medium

  • Brefeldin A (for intracellular cytokine staining)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD69, anti-IFN-γ)

Procedure:

  • Co-culture the LLO (190-201)-pulsed DCs with purified CD4+ T cells at a ratio of 1:1 to 1:10 (DC:T cell) in a 96-well plate.

  • Incubate the co-culture for 24-72 hours at 37°C.

  • For intracellular cytokine analysis, add Brefeldin A (10 µg/mL) for the final 4-6 hours of incubation to block cytokine secretion.[8][9]

  • Harvest the cells and stain for surface markers (e.g., CD4, CD69) and intracellular cytokines (e.g., IFN-γ) according to standard flow cytometry protocols.

  • Analyze the cells using a flow cytometer to determine the percentage of activated (CD69+) and cytokine-producing (IFN-γ+) CD4+ T cells.

Visualizations

Experimental Workflow

G Experimental Workflow for Pulsing Dendritic Cells cluster_0 DC Generation cluster_1 Peptide Pulsing cluster_2 T Cell Activation BM Bone Marrow Isolation Culture Culture with GM-CSF + IL-4 BM->Culture Maturation LPS Maturation Culture->Maturation Pulsing Incubate with LLO (190-201) Maturation->Pulsing Mature DCs Washing Wash to Remove Unbound Peptide Pulsing->Washing CoCulture Co-culture with CD4+ T Cells Washing->CoCulture Pulsed DCs Analysis Flow Cytometry Analysis CoCulture->Analysis

Caption: Workflow for generating, pulsing, and assaying dendritic cells.

Signaling Pathway

G Antigen Presentation and T Cell Activation Pathway cluster_DC Dendritic Cell cluster_TCell CD4+ T Helper Cell LLO_peptide LLO (190-201) Peptide Endosome Endosome LLO_peptide->Endosome Endocytosis MHC_II_loading Peptide Loading onto MHC-II Endosome->MHC_II_loading MHC_II_complex pMHC-II Complex MHC_II_loading->MHC_II_complex T_Cell_Membrane TCR TCR MHC_II_complex->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation Signal Transduction CD4 CD4 CD4->MHC_II_complex Co-receptor Binding CD28->Activation

Caption: LLO (190-201) presentation by DCs to activate CD4+ T cells.

References

LLO (190-201): Application Notes and Protocols for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Listeriolysin O (LLO) peptide fragment 190-201 and its utility in cancer immunotherapy research. LLO (190-201) is a major histocompatibility complex class II (MHC-II)-restricted peptide derived from the pathogenic bacterium Listeria monocytogenes. Its potent ability to elicit a robust CD4+ T helper cell (Th1) response has made it a valuable tool in the development of novel cancer vaccines and immunotherapeutic strategies.

Immunological Properties and Mechanism of Action

Listeriolysin O (LLO) is a pore-forming toxin essential for the virulence of Listeria monocytogenes. Within the context of immunotherapy, specific epitopes of LLO have been identified as powerful immunogens. The peptide spanning amino acids 190-201 (sequence: NEKYAQAYPNVS) is a particularly potent immunodominant CD4+ T cell epitope.[1][2]

The primary mechanism of LLO (190-201) in anti-tumor immunity involves its presentation by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, via the MHC class II pathway. This leads to the activation and expansion of LLO (190-201)-specific CD4+ T cells. These activated CD4+ T helper cells, predominantly of the Th1 phenotype, play a crucial role in orchestrating a comprehensive anti-tumor immune response by:

  • Providing "help" to CD8+ cytotoxic T lymphocytes (CTLs): Activated CD4+ T cells enhance the priming, proliferation, and effector function of tumor antigen-specific CD8+ T cells, which are critical for directly killing cancer cells.

  • Activating APCs: CD4+ T cells can further activate APCs, leading to increased expression of co-stimulatory molecules and production of pro-inflammatory cytokines, creating a more immunogenic tumor microenvironment.

  • Secreting pro-inflammatory cytokines: Th1 cells release cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which have direct anti-proliferative effects on tumor cells and can modulate the tumor microenvironment to be more susceptible to immune attack.[3]

Research has demonstrated that LLO can elicit CD4+ T cell responses at exceptionally low concentrations (femtomolar to picomolar levels), making it significantly more efficient than many other peptides.[1][4][5] This high antigenicity is a key advantage for its use in cancer vaccine formulations.

Data Presentation: Efficacy of LLO (190-201) in Preclinical Models

The following tables summarize quantitative data from various preclinical studies investigating the immunogenicity and efficacy of LLO (190-201)-based cancer immunotherapies.

Study Focus Model System Vaccine/Treatment Key Quantitative Findings Reference
CD4+ T Cell Response C57BL/6 miceLLO (190-201) peptide immunizationLLO (190-201) is presented to CD4+ T cells at concentrations 3,000-7,000 times lower than the free peptide.[5]
CD4+ T Cell Response C57BL/6 miceTvax (T cells modified with OVA and LLO 190-201)A single vaccination with Tvax induced detectable IFN-γ–producing LLO (190–201)-specific CD4+ T cells.[6][7]
Delayed-Type Hypersensitivity (DTH) Response BALB/c miceDC-LLO (190-201) vaccineInduced a low DTH response.[8]
In Vivo Immunogenicity C57BL/6 miceImmunization with 250 picomoles of LLO (190-201) peptide in incomplete Freund's adjuvantElicited IFN-γ and IL-2 responses in draining lymph nodes.[9][10]

Experimental Protocols

Protocol 1: In Vivo Mouse Immunization and T Cell Response Analysis

This protocol outlines a general procedure for immunizing mice with the LLO (190-201) peptide and subsequently analyzing the antigen-specific T cell response.

Materials:

  • LLO (190-201) peptide (NEKYAQAYPNVS)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate-Buffered Saline (PBS)

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • Spleen harvesting tools

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • Brefeldin A

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Peptide Emulsification:

    • Reconstitute the LLO (190-201) peptide in sterile PBS or DMSO according to the manufacturer's instructions.

    • Prepare an emulsion by mixing the peptide solution with an equal volume of Incomplete Freund's Adjuvant. A common final concentration for immunization is 250 picomoles per mouse.[9][10]

    • Emulsify by vortexing or syringing until a stable, thick emulsion is formed.

  • Immunization:

    • Inject mice subcutaneously or in the footpad with 50-100 µL of the peptide-adjuvant emulsion.

  • T Cell Isolation and Restimulation:

    • Seven to ten days post-immunization, euthanize the mice and aseptically harvest the spleens or draining lymph nodes.

    • Prepare single-cell suspensions by mechanical disruption and passing through a cell strainer.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash and resuspend the cells in complete culture medium.

    • Plate the splenocytes at a density of 1-2 x 10^6 cells/well in a 96-well plate.

    • Restimulate the cells with the LLO (190-201) peptide (e.g., at a concentration of 10^-6 M) for 5-6 hours in the presence of Brefeldin A to block cytokine secretion.[11]

  • Intracellular Cytokine Staining and Flow Cytometry:

    • After restimulation, wash the cells and stain for surface markers (e.g., CD4, CD8).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

    • Acquire the samples on a flow cytometer and analyze the data to determine the frequency of LLO (190-201)-specific, cytokine-producing CD4+ T cells.

Protocol 2: Generation of LLO (190-201)-Specific T Cell Hybridomas

This protocol describes the generation of T cell hybridomas to study the specifics of LLO (190-201) presentation and T cell activation.

Materials:

  • C57BL/6 or BALB/c mice

  • Listeria monocytogenes (EGD strain)

  • LLO (190-201) peptide

  • BW5147 CD4+ fusion partner cell line

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) selection medium

  • HT (hypoxanthine-thymidine) medium

Procedure:

  • Mouse Infection:

    • Infect mice intraperitoneally with a sublethal dose of L. monocytogenes (e.g., 10^3 colony-forming units).[10]

  • Isolation of Splenocytes:

    • Seven days post-infection, harvest the spleens and prepare a single-cell suspension as described in Protocol 1.

  • In Vitro Culture:

    • Culture the isolated spleen cells with the LLO (190-201) peptide for 3 days to enrich for antigen-specific T cells.[10]

  • Cell Fusion:

    • Fuse the cultured splenocytes with the BW5147 CD4+ T cell lymphoma cell line using polyethylene glycol.

  • Selection and Cloning:

    • Select for hybridoma cells by culturing in HAT medium.

    • Screen the resulting hybridomas for specificity to LLO (190-201) presented by APCs.

    • Clone positive hybridomas by limiting dilution to ensure monoclonality.

Visualizations

Signaling Pathway: LLO (190-201) Presentation and CD4+ T Cell Activation

LLO_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell LLO LLO Protein Phagosome Phagosome LLO->Phagosome Endocytosis Peptide_Loading Peptide Loading Phagosome->Peptide_Loading Processing MHC_II MHC-II MHC_II->Peptide_Loading MHC_II_Peptide MHC-II + LLO(190-201) Peptide_Loading->MHC_II_Peptide TCR TCR MHC_II_Peptide->TCR MHC_II_Peptide->TCR Recognition CD4 CD4 MHC_II_Peptide->CD4 Activation T Cell Activation TCR->Activation CD4->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Effector Effector Functions (Cytokine Release, Help for CD8+ T cells) Proliferation->Effector

Caption: MHC-II presentation of LLO (190-201) and subsequent CD4+ T cell activation.

Experimental Workflow: In Vivo Immunization and Analysisdot

Experimental_Workflow cluster_Immunization Immunization Phase cluster_Analysis Analysis Phase (Day 7-10) Peptide_Prep Prepare LLO(190-201) Peptide Emulsion Immunize Immunize Mice Peptide_Prep->Immunize Harvest Harvest Spleen/ Lymph Nodes Immunize->Harvest Wait 7-10 days Isolate Isolate Splenocytes Harvest->Isolate Restimulate Restimulate with Peptide Isolate->Restimulate Stain Intracellular Cytokine Staining Restimulate->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

Application Notes and Protocols: Utilizing LLO (190-201) as a Potent Adjuvant in Vaccine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Listeriolysin O (LLO), a pore-forming toxin produced by Listeria monocytogenes, is a molecule of significant interest in immunology and vaccine development. Beyond its role in bacterial pathogenesis, LLO is highly immunogenic, containing dominant epitopes for both CD4+ and CD8+ T cells.[1][2] The specific peptide fragment spanning amino acids 190-201, LLO (190-201), is a major histocompatibility complex class II (MHC-II)-restricted epitope recognized for its exceptional ability to elicit robust CD4+ T helper cell responses.[3][4] This potent immunogenicity, which is independent of LLO's cytotoxic activity, makes the LLO (190-201) peptide a powerful adjuvant for enhancing immune responses in various vaccine platforms, from cancer immunotherapy to infectious disease prevention.[5][6]

These application notes provide a summary of the mechanism, quantitative data, and detailed protocols for researchers, scientists, and drug development professionals interested in leveraging LLO (190-201) as a vaccine adjuvant.

Mechanism of Action: Eliciting a Strong CD4+ T Helper Response

The primary adjuvant function of the LLO (190-201) peptide is to provide potent, non-specific T cell help, which is crucial for the development of a strong and durable adaptive immune response, including the activation of cytotoxic CD8+ T lymphocytes and B cells.

  • Uptake and Processing : Antigen-presenting cells (APCs), such as dendritic cells and macrophages, internalize the vaccine antigen along with the LLO (190-201) peptide.

  • MHC-II Presentation : Inside the APC's endosomal compartments, the LLO (190-201) peptide is loaded onto MHC class II molecules.

  • CD4+ T Cell Activation : The peptide-MHC-II complex is presented on the APC surface to CD4+ T helper cells. This interaction, along with co-stimulatory signals, activates the T cells.

  • Immune Amplification : Activated CD4+ T cells proliferate and release cytokines (e.g., IL-2, IFN-γ), which promote the activation and maturation of other immune cells, including CD8+ T cells and B cells, leading to a more effective and comprehensive immune response against the target antigen.

LLO_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell endosome Endosome (Processing) mhc_ii MHC-II Presentation endosome->mhc_ii Peptide Loading tcr T-Cell Receptor (TCR) mhc_ii->tcr Recognition activation Activation & Proliferation tcr->activation cytokines Cytokine Release (IFN-γ, IL-2) activation->cytokines b_cell B-Cell Help cytokines->b_cell cd8_cell CD8+ T-Cell Help cytokines->cd8_cell vaccine Vaccine (Antigen + LLO 190-201) vaccine->endosome Internalization

Caption: MHC-II pathway activation by LLO (190-201) peptide.

Data Presentation: Quantitative Analysis of Immune Response

The following tables summarize quantitative data from studies evaluating the immunogenicity of LLO (190-201).

Table 1: In Vivo T-Cell Response Following Immunization

This table presents data from an ELISpot assay measuring cytokine-producing cells in mouse lymph nodes seven days after immunization with 250 picomoles of the specified immunogen emulsified in Incomplete Freund's Adjuvant. The data shows that while the non-cytotoxic full-length LLO protein (LLOWW) elicits the strongest response, the LLO (190-201) peptide alone is sufficient to induce a significant T-cell response.[7]

ImmunogenMean IFN-γ Spots (per 10⁶ cells)Mean IL-2 Spots (per 10⁶ cells)
LLO Wild-Type (LLOWT)226216
LLO Non-hemolytic (LLOWW)740438
LLO (190-201) Peptide 84 240
Data sourced from Carrero et al., 2012.[7]

Table 2: Protective Efficacy of Dendritic Cell (DC) Vaccines

This table shows the protective efficacy of DC-based vaccines loaded with different LLO-derived peptides against a Listeria monocytogenes challenge in two mouse strains. While the LLO (190-201) peptide alone conferred low protection in this specific DC formulation, it highlights the importance of formulation and context in vaccine design.[8]

DC Vaccine PeptideProtection in Balb/c mice (%)Protection in C57BL/6 mice (%)
LLO (91-99)90%93%
LLO (296-304)~60%~90%
LLO (189-201)2%5%
LLO (190-201) Low DTH Response No DTH Response
Protection data for LLO (190-201) was not explicitly given as a percentage but was characterized by a low or absent Delayed-Type Hypersensitivity (DTH) response, indicating poor efficacy in this model.[8]

Experimental Protocols

Protocol 1: Immunization of Mice for T-Cell Response Analysis

This protocol is adapted from studies assessing the in vivo immunogenicity of LLO peptides.[7]

Materials:

  • LLO (190-201) peptide (NEKYAQAYPNVS)[4][9]

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (e.g., 27-gauge)

  • C57BL/6 or BALB/c mice

Procedure:

  • Peptide Reconstitution: Reconstitute lyophilized LLO (190-201) peptide in sterile PBS or another suitable solvent to a stock concentration of 1 mg/mL.

  • Vaccine Emulsification: a. Prepare the peptide solution to the desired final concentration. For a 250 picomole dose in a 50 µL injection volume, calculate the required dilution. b. In a sterile tube, mix one part peptide solution with one part Incomplete Freund's Adjuvant (1:1 ratio). c. Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by vigorous vortexing until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization: a. Anesthetize mice according to approved institutional protocols. b. Inject 50 µL of the emulsion into the footpad of each mouse. Other subcutaneous or intraperitoneal routes can also be used.[8]

  • Post-Immunization: a. Monitor mice for any adverse reactions. b. After 7-10 days, harvest draining lymph nodes or spleens for T-cell analysis.[7][10]

Protocol 2: Ex Vivo T-Cell Restimulation for Cytokine Analysis

This protocol describes the restimulation of splenocytes for analysis by intracellular cytokine staining (ICS) or ELISpot.[9][10]

Materials:

  • Harvested spleens from immunized mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • LLO (190-201) peptide

  • Brefeldin A (e.g., GolgiPlug)

  • Cell strainers (70 µm)

  • Red Blood Cell (RBC) Lysis Buffer

Procedure:

  • Prepare Splenocyte Suspension: a. Aseptically remove spleens and place them in a petri dish with sterile RPMI medium. b. Mechanically dissociate the spleens through a 70 µm cell strainer to create a single-cell suspension. c. Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions. d. Wash the cells with RPMI medium, centrifuge, and resuspend in complete RPMI to a concentration of 1-2 x 10⁶ cells/mL.

  • Peptide Restimulation: a. Plate 1-2 x 10⁶ splenocytes per well in a 96-well plate. b. Add LLO (190-201) peptide to the wells at a final concentration of 1-2 µM.[9] Include a non-stimulated control (medium only) and a positive control (e.g., PMA/Ionomycin). c. Add Brefeldin A to prevent cytokine secretion, trapping them inside the cell for ICS analysis.

  • Incubation: Incubate the plate for 5-6 hours at 37°C, 5% CO₂.[9]

  • Analysis: Proceed with analysis. For ICS, cells are stained for surface markers (e.g., CD4, CD8) and then fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α). For ELISpot, follow Protocol 3.

Protocol 3: Dendritic Cell (DC) Loading with LLO (190-201)

This protocol is for preparing a DC-based vaccine, adapted from methodologies used to test epitope efficacy.[8]

Materials:

  • Bone marrow-derived dendritic cells (BMDCs)

  • LLO (190-201) peptide

  • Complete cell culture medium

  • Optional: A secondary adjuvant such as Advax™.[8]

Procedure:

  • DC Culture: Generate BMDCs from mouse bone marrow using standard protocols with GM-CSF.

  • Peptide Loading (Pulsing): a. Harvest immature DCs and plate them in a culture dish. b. Add LLO (190-201) peptide to the culture medium at a final concentration of 50 µg/mL. c. If using a secondary adjuvant, add it to the culture at the same time.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂. During this time, the DCs will take up and process the peptide, presenting it on their MHC-II molecules, and undergo maturation.

  • Harvest and Wash: a. Collect the peptide-loaded DCs. b. Wash the cells 2-3 times with sterile PBS to remove any remaining free peptide.

  • Vaccine Formulation: Resuspend the washed DCs in sterile PBS at the desired concentration for injection (e.g., 1 x 10⁶ cells per dose).[8] The DC vaccine is now ready for administration.

Overall Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a vaccine candidate using LLO (190-201) as an adjuvant.

Workflow cluster_Analysis 6. Ex Vivo Analysis A 1. Vaccine Formulation (Antigen + LLO 190-201 Adjuvant) B 2. Immunization (e.g., Mouse Model) A->B C 3. Incubation Period (7-14 days) B->C D 4. Harvest Tissues (Spleen / Lymph Nodes) C->D E 5. Isolate Immune Cells (Splenocytes / Lymphocytes) D->E F Restimulation with Antigen/Peptide E->F G ELISpot Assay (Cytokine Frequency) F->G H Intracellular Staining (ICS) (Polyfunctionality) F->H I Tetramer Staining (Antigen-Specific Cell Count) F->I J 7. Data Interpretation G->J H->J I->J

Caption: General workflow for vaccine studies using LLO (190-201).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LLO (190-201) Peptide Concentration for T Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LLO (190-201) peptide in T cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for LLO (190-201) peptide in T cell assays?

The optimal concentration of LLO (190-201) peptide can vary depending on the specific T cell assay, the cell type used, and the experimental conditions. However, based on published literature, a common starting range is between 1 µg/mL and 10 µg/mL. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. For instance, concentrations are sometimes reported in molarity, with 10⁻⁶ M being a recurrently used concentration.[1][2][3]

Q2: How long should I stimulate T cells with the LLO (190-201) peptide?

Stimulation times can vary between different T cell assays. For intracellular cytokine staining (ICS), a stimulation period of 4 to 6 hours is common.[2][3][4] For ELISpot assays, a 6-hour stimulation followed by an overnight incubation is a frequently used protocol.[1] Proliferation assays, which measure cell division, will require a longer incubation period, typically 3 to 5 days.

Q3: What are the appropriate positive and negative controls for my experiment?

  • Negative Control: Unstimulated cells (cells cultured in media alone) are a crucial negative control to determine the baseline level of T cell activation.

  • Positive Control: A mitogen such as Phytohemagglutinin (PHA) or a combination of PMA (phorbol 12-myristate 13-acetate) and ionomycin can be used as a positive control to ensure that the T cells are viable and capable of responding to a strong, non-specific stimulus.[5]

Q4: I am not seeing any T cell response to the LLO (190-201) peptide. What could be the problem?

Several factors could contribute to a lack of T cell response. Here are some troubleshooting steps:

  • Peptide Concentration: The peptide concentration may be too low. Perform a titration experiment with a wider range of concentrations (e.g., 0.1 µg/mL to 20 µg/mL).

  • Peptide Quality: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Verify the purity of the peptide.

  • Cell Viability: Check the viability of your cells before and after the assay. Low viability can lead to a poor response.

  • Antigen Presenting Cells (APCs): T cells require APCs to present the peptide. Ensure that your cell population contains a sufficient number of healthy APCs (e.g., dendritic cells, macrophages, or B cells). In some experimental setups, splenocytes are used as they contain a mix of T cells and APCs.[1]

  • Donor Variability: T cell responses can vary significantly between individual donors or mice.[6]

Q5: I am observing a high background in my unstimulated control wells. What can I do?

High background can be caused by several factors:

  • Cell Culture Conditions: Over-manipulation of cells, high cell density, or contamination of the cell culture can lead to non-specific activation.

  • Serum in Media: Some lots of fetal bovine serum (FBS) can cause non-specific T cell activation. It is advisable to screen different lots of FBS or use serum-free media if possible.

  • Recent In Vivo Activation: If working with primary cells, the T cells may have been recently activated in vivo, leading to a high baseline response.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the optimization of LLO (190-201) peptide concentration.

Table 1: Troubleshooting Common Issues in T Cell Assays with LLO (190-201) Peptide

IssuePossible CauseRecommended Solution
No or Weak Signal Suboptimal peptide concentrationPerform a dose-response curve with a broad range of LLO (190-201) concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL).
Poor peptide qualityVerify peptide purity and integrity. Use a fresh aliquot of the peptide.
Low cell viabilityCheck cell viability using a method like trypan blue exclusion before and after the experiment.
Insufficient APCsEnsure the presence of a sufficient number of healthy APCs in your culture.
Inappropriate incubation timeOptimize the stimulation time for your specific assay (e.g., 4-6 hours for ICS, overnight for ELISpot).
High Background Non-specific cell activationHandle cells gently, avoid high cell densities, and ensure sterile cell culture conditions.
Serum-induced activationTest different lots of FBS or consider using serum-free medium.
Pre-activated T cellsAllow cells to rest in culture for a period before stimulation to reduce baseline activation.
Inconsistent Results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting technique.
Inter-assay variabilityRun assays in duplicate or triplicate. Include internal controls in every experiment.
Donor-to-donor variationAcknowledge biological variability and test a sufficient number of donors to draw robust conclusions.[6]

Experimental Protocols & Data

Table 2: Summary of LLO (190-201) Peptide Concentrations in T Cell Assays

Assay TypePeptide ConcentrationCell TypeIncubation TimeReference
Intracellular Cytokine Staining (ICS)1 µg/mLSplenocytes5 hours[4]
ELISpot10⁻⁶ MSplenocytes6 hours stimulation, then overnight[1]
Intracellular Cytokine Staining (ICS)1 µMSplenocytes4 hours[7]
Intracellular Cytokine Staining (ICS)10⁻⁶ MSplenocytes5 hours[2]
T Cell Activation (IL-2 ELISA)10⁻⁸ M to 10⁻³ MT cell hybridomas with splenocytes24 hours[8]
Detailed Experimental Protocol: Intracellular Cytokine Staining (ICS)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes (or your cells of interest) in complete RPMI medium. Adjust the cell concentration to 1-2 x 10⁶ cells/mL.[5]

  • Stimulation:

    • Plate 1 x 10⁶ cells per well in a 96-well round-bottom plate.

    • Add the LLO (190-201) peptide to the desired final concentration (start with a titration from 1 to 10 µg/mL).

    • Include a negative control (media alone) and a positive control (e.g., PMA/Ionomycin).

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to each well according to the manufacturer's instructions. This step is crucial to trap cytokines inside the cell.

  • Incubation: Continue to incubate the cells for an additional 4 hours at 37°C, 5% CO₂.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers (e.g., CD4, CD8) by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.[6] This step allows intracellular antibodies to access their targets.

  • Intracellular Staining:

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHCII MHC-II MHCII_Peptide MHC-II + Peptide MHCII->MHCII_Peptide Peptide Loading CD4 CD4 MHCII->CD4 Co-receptor Binding LLO_Peptide LLO (190-201) Peptide TCR TCR MHCII_Peptide->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling CD4->Signaling Activation T Cell Activation (Cytokine Production, Proliferation) Signaling->Activation

Caption: Simplified signaling pathway of CD4+ T cell activation by the LLO (190-201) peptide presented on MHC-II.

Experimental_Workflow start Start: Prepare Single-Cell Suspension (e.g., Splenocytes) stimulate Stimulate Cells with a Range of LLO (190-201) Peptide Concentrations start->stimulate controls Include Negative (Unstimulated) and Positive (e.g., PMA/Ionomycin) Controls stimulate->controls incubate Incubate for Optimal Duration (Assay-Dependent) controls->incubate assay Perform T Cell Assay (e.g., ICS, ELISpot, Proliferation) incubate->assay analyze Analyze Data and Determine Optimal Peptide Concentration assay->analyze end End: Optimized Protocol analyze->end Troubleshooting_Logic start Problem Encountered no_signal No or Weak Signal start->no_signal high_background High Background start->high_background inconsistent_results Inconsistent Results start->inconsistent_results check_peptide Check Peptide Concentration and Quality no_signal->check_peptide Yes check_culture Assess Cell Culture Conditions and Density high_background->check_culture Yes check_pipetting Verify Pipetting Technique and Calibration inconsistent_results->check_pipetting Yes check_cells Check Cell Viability and APC Presence check_peptide->check_cells check_protocol Review Incubation Time and Protocol Steps check_cells->check_protocol check_serum Screen FBS Lot or Use Serum-Free Media check_culture->check_serum rest_cells Rest Cells Before Stimulation check_serum->rest_cells use_replicates Use Replicates and Internal Controls check_pipetting->use_replicates consider_donors Acknowledge and Account for Donor Variability use_replicates->consider_donors

References

Technical Support Center: Troubleshooting High Background in LLO (190-201) ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in LLO (190-201) ELISpot assays. The information is tailored for scientists and professionals in immunology and drug development.

Troubleshooting Guide: High Background

High background in ELISpot assays can obscure specific responses and lead to misinterpretation of results. The following table outlines common causes of high background and provides specific solutions.

Potential Cause Specific Recommendation Expected Outcome
Cell Quality and Handling
Poor Cell ViabilityEnsure cell viability is >95% post-thawing and prior to plating. Use a viability dye like trypan blue for accurate assessment.Reduced release of non-specific factors from dead and dying cells.
Pre-activated CellsRest cells for 1-24 hours in culture medium after thawing before adding to the ELISpot plate.[1] Wash cells immediately before plating to remove cytokines secreted during the resting period.[2]Decrease in spontaneous cytokine secretion from in vivo or freeze/thaw-induced activation.
Inappropriate Cell DensityOptimize cell concentration. A common starting point is 2-3 x 10^5 cells per well. Overcrowding can lead to non-specific activation.[3]Reduced cell-to-cell contact-induced non-specific activation.
Reagents and Solutions
Contaminated ReagentsUse endotoxin-tested reagents (media, serum, DMSO). Filter all solutions, including peptide stocks and antibody dilutions, through a 0.22 µm or 0.45 µm filter.[4][5]Elimination of non-specific activation by microbial contaminants.
Serum IssuesIf using serum, test different lots to find one with a low signal-to-noise ratio. Consider using serum-free media.[6] Some sera may contain heterophilic antibodies that cross-link capture and detection antibodies.[2]Reduced non-specific antibody binding and mitogenic effects of serum.
High DMSO ConcentrationEnsure the final DMSO concentration in the well is not higher than 0.4%.[2] High DMSO concentrations can cause membrane leakage and darkening.[2]Prevention of membrane damage and non-specific staining.
Assay Protocol
Inadequate WashingIncrease the number and vigor of wash steps, especially after cell incubation and before adding the detection antibody.[7] Wash both sides of the membrane after removing the plate underdrain.[4][8][9]Thorough removal of unbound cells, antibodies, and other reagents.
Insufficient BlockingBlock for at least 2 hours at room temperature.[1] Common blocking agents include RPMI with 10% FBS or 2% skim milk.[1]Minimized non-specific binding of antibodies to the membrane.
Sub-optimal Peptide ConcentrationTitrate the LLO (190-201) peptide to determine the optimal concentration that gives a robust specific response without increasing background.[8]Maximized signal-to-noise ratio.
OverdevelopmentReduce the substrate incubation time.[7][8] Monitor spot development under a microscope and stop the reaction when distinct spots are visible against a clean background.[4]Prevention of excessive color development that can darken the entire well.

LLO (190-201) ELISpot Experimental Data

The following table presents example data from published studies using LLO (190-201) peptide in ELISpot assays. Note that these values are context-dependent and should be used as a general reference.

Parameter Value Experimental Context Reference
LLO (190-201) Peptide Concentration 2 µMFor stimulation of splenocytes from reinfected mice.
Cell Number per Well 2 x 10^5Murine splenocytes for IFN-γ ELISpot.[10][11]
IFN-γ Spot Forming Cells (SFC) / 10^6 cells ~84Draining lymph node cells from C57BL/6 mice immunized with 250 picomoles of LLO (190-201) peptide in incomplete Freund's adjuvant. Recall antigen was 10 nM.[12][13]
IL-2 SFC / 10^6 cells ~240Draining lymph node cells from C57BL/6 mice immunized with 250 picomoles of LLO (190-201) peptide in incomplete Freund's adjuvant. Recall antigen was 10 nM.[12][13]
Negative Control (No Peptide) <10 SFC / 10^6 cellsGenerally, unstimulated controls should have very low spot counts.[11]

Frequently Asked Questions (FAQs)

Q1: What is the LLO (190-201) peptide and why is it used in ELISpot assays?

A1: LLO (190-201) is a major histocompatibility complex class II (MHC-II)-restricted peptide derived from listeriolysin O, a protein from the bacterium Listeria monocytogenes.[14] It is used in ELISpot assays to stimulate and detect CD4+ T helper (Th) cells that recognize this specific epitope, primarily by measuring their secretion of cytokines like IFN-γ.

Q2: My negative control wells (cells but no peptide) have a high number of spots. What should I do?

A2: High background in negative control wells can be due to several factors. First, ensure your cells are healthy and have been adequately rested after thawing to reduce stress-induced cytokine release.[1] Second, check all your reagents, especially media and serum, for potential contamination with mitogens or endotoxins.[3] Finally, optimize your cell density, as overcrowding can lead to non-specific activation.[3]

Q3: The entire membrane in my wells is turning dark, not just forming distinct spots. What is causing this?

A3: A general darkening of the membrane is often due to overdevelopment with the substrate or a high concentration of secreted cytokine in the supernatant before the cells settle.[2] Reduce the substrate incubation time and monitor spot formation closely.[4] Also, ensure that cells are not pre-activated for an extended period before being added to the ELISpot plate, as this can lead to a high concentration of cytokine in the cell suspension.[2] High concentrations of DMSO (>0.4%) can also cause the membrane to darken.[2]

Q4: Can the LLO (190-201) peptide itself cause high background?

A4: While less common, some peptides can contribute to high background. This could be due to contaminants in the peptide preparation or non-specific activation at high concentrations. It is crucial to use high-purity peptide and to perform a dose-response experiment to find the optimal concentration that maximizes the specific response while minimizing background.[8]

Q5: What is an acceptable level of background in an LLO (190-201) ELISpot assay?

A5: Ideally, the negative control wells should have zero or very few spots. A common threshold for a positive response is when the spot count in the antigen-stimulated wells is at least twice the background and above a certain cutoff (e.g., >50 spots/10^6 cells).[4] If the background is consistently high (e.g., >50 spots/10^6 cells), the assay should be repeated after troubleshooting.[4]

Experimental Protocols

Detailed Protocol for IFN-γ ELISpot Assay with LLO (190-201) Peptide

This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is recommended for each specific experimental system.

Day 1: Plate Coating

  • Pre-wet the Plate: Add 15 µL of 35% ethanol to each well of a 96-well PVDF membrane ELISpot plate. Incubate for 30 seconds until the membrane turns translucent.

  • Wash: Decant the ethanol and wash the plate 3 times with 150 µL of sterile PBS per well.

  • Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

  • Prepare Cells: Thaw cryopreserved PBMCs or prepare fresh splenocytes. Assess cell viability. If using frozen cells, rest them in complete culture medium for at least 2 hours at 37°C, 5% CO2. Wash the cells once with fresh medium before use.

  • Block Plate: Decant the capture antibody solution. Wash the plate 3 times with 150 µL of sterile PBS. Add 200 µL of blocking solution (e.g., RPMI + 10% FBS) to each well. Incubate for at least 2 hours at 37°C.

  • Prepare Stimulants: Dilute the LLO (190-201) peptide stock to the desired working concentration in complete culture medium. Also prepare your positive (e.g., PHA or CEF peptide pool) and negative (medium with the same final concentration of DMSO as the peptide wells) controls.

  • Add Stimulants and Cells: Decant the blocking solution. Add 100 µL of the appropriate stimulant to each well. Resuspend the cells to the desired concentration (e.g., 2-6 x 10^6 cells/mL) and add 100 µL to each well (for a final volume of 200 µL).

  • Incubate: Incubate the plate at 37°C with 5% CO2 for 16-24 hours.

Day 3: Detection and Development

  • Wash Plate: Decant the cells and medium. Wash the plate 6 times with PBS containing 0.05% Tween 20 (PBST).

  • Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBS with 0.5% BSA. Filter the solution through a 0.22 µm filter. Add 100 µL to each well. Incubate for 2 hours at room temperature.

  • Add Enzyme Conjugate: Wash the plate 6 times with PBST. Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) in PBS with 0.5% BSA. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Develop Spots: Wash the plate 3 times with PBST, followed by 3 washes with PBS only.[4] Prepare the substrate solution according to the manufacturer's instructions. Add 100 µL to each well.

  • Stop Reaction: Monitor spot development. When distinct spots are visible, stop the reaction by washing thoroughly with tap water. Remove the underdrain and wash both sides of the membrane.

  • Dry and Analyze: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader or manually under a dissection microscope.

Visualizations

Experimental Workflow

ELISpot_Workflow cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection plate_prep Pre-wet & Wash Plate coat Coat with Capture Ab plate_prep->coat incubate1 Incubate Overnight coat->incubate1 block Block Plate add_stim Add LLO (190-201) & Cells block->add_stim prep_cells Prepare Cells prep_cells->add_stim incubate2 Incubate 16-24h add_stim->incubate2 wash1 Wash Plate add_detect Add Detection Ab wash1->add_detect add_enzyme Add Enzyme Conjugate add_detect->add_enzyme develop Add Substrate & Develop add_enzyme->develop stop_dry Stop, Dry & Analyze develop->stop_dry

Caption: General workflow for a 3-day LLO (190-201) ELISpot assay.

Troubleshooting Logic for High Background

High_Background_Troubleshooting cluster_cells Cell Health & Reagents cluster_protocol Assay Protocol start High Background Observed q1 High background in negative control wells? start->q1 a1_yes Check Cell Health & Reagents q1->a1_yes Yes a1_no Check Assay Protocol Steps q1->a1_no No c1 Assess Cell Viability (>95%) a1_yes->c1 p1 Increase Wash Steps a1_no->p1 c2 Rest Cells Post-Thaw c1->c2 c3 Optimize Cell Density c2->c3 c4 Use Endotoxin-Free Reagents c3->c4 c5 Test Serum Lots c4->c5 end_node Re-run Assay c5->end_node p2 Optimize Blocking Time p1->p2 p3 Titrate LLO Peptide p2->p3 p4 Reduce Development Time p3->p4 p4->end_node

Caption: Decision tree for troubleshooting high background in ELISpot assays.

References

LLO (190-201) peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the LLO (190-201) peptide. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the LLO (190-201) peptide?

A1: The LLO (190-201) peptide, with the sequence NEKYAQAYPNVS, is a major histocompatibility complex class II (MHC-II)-restricted epitope derived from the listeriolysin O protein of Listeria monocytogenes.[1][2] It is a biologically active peptide widely used in immunology research to generate a specific Th response.[1][2]

Q2: What are the recommended storage conditions for the LLO (190-201) peptide?

A2: Proper storage is crucial to maintain the integrity and activity of the peptide. Recommendations for both lyophilized powder and solvated peptide are summarized below.

Q3: How should I reconstitute the lyophilized LLO (190-201) peptide?

A3: For optimal solubility, it is recommended to reconstitute the lyophilized LLO (190-201) peptide in sterile, high-purity dimethyl sulfoxide (DMSO).[1] A stock solution of 50 mg/mL in newly opened DMSO can be prepared, which may require ultrasonication to fully dissolve.[1] For aqueous solutions, it is advisable to first dissolve the peptide in a minimal amount of DMSO and then slowly add it to the aqueous buffer of choice while vortexing.

Q4: Can I store the reconstituted peptide at 4°C?

A4: It is not recommended to store the reconstituted peptide at 4°C for extended periods. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term stability, storing aliquots at -80°C for up to six months is the preferred method.[1] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Peptide Stability and Storage Conditions

The stability of the LLO (190-201) peptide is dependent on its form (lyophilized or in solution) and the storage temperature. Adhering to the recommended conditions will ensure the peptide's performance in downstream applications.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -80°C2 yearsStore in a sealed container, away from moisture.[1]
-20°C1 yearStore in a sealed container, away from moisture.[1]
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of the LLO (190-201) peptide.

IssuePotential CauseTroubleshooting Steps
Poor Solubility in Aqueous Buffers The peptide has hydrophobic residues.1. Reconstitute in a minimal amount of DMSO before adding to your aqueous buffer. 2. Gently vortex the solution as you add the peptide-DMSO stock. 3. If solubility is still an issue, consider using a buffer with a slightly different pH.
Peptide Aggregation - Improper storage (e.g., repeated freeze-thaw cycles). - High peptide concentration in aqueous solution. - pH of the solution is close to the peptide's isoelectric point.1. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 2. When preparing working solutions, add the peptide stock to the buffer slowly while mixing. 3. If aggregation is observed, sonicate the solution briefly in a water bath. 4. Ensure the pH of your experimental buffer is not at the peptide's isoelectric point. 5. The chaperone PrsA2 has been shown to protect LLO from aggregation at neutral pH.[3]
Loss of Biological Activity (e.g., poor T-cell stimulation) - Peptide degradation due to improper storage. - Presence of contaminants in the peptide preparation. - Suboptimal experimental conditions.1. Verify that the peptide has been stored according to the recommendations. 2. Use a new, properly stored aliquot of the peptide. 3. Confirm the purity of the peptide using HPLC. 4. Optimize the concentration of the peptide and the stimulation time in your assay. 5. Ensure the antigen-presenting cells are healthy and functional.
Inconsistent Experimental Results - Inaccurate peptide concentration due to incomplete solubilization. - Variability in experimental setup.1. Ensure the peptide is fully dissolved before determining its concentration. 2. Use a consistent protocol for peptide reconstitution and dilution. 3. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Stability Assessment of LLO (190-201) Peptide by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a method to assess the stability of the LLO (190-201) peptide over time under specific storage conditions.

1. Materials:

  • LLO (190-201) peptide
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column

2. Procedure:

  • Sample Preparation:
  • Prepare a stock solution of the LLO (190-201) peptide in DMSO at a concentration of 10 mg/mL.
  • Dilute the stock solution to a working concentration of 1 mg/mL in the desired buffer for stability testing (e.g., PBS, cell culture medium).
  • Prepare aliquots of the working solution for analysis at different time points (e.g., 0, 24, 48, 72 hours) and store them under the desired conditions (e.g., 37°C, 4°C, -20°C).
  • HPLC Analysis:
  • Set up the HPLC system with a C18 column.
  • Prepare the mobile phases:
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
  • Inject the peptide sample.
  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
  • Monitor the elution profile at 214 nm or 280 nm.
  • Data Analysis:
  • Integrate the peak area of the intact LLO (190-201) peptide at each time point.
  • Calculate the percentage of remaining peptide at each time point relative to the initial time point (T=0).
  • A decrease in the main peak area and the appearance of new peaks indicate peptide degradation.

Protocol 2: In Vitro T-Cell Stimulation with LLO (190-201) Peptide and Intracellular Cytokine Staining

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the LLO (190-201) peptide followed by the detection of intracellular cytokines by flow cytometry.

1. Materials:

  • Isolated PBMCs
  • LLO (190-201) peptide stock solution (1 mg/mL in DMSO)
  • Complete RPMI-1640 medium
  • Brefeldin A
  • Anti-CD3 and Anti-CD28 antibodies (positive control)
  • Staphylococcus enterotoxin B (SEB) (positive control)
  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
  • Fixation/Permeabilization Buffer
  • FACS tubes

2. Procedure:

  • Cell Preparation:
  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
  • T-Cell Stimulation:
  • Plate 1 mL of the cell suspension into each well of a 24-well plate.
  • Add the LLO (190-201) peptide to the desired final concentration (typically 1-10 µg/mL).
  • For positive controls, add anti-CD3/anti-CD28 antibodies or SEB.
  • For the negative control, add an equivalent volume of DMSO.
  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.
  • For the last 4-6 hours of incubation, add Brefeldin A to each well to inhibit cytokine secretion.
  • Staining:
  • Harvest the cells and transfer them to FACS tubes.
  • Wash the cells with PBS.
  • Perform cell surface staining by incubating the cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.
  • Wash the cells with PBS.
  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
  • Perform intracellular staining by incubating the cells with fluorochrome-conjugated antibodies against cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C.
  • Wash the cells with permeabilization buffer.
  • Flow Cytometry Analysis:
  • Resuspend the cells in FACS buffer.
  • Acquire the samples on a flow cytometer.
  • Analyze the data to determine the percentage of cytokine-producing T-cells in response to the LLO (190-201) peptide.

Signaling Pathway and Experimental Workflow Diagrams

MHC Class II Antigen Presentation Pathway for LLO (190-201)

The LLO (190-201) peptide is presented to CD4+ T-cells via the MHC class II pathway in antigen-presenting cells (APCs).[4][5][6][7][8]

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome/Phagosome cluster_er Endoplasmic Reticulum Exogenous Antigen (Listeria) Exogenous Antigen (Listeria) Antigen Processing Antigen Processing Exogenous Antigen (Listeria)->Antigen Processing Phagocytosis Peptide Fragments Peptide Fragments Antigen Processing->Peptide Fragments LLO(190-201) LLO(190-201) Peptide Fragments->LLO(190-201) Peptide Loading Peptide Loading LLO(190-201)->Peptide Loading MHC-II Synthesis MHC-II Synthesis MHC-II-Ii Complex MHC-II-Ii Complex MHC-II Synthesis->MHC-II-Ii Complex Invariant Chain Invariant Chain Invariant Chain->MHC-II-Ii Complex MHC-II-CLIP MHC-II-CLIP MHC-II-Ii Complex->MHC-II-CLIP Proteolysis MHC-II-CLIP->Peptide Loading HLA-DM HLA-DM HLA-DM->Peptide Loading Catalyzes Exchange MHC-II-Peptide Complex MHC-II-Peptide Complex Peptide Loading->MHC-II-Peptide Complex T-Cell Receptor T-Cell Receptor MHC-II-Peptide Complex->T-Cell Receptor Presentation CD4+ T-Cell CD4+ T-Cell T-Cell Receptor->CD4+ T-Cell Activation T_Cell_Stimulation_Workflow Start Start Isolate PBMCs Isolate PBMCs Start->Isolate PBMCs Prepare Cell Suspension Prepare Cell Suspension Isolate PBMCs->Prepare Cell Suspension Stimulate with LLO(190-201) Stimulate with LLO(190-201) Prepare Cell Suspension->Stimulate with LLO(190-201) Incubate Incubate Stimulate with LLO(190-201)->Incubate Add Brefeldin A Add Brefeldin A Surface Stain Surface Stain Add Brefeldin A->Surface Stain Incubate->Add Brefeldin A Fix & Permeabilize Fix & Permeabilize Surface Stain->Fix & Permeabilize Intracellular Stain Intracellular Stain Fix & Permeabilize->Intracellular Stain Flow Cytometry Analysis Flow Cytometry Analysis Intracellular Stain->Flow Cytometry Analysis End End Flow Cytometry Analysis->End

References

preventing LLO (190-201) peptide degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LLO (190-201) peptide. Our goal is to help you prevent degradation and ensure the stability of this peptide in solution for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the LLO (190-201) peptide and what is its primary application?

The LLO (190-201) peptide, with the amino acid sequence Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser (NEKYAQAYPNVS), is a major histocompatibility complex class II (MHC-II)-restricted epitope derived from the listeriolysin O protein of Listeria monocytogenes.[1] Its primary application is in immunology research, specifically to stimulate a Th1-type immune response by activating LLO (190-201)-specific CD4+ T cells.[1][2][3] This makes it a valuable tool for studying antigen presentation, T cell activation, and immune responses to intracellular pathogens.

Q2: What are the main causes of LLO (190-201) peptide degradation in solution?

The stability of the LLO (190-201) peptide in solution can be compromised by both chemical and physical degradation pathways. Given its amino acid sequence, the primary concerns are:

  • Deamidation: The peptide contains two asparagine (Asn) residues and one glutamine (Gln) residue, which are susceptible to deamidation. This is a non-enzymatic reaction where the side-chain amide group is hydrolyzed to a carboxylic acid, potentially altering the peptide's structure and function.

  • Oxidation: The two tyrosine (Tyr) residues in the sequence are prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light.

  • Hydrolysis: Like all peptides, the peptide bonds in LLO (190-201) can be cleaved by hydrolysis, a process that is accelerated at extreme pH values.

  • Aggregation and Adsorption: Peptides can aggregate or stick to the surfaces of storage vials, leading to a decrease in the effective concentration of the peptide in solution.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation and aggregation.

Q3: How should I store the lyophilized LLO (190-201) peptide?

For long-term stability, lyophilized LLO (190-201) peptide should be stored under the following conditions:

  • Temperature: -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4]

  • Environment: In a tightly sealed container, away from moisture and light.[4] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation, as moisture can accelerate degradation.

Q4: What is the recommended procedure for dissolving the LLO (190-201) peptide?

Due to its amino acid composition, the LLO (190-201) peptide may have hydrophobic characteristics. The recommended solubilization procedure is as follows:

  • Initial Dissolution in Organic Solvent: Dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO).[5][6][7] A concentration of 1-10 mg/mL in DMSO is a common starting point. Gentle vortexing or sonication can aid in dissolution.[4]

  • Dilution in Aqueous Buffer: Once fully dissolved in DMSO, slowly add the desired sterile aqueous buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the DMSO-peptide solution with gentle mixing to reach the final working concentration.[8]

  • Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept low (typically below 1% v/v) to avoid cytotoxicity.[5][6]

Q5: How should I store the LLO (190-201) peptide in solution?

Once in solution, the LLO (190-201) peptide is less stable than in its lyophilized form. To maximize its stability:

  • Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

  • pH: Maintain the pH of the solution between 5 and 7 for optimal stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of the LLO (190-201) peptide in experimental settings.

Problem Potential Cause Troubleshooting Steps & Solutions
Peptide will not dissolve in aqueous buffer. The LLO (190-201) peptide has hydrophobic residues, leading to poor solubility in water alone.1. Use an Organic Solvent: First, dissolve the peptide in a small volume of sterile DMSO.[5][7]2. Stepwise Dilution: Slowly add the aqueous buffer to the DMSO stock solution while gently vortexing.[8]3. Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.[4]
Loss of peptide activity in a T cell activation assay. Degradation: The peptide may have degraded due to improper storage or handling.Aggregation: The peptide may have formed aggregates, reducing its effective concentration.1. Verify Storage Conditions: Ensure the lyophilized peptide and stock solutions have been stored at the correct temperatures and protected from light and moisture.[4]2. Prepare Fresh Solutions: Use a fresh vial of lyophilized peptide to prepare a new stock solution.3. Avoid Freeze-Thaw Cycles: Use single-use aliquots of the peptide stock solution.[4]4. Filter Sterilize: If microbial contamination is suspected, filter the peptide solution through a 0.22 µm filter.
Inconsistent results between experiments. Inaccurate Peptide Concentration: This could be due to incomplete solubilization, aggregation, or adsorption to vials.Peptide Degradation: Inconsistent handling may lead to varying levels of degradation.1. Ensure Complete Solubilization: Visually inspect the solution to ensure it is clear and free of particulates.2. Use Low-Binding Tubes: Store peptide solutions in low-protein-binding microcentrifuge tubes to minimize adsorption.3. Standardize Protocol: Follow a consistent, detailed protocol for peptide dissolution, storage, and use in every experiment.
Cytotoxicity observed in cell-based assays. The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high.1. Calculate Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture is below 1% (v/v).[5][6]2. Perform a Solvent Toxicity Control: Include a control group with cells treated with the same final concentration of the solvent alone to assess its effect on cell viability.

Experimental Protocols

Protocol 1: Solubilization and Storage of LLO (190-201) Peptide

This protocol provides a standardized method for preparing a stable stock solution of the LLO (190-201) peptide.

Materials:

  • Lyophilized LLO (190-201) peptide

  • Sterile, anhydrous, high-purity DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized LLO (190-201) peptide to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently vortex the vial until the peptide is completely dissolved. If necessary, sonicate for short intervals in a water bath.

  • Visually inspect the solution to confirm it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stimulation of CD4+ T Cells with LLO (190-201) Peptide

This protocol outlines a general procedure for using the LLO (190-201) peptide to stimulate CD4+ T cells in vitro.

Materials:

  • LLO (190-201) peptide stock solution (from Protocol 1)

  • Antigen-presenting cells (APCs) (e.g., dendritic cells, macrophages)

  • LLO (190-201)-specific CD4+ T cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • Brefeldin A (optional, for intracellular cytokine staining)

Procedure:

  • Thaw an aliquot of the LLO (190-201) peptide stock solution at room temperature.

  • Dilute the peptide stock solution in complete cell culture medium to the desired final working concentration (e.g., 1-10 µg/mL). Ensure the final DMSO concentration is below 1%.

  • Plate the APCs in a 96-well plate at the desired density.

  • Add the diluted LLO (190-201) peptide to the wells containing the APCs and incubate for a sufficient time for antigen processing and presentation (typically 2-4 hours).

  • Add the LLO (190-201)-specific CD4+ T cells to the wells.

  • Co-culture the APCs and T cells for the desired period (e.g., 24-72 hours) to allow for T cell activation.

  • Assess T cell activation using appropriate methods, such as cytokine secretion assays (e.g., ELISA) or intracellular cytokine staining by flow cytometry. For intracellular staining, add Brefeldin A for the last few hours of culture to block cytokine secretion.[9]

Visualizations

MHC Class II Antigen Presentation Pathway for LLO (190-201)

The following diagram illustrates the process by which an exogenous peptide, such as LLO (190-201), is presented by an antigen-presenting cell (APC) to a CD4+ T cell.

MHC_Class_II_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD4+ T Cell LLO LLO (190-201) Peptide Endosome Endosome LLO->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion MHC_II_LLO MHC-II-LLO Complex Lysosome->MHC_II_LLO Peptide Loading MHC_II_ER MHC-II Synthesis (ER) MHC_II_Vesicle MHC-II Vesicle MHC_II_ER->MHC_II_Vesicle Transport MHC_II_CLIP MHC-II-CLIP Complex MHC_II_Vesicle->MHC_II_CLIP Invariant Chain Cleavage CLIP CLIP Peptide MHC_II_CLIP->Lysosome Fusion HLA_DM HLA-DM HLA_DM->MHC_II_CLIP CLIP Removal Surface Cell Surface MHC_II_LLO->Surface Transport to Surface TCR T Cell Receptor (TCR) MHC_II_LLO->TCR Recognition CD4 CD4 Co-receptor MHC_II_LLO->CD4 Activation T Cell Activation TCR->Activation CD4->Activation

Caption: MHC Class II antigen presentation pathway for the LLO (190-201) peptide.

Experimental Workflow for T Cell Activation Assay

This diagram outlines the key steps in a typical in vitro experiment to assess the activation of CD4+ T cells by the LLO (190-201) peptide.

T_Cell_Activation_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Dissolve_Peptide Dissolve LLO (190-201) in DMSO Dilute_Peptide Dilute in Culture Medium Dissolve_Peptide->Dilute_Peptide Pulse_APCs Pulse APCs with LLO (190-201) Dilute_Peptide->Pulse_APCs Prepare_APCs Prepare Antigen-Presenting Cells (APCs) Prepare_APCs->Pulse_APCs Prepare_T_Cells Prepare CD4+ T Cells Co_culture Co-culture APCs and T Cells Prepare_T_Cells->Co_culture Pulse_APCs->Co_culture Cytokine_Assay Measure Cytokine Secretion (ELISA) Co_culture->Cytokine_Assay Flow_Cytometry Intracellular Cytokine Staining (Flow Cytometry) Co_culture->Flow_Cytometry

Caption: Workflow for an in vitro CD4+ T cell activation assay using LLO (190-201).

References

LLO (190-201) peptide solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of the LLO (190-201) peptide. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving LLO (190-201) peptide?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. The LLO (190-201) peptide has been shown to be soluble in DMSO at a concentration of 50 mg/mL (36.14 mM).[1] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the peptide's solubility.[1] For cell-based assays, this DMSO stock solution can then be further diluted in aqueous buffers or cell culture media to the final working concentration.

Q2: Can I dissolve LLO (190-201) peptide in water or PBS?

A2: Direct dissolution in aqueous buffers like water or Phosphate-Buffered Saline (PBS) may be challenging. The solubility of a peptide is determined by its amino acid sequence. The sequence for LLO (190-201) is Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser (NEKYAQAYPNVS).[1][2] This peptide contains a mix of hydrophobic, polar, and charged residues. While it has hydrophilic character, peptides with significant hydrophobic residues may not readily dissolve in purely aqueous solutions.[3] It is recommended to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer of choice.

Q3: My LLO (190-201) peptide is not dissolving completely. What should I do?

A3: If you encounter solubility issues, consider the following troubleshooting steps:

  • Sonication: Briefly sonicating the peptide solution can help break up aggregates and facilitate dissolution.[4]

  • Warming: Gentle warming of the solution (to no more than 40°C) can also aid in solubilization.[3]

  • pH Adjustment: For peptides with acidic or basic residues, adjusting the pH of the buffer can improve solubility. LLO (190-201) contains both an acidic residue (Glutamic acid, E) and a basic residue (Lysine, K). If dissolving in a buffer, slight adjustments to the pH away from the peptide's isoelectric point can increase solubility.

  • Fresh Solvent: Ensure you are using a fresh, high-quality solvent, especially when working with DMSO.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve in DMSO. The DMSO may have absorbed moisture.Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Ultrasonic treatment may also be required to aid dissolution.[1]
A precipitate forms when diluting the DMSO stock in an aqueous buffer. The peptide has reached its solubility limit in the aqueous solution.Try diluting the stock solution further. Adding the DMSO stock dropwise to the gently vortexing aqueous buffer can also help prevent precipitation.
The peptide solution appears cloudy or forms a gel. The peptide may be forming intermolecular hydrogen bonds, leading to aggregation.This can occur with peptides containing a high proportion of certain amino acids.[3] Treat the peptide as you would a hydrophobic peptide by dissolving it in an organic solvent first, or consider adjusting the pH of your buffer.
Inconsistent experimental results. The peptide may not be fully solubilized, leading to inaccurate concentration.Always ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulate matter. Centrifuge the vial before opening to ensure all lyophilized powder is at the bottom.

Quantitative Solubility Data

The following table summarizes the known solubility data for the LLO (190-201) peptide.

Solvent Concentration Molarity Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL36.14 mMUltrasonic treatment may be necessary. It is critical to use a new, anhydrous supply of DMSO.[1]

Note: The molecular weight of LLO (190-201) is 1383.46 g/mol .[1][5]

Experimental Protocols

Protocol for Reconstituting LLO (190-201) Peptide

This protocol describes the steps for preparing a concentrated stock solution of LLO (190-201) peptide.

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Solvent Addition: Carefully add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO as indicated by a molarity calculator).

  • Dissolution: Gently vortex or pipette the solution to mix. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For storage in solvent, it is recommended to use within 1 month at -20°C or 6 months at -80°C.[1][5]

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol outlines the preparation of a working solution from a concentrated DMSO stock for use in applications such as T-cell restimulation.

  • Thawing: Thaw a frozen aliquot of the LLO (190-201) DMSO stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of pre-warmed cell culture medium or appropriate aqueous buffer.

  • Mixing: While gently vortexing the buffer, slowly add the required volume of the peptide stock solution dropwise to achieve the final working concentration (e.g., 1 µg/mL).[6]

  • Final Mix: Gently pipette the final solution up and down to ensure it is thoroughly mixed.

  • Application: Use the freshly prepared working solution immediately in your experiment.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for reconstituting and using the LLO (190-201) peptide in a typical cell-based experiment.

G cluster_prep Peptide Stock Preparation cluster_working Working Solution Preparation & Use cluster_troubleshooting Troubleshooting start Lyophilized LLO (190-201) Peptide equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_dmso Add Anhydrous DMSO centrifuge->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution Concentrated Stock Solution (-80°C) dissolve->stock_solution cloudy Solution Cloudy? dissolve->cloudy thaw_stock Thaw Stock Solution stock_solution->thaw_stock Use Aliquot dilute Dilute in Aqueous Buffer / Media thaw_stock->dilute add_to_cells Add to Cell Culture dilute->add_to_cells precipitate Precipitate Forms? dilute->precipitate assay Perform Assay (e.g., Intracellular Cytokine Staining) add_to_cells->assay

Caption: Workflow for LLO (190-201) peptide solubilization and experimental use.

References

issues with LLO (190-201) batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with LLO (190-201) peptide, particularly concerning batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is LLO (190-201) and what is its primary application?

A1: LLO (190-201) is a synthetic peptide with the sequence NEKYAQAYPNVS. It corresponds to amino acids 190-201 of Listeriolysin O, a virulence factor from the bacterium Listeria monocytogenes. Its primary application is in immunology research as a model antigen. Specifically, it is a major histocompatibility complex class II (MHC-II)-restricted peptide used to stimulate CD4+ T helper cells in vitro and in vivo to study antigen-specific immune responses.[1]

Q2: Why am I seeing inconsistent results in my T-cell activation assays using different batches of LLO (190-201)?

A2: Inconsistent results in T-cell assays are a common problem that can often be attributed to batch-to-batch variability of the synthetic peptide.[2][3] This variability can manifest as differences in peptide purity, the presence of impurities (such as truncated or deletion sequences), and variations in the net peptide content.[4][5][6] These inconsistencies can significantly impact the effective concentration of the correct peptide in your assay, leading to variable T-cell activation.

Q3: What are the common impurities in synthetic peptides like LLO (190-201) and how can they affect my experiments?

A3: Common impurities in synthetic peptides include:

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Deletion sequences: Peptides missing one or more amino acids from the intended sequence.[4]

  • By-products from synthesis: Residual chemicals from the synthesis and cleavage process.

  • Cross-contamination: Traces of other peptides synthesized on the same equipment.[3]

These impurities can lead to misleading results by either failing to stimulate T-cells (if the correct epitope is altered) or by causing non-specific or even off-target activation.[2][3]

Q4: How is the quality of LLO (190-201) peptide typically assessed?

A4: Reputable manufacturers assess the quality of synthetic peptides using a combination of analytical techniques, primarily:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide, thereby verifying its identity.

A Certificate of Analysis (CoA) should be provided with each batch, detailing the results of these tests.

Q5: What is "net peptide content" and why is it important?

A5: Net peptide content refers to the actual percentage of peptide by weight in the lyophilized powder. The remainder consists of counter-ions (like trifluoroacetate, TFA), adsorbed water, and other non-peptidic substances. This is different from purity, which only describes the percentage of the target peptide sequence within the total peptide content. Inaccurate estimation of net peptide content can lead to errors in preparing stock solutions of a specific concentration, which is a major source of experimental variability.

Troubleshooting Guide

Issue: Decreased or No T-cell response with a new batch of LLO (190-201)
Possible Cause Troubleshooting Step Recommended Action
Low Purity of the New Batch Review the Certificate of Analysis (CoA) for the new batch and compare the purity value (by HPLC) to that of a previously well-performing batch.If purity is significantly lower, consider re-ordering the peptide from a reputable supplier with a higher purity guarantee (e.g., >95%).
Incorrect Peptide Identity Verify the molecular weight of the peptide on the CoA (by Mass Spectrometry).If the observed molecular weight does not match the expected molecular weight of LLO (190-201), the synthesis has failed. Contact the supplier immediately.
Inaccurate Peptide Concentration Re-calculate the amount of peptide needed for your stock solution based on the net peptide content if provided on the CoA. If not provided, consider that it can be significantly lower than 100%.Perform a peptide quantification assay (e.g., BCA or Amino Acid Analysis) on your stock solution to determine the precise concentration.
Peptide Degradation Review your storage and handling procedures. Peptides are sensitive to degradation from improper storage, repeated freeze-thaw cycles, and microbial contamination.[6]Store lyophilized peptide at -20°C or -80°C. Reconstitute in a sterile, appropriate solvent and aliquot into single-use volumes to avoid freeze-thaw cycles.
Illustrative Data on Batch-to-Batch Variability

The following table provides a hypothetical but realistic example of the data you might find on the Certificate of Analysis for two different batches of LLO (190-201), illustrating potential variability.

Parameter Batch A (Good Performance) Batch B (Poor Performance)
Purity (by HPLC) 98.5%85.2%
Identity (by Mass Spec) ConfirmedConfirmed
Net Peptide Content 80%65%
Appearance White lyophilized powderSlightly off-white powder

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Quality Control of LLO (190-201) by HPLC

Objective: To assess the purity of a batch of LLO (190-201) peptide.

Materials:

  • LLO (190-201) peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical HPLC system with a C18 column

Method:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the LLO (190-201) peptide in HPLC-grade water.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Analysis:

    • Inject 20 µL of the peptide solution.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as: (Area of main peak / Total area of all peaks) * 100.

Protocol 2: Identity Confirmation of LLO (190-201) by Mass Spectrometry

Objective: To confirm the molecular weight of the LLO (190-201) peptide.

Materials:

  • LLO (190-201) peptide solution (from HPLC preparation or a separate stock).

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Method:

  • Sample Preparation:

    • Dilute the peptide solution to an appropriate concentration for the instrument (typically in the low µM to nM range).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for LLO (190-201) (Expected monoisotopic mass: ~1382.7 Da).

  • Analysis:

    • Compare the observed molecular weight to the theoretical molecular weight. A match confirms the identity of the peptide.

Visualizations

Troubleshooting_Workflow start Inconsistent T-cell Assay Results with New LLO (190-201) Batch check_coa Review Certificate of Analysis (CoA) for Both Batches start->check_coa compare_purity Compare Purity (HPLC) check_coa->compare_purity compare_mw Compare Molecular Weight (MS) check_coa->compare_mw purity_ok Purity >95% and Consistent? compare_purity->purity_ok mw_ok Molecular Weight Correct? compare_mw->mw_ok check_concentration Review Peptide Concentration Calculation conc_ok Used Net Peptide Content for Calculation? check_concentration->conc_ok purity_ok->compare_mw Yes low_purity Low Purity is Likely Cause. Consider Re-ordering or Re-purifying. purity_ok->low_purity No mw_ok->check_concentration Yes wrong_peptide Incorrect Peptide Synthesized. Contact Supplier Immediately. mw_ok->wrong_peptide No recalculate_conc Re-calculate Concentration. Consider Peptide Quantification Assay. conc_ok->recalculate_conc No check_handling Review Peptide Storage and Handling Procedures conc_ok->check_handling Yes handling_ok Proper Storage and Handling? check_handling->handling_ok degradation Peptide Degradation is a Possible Cause. Use Fresh Aliquot. handling_ok->degradation No other_factors Consider Other Experimental Variables (e.g., cells, media, reagents). handling_ok->other_factors Yes MHC_II_Pathway cluster_APC Antigen Presenting Cell (APC) endocytosis 1. Endocytosis of Exogenous Antigen (e.g., Listeria protein) endosome 2. Antigen in Endosome endocytosis->endosome lysosome_fusion 3. Fusion with Lysosome endosome->lysosome_fusion degradation 4. Proteolytic Degradation into Peptides (including LLO 190-201) lysosome_fusion->degradation clip_exchange 7. CLIP is exchanged for LLO (190-201) peptide (mediated by HLA-DM) degradation->clip_exchange mhc_synthesis 5. MHC-II Synthesis in ER with Invariant Chain mhc_transport 6. Transport of MHC-II to MIIC mhc_synthesis->mhc_transport mhc_transport->clip_exchange mhc_presentation 8. MHC-II-Peptide Complex Presented on Cell Surface clip_exchange->mhc_presentation tcr T-cell Receptor (TCR) recognizes MHC-II-Peptide Complex mhc_presentation->tcr Antigen Presentation t_cell CD4+ T-cell tcr->t_cell leads to

References

minimizing non-specific activation with LLO (190-201)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Listeriolysin O (190-201) peptide. The focus is on identifying and minimizing non-specific activation to ensure data integrity in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is LLO (190-201) and what is its primary use in research?

A1: LLO (190-201), with the sequence NEKYAQAYPNVS, is a major histocompatibility complex class II (MHC-II) restricted peptide epitope derived from the Listeriolysin O protein of Listeria monocytogenes.[1] It is a potent activator of CD4+ T helper cells and is widely used as a positive control or specific antigen in immunological studies, such as ELISpot, intracellular cytokine staining (ICS), and T-cell proliferation assays, to study antigen-specific T-cell responses.[2][3][4]

Q2: What constitutes "non-specific activation" in the context of LLO (190-201) experiments?

A2: Non-specific activation refers to the stimulation of T-cells or other immune cells (e.g., antigen-presenting cells) in a manner that is not dependent on the specific recognition of the LLO (190-201) peptide by its cognate T-cell receptor (TCR). This can manifest as high background signal in negative control wells, cytokine production from cells that should not be reactive to the peptide, or widespread cell death at high peptide concentrations. This phenomenon can be caused by contaminants, peptide concentration, or the inherent properties of the peptide itself.

Q3: What are the common causes of high background or non-specific activation in T-cell assays?

A3: High background can stem from several factors:

  • Peptide Concentration: Excessively high concentrations of the peptide can lead to off-target effects.[5][6]

  • Contaminants: The peptide preparation may contain contaminants from the synthesis process (e.g., endotoxins) or the culture medium and reagents may be contaminated.[7][8]

  • Cell Viability: A high number of dead or dying cells in the culture can release factors that non-specifically stimulate other cells or contribute to background noise.[9]

  • Reagent Issues: Serum in the culture medium may contain heterophilic antibodies that cross-link assay components. Inadequate washing can also lead to carryover of secreted proteins.[7][8]

  • Over-stimulation: Using too many cells per well or incubating them for too long can result in confluent spots or high background.[5][7]

Q4: How can I distinguish between a true antigen-specific response and non-specific activation?

A4: To differentiate between the two, consider the following:

  • Dose-Response: A true specific response will typically show a bell-shaped curve in a peptide titration experiment, with the response decreasing at very high concentrations. Non-specific activation may increase linearly with concentration.

  • Negative Controls: Include a "no peptide" control and an irrelevant peptide control (an MHC-matched peptide with a different sequence). A high signal in these wells points to non-specific activation.

  • Cell Population: Use flow cytometry to analyze the phenotype of the responding cells. A specific response should be confined to the CD4+ T-cell population for LLO (190-201). Widespread activation across different cell types suggests a non-specific effect.

Troubleshooting Guide

This section addresses common problems encountered during experiments with LLO (190-201).

ProblemPotential CauseRecommended Solution
High background in negative control wells (no peptide) 1. Cell culture contamination (bacteria, fungi).[7][8] 2. Poor cell viability.[9] 3. Serum-related non-specific binding.[7] 4. Inadequate washing of plates or cells.[5][6][7]1. Use sterile technique; check media for turbidity.[6] 2. Assess cell viability via Trypan Blue or other methods before plating. Aim for >95% viability. 3. Heat-inactivate serum or screen different serum lots for low background.[5] 4. Follow washing protocols carefully, ensuring no carryover between steps.[7]
High signal in irrelevant peptide control wells 1. Peptide stock contamination (e.g., endotoxin). 2. Non-specific peptide properties (e.g., aggregation, high charge).1. Use high-purity (>95%) peptide. Test peptide stocks for endotoxin. 2. Perform a titration experiment to find the optimal concentration that maximizes specific signal while minimizing background.
Response is observed, but spots are fuzzy or confluent 1. Peptide concentration is too high.[5] 2. Too many cells seeded per well.[6][7] 3. Incubation time is too long.[5][7]1. Reduce the peptide concentration. See Protocol 1 for titration. 2. Optimize the number of cells per well.[5][6] 3. Reduce the cell incubation time.[5]
Cell death observed at high peptide concentrations 1. Peptide-induced cytotoxicity. 2. Contaminants in the peptide preparation.1. Lower the peptide concentration. The response to LLO peptide can drop at nanomolar concentrations due to cytotoxicity.[2] 2. Ensure use of high-purity, endotoxin-free peptide.

Experimental Protocols

Protocol 1: Titration of LLO (190-201) to Determine Optimal Concentration

This protocol is essential for maximizing the specific signal-to-noise ratio.

  • Prepare Peptide Dilutions:

    • Reconstitute the LLO (190-201) peptide in sterile DMSO to create a high-concentration stock (e.g., 1 mg/mL).

    • Create a series of working solutions by performing serial dilutions in complete culture medium. A recommended starting range for testing is from 10 µM down to 0.01 µM.[4][10][11] A typical final concentration for stimulation is between 1-5 µM.[11][12]

  • Cell Plating:

    • Prepare your cell suspension (e.g., PBMCs) at the desired concentration (e.g., 2-4 x 10^5 cells/well for ELISpot).

    • Plate the cells according to your assay protocol (e.g., ELISpot, 96-well plate for ICS).

  • Stimulation:

    • Add the different peptide dilutions to the appropriate wells.

    • Include essential controls:

      • Negative Control: Cells with medium only (no peptide).

      • Positive Control: Cells with a polyclonal activator like Phytohemagglutinin (PHA).[9]

  • Incubation and Readout:

    • Incubate the plate for the time required by your specific assay (e.g., 18-24 hours for ELISpot).

    • Develop the plate and analyze the results (e.g., count spots, measure cytokine levels).

  • Analysis:

    • Plot the response (e.g., spot-forming units or cytokine concentration) against the peptide concentration.

    • The optimal concentration is the one that gives the highest signal over the negative control background without causing a drop in response due to toxicity.

Visual Guides

Logical Flow for Troubleshooting Non-Specific Activation

This diagram outlines a step-by-step process for diagnosing and resolving issues with non-specific T-cell activation in your experiments.

TroubleshootingWorkflow start High Background or Non-Specific Activation Detected check_neg_ctrl Review Negative Controls (Medium Only) start->check_neg_ctrl check_irr_ctrl Review Irrelevant Peptide Control start->check_irr_ctrl cause_contam Possible Cause: Reagent/Culture Contamination or Poor Cell Viability check_neg_ctrl->cause_contam Signal is High cause_peptide Possible Cause: Peptide Concentration Too High or Peptide Contamination check_irr_ctrl->cause_peptide Signal is High solve_sterile Solution: Use Aseptic Technique, Check Cell Viability (>95%), Screen Reagents cause_contam->solve_sterile solve_titrate Solution: Titrate Peptide Concentration (See Protocol 1), Use High-Purity Peptide cause_peptide->solve_titrate re_run Re-run Experiment with Optimized Conditions solve_sterile->re_run solve_titrate->re_run end Problem Resolved re_run->end

Caption: A workflow for diagnosing and solving non-specific activation.

Conceptual Pathways: Specific vs. Non-Specific Activation

This diagram illustrates the difference between the intended specific activation pathway via the T-cell receptor and potential non-specific pathways that can lead to confounding results.

ActivationPathways cluster_specific Specific Activation Pathway cluster_nonspecific Potential Non-Specific Activation LLO_peptide LLO (190-201) Peptide APC Antigen Presenting Cell (APC) LLO_peptide->APC Uptake & Processing MHCII MHC-II APC->MHCII Presents Peptide TCR T-Cell Receptor (TCR) MHCII->TCR Specific Binding CD4_TCell CD4+ T-Cell TCR->CD4_TCell Specific_Signal Signal 1 + Signal 2 (Specific Activation) CD4_TCell->Specific_Signal High_LLO High Concentration LLO or Contaminants (e.g., Endotoxin) PRR Pattern Recognition Receptors (e.g., TLRs) High_LLO->PRR Cytotoxicity Membrane Disruption/ Cytotoxicity High_LLO->Cytotoxicity Any_Immune_Cell Immune Cell (APC or T-Cell) PRR->Any_Immune_Cell Cytotoxicity->Any_Immune_Cell Nonspecific_Signal Inflammatory Cytokine Release (Non-Specific Activation) Any_Immune_Cell->Nonspecific_Signal

Caption: Specific (TCR-mediated) vs. potential non-specific activation pathways.

References

Technical Support Center: Improving the In Vivo Immunogenicity of LLO(190-201)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the in vivo immune response to the Listeria monocytogenes-derived peptide, LLO(190-201). The information is presented in a question-and-answer format to address specific challenges and frequently asked questions encountered during experimental workflows.

I. Troubleshooting Guides

This section addresses common problems encountered when working with LLO(190-201) peptide vaccines and provides systematic approaches to identify and resolve them.

Question 1: Why am I observing a weak or undetectable CD4+ T cell response after immunizing with LLO(190-201) peptide?

Answer:

A suboptimal CD4+ T cell response to a synthetic LLO(190-201) peptide vaccine can stem from several factors. A primary reason is that short synthetic peptides are often poorly immunogenic on their own and require a robust formulation strategy to elicit a strong immune response.[1][2][3] Here are the key areas to troubleshoot:

  • Inadequate Adjuvant or Delivery System: The LLO(190-201) peptide requires a potent adjuvant or delivery system to effectively stimulate antigen-presenting cells (APCs). Without this, the peptide may be rapidly degraded or fail to provide the necessary "danger signals" to initiate a strong immune response.[4] Consider the choice and formulation of your adjuvant.

  • Suboptimal Peptide Quality or Stability: The purity, stability, and solubility of the synthetic peptide are critical. Aggregation or degradation of the peptide can mask the epitope or lead to a suboptimal immune response.[5]

  • Ineffective Antigen Presentation: The route of administration and delivery vehicle significantly impact how and where the peptide is presented to T cells. Inefficient uptake and presentation by APCs like dendritic cells (DCs) will lead to a weak response.

Troubleshooting Steps:

  • Re-evaluate Your Adjuvant/Delivery System:

    • If using a simple peptide solution, this is likely the primary issue. LLO(190-201) requires an adjuvant.

    • If using an adjuvant like Incomplete Freund's Adjuvant (IFA), ensure proper emulsification.

    • Consider more potent or targeted strategies, such as liposomal encapsulation or pulsing the peptide onto dendritic cells.

  • Verify Peptide Integrity:

    • Check the purity of your synthesized peptide via HPLC.

    • Assess for aggregation using techniques like dynamic light scattering. Ensure the peptide is fully solubilized before formulation.

    • Confirm the correct amino acid sequence (NEKYAQAYPNVS).

  • Optimize Immunization Protocol:

    • Review the dose of the peptide. While peptide dose correlates with the magnitude of the T-cell response, excessively high concentrations can sometimes be counterproductive depending on the delivery system.[6]

    • Consider the immunization route. Subcutaneous or footpad immunizations are often used to target draining lymph nodes.

Question 2: My LLO(190-201)-pulsed dendritic cell vaccine is not inducing a significant T cell response in vivo. What could be the problem?

Answer:

The efficacy of a DC-based vaccine is highly dependent on the generation, maturation, loading, and administration of the dendritic cells.

  • DC Maturation Status: Immature DCs are excellent at antigen uptake but are poor at stimulating naive T cells. Effective T cell priming requires mature DCs that express high levels of MHC molecules and co-stimulatory signals (e.g., CD80, CD86).

  • Peptide Loading Efficiency: Insufficient loading of the LLO(190-201) peptide onto the MHC-II molecules of the DCs will result in a weak stimulus for T cells. The concentration of the peptide and the pulsing duration are critical parameters.[7][8]

  • DC Viability and Administration: The viability of the DCs at the time of injection is crucial. Improper handling or cryopreservation can lead to poor cell survival. The route of administration also dictates where the DCs will migrate and interact with T cells.[9]

Troubleshooting Steps:

  • Confirm DC Maturation:

    • Use flow cytometry to check for high expression of maturation markers like CD80, CD86, CD40, and MHC-II on your DC population before injection.

    • Ensure your DC maturation cocktail (e.g., containing LPS or a cytokine mix) is effective.

  • Optimize Peptide Pulsing Protocol:

    • Titrate the peptide concentration used for pulsing. A common starting point is in the range of 10-50 µg/mL.[7][10]

    • Optimize the incubation time for pulsing. Typically, 2-4 hours at 37°C is sufficient for short peptides.[7][8][9]

    • Wash the DCs thoroughly after pulsing to remove excess, unbound peptide.

  • Check DC Viability and Injection Procedure:

    • Assess DC viability using a method like trypan blue exclusion or a viability stain for flow cytometry just before injection. Viability should be high (>90%).

    • If using cryopreserved DCs, ensure your thawing protocol is optimal.

    • The subcutaneous route is often effective for DC vaccines to target draining lymph nodes.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to enhance the immunogenicity of the LLO(190-201) peptide?

While the "most effective" strategy can depend on the specific experimental context and desired outcome (e.g., therapeutic vs. prophylactic), a guiding principle is that formulations providing both the antigen and a strong co-stimulatory signal to APCs are superior. Using the full-length LLO protein is significantly more immunogenic than the peptide alone, as it is presented to CD4 T cells at 3000–7000-fold lower concentrations than the free peptide.[11][12] When using the peptide, incorporating it into a delivery system that also acts as an adjuvant is a powerful approach. Strategies include:

  • Adjuvant Emulsions: Emulsifying the peptide in an adjuvant like Incomplete Freund's Adjuvant (IFA) is a classic method that creates a depot for slow antigen release.[11][12]

  • Particulate Adjuvants: Adjuvants like Advax™ (delta inulin) can enhance both humoral and cellular immunity.[7][10]

  • TLR Agonists: Co-administering the peptide with a Toll-like receptor (TLR) agonist, such as CpG oligonucleotides (a TLR9 agonist), potently activates APCs.[1]

  • Advanced Delivery Systems: Encapsulating the peptide in liposomes or using peptide-pulsed dendritic cells can improve delivery to lymph nodes and enhance presentation.[13][14]

Q2: Can I use LLO(190-201) peptide alone for immunization?

It is strongly discouraged. Synthetic peptides administered alone are often poorly immunogenic and can even induce T cell tolerance rather than activation.[4] They are susceptible to rapid degradation by proteases and do not provide the inflammatory signals needed to activate APCs. Vaccination with LLO(190-201) peptide alone has been shown to confer no significant protection in some models.[10]

Q3: What are the recommended adjuvants to use with LLO(190-201)?

Several adjuvants have been shown to be effective with peptide antigens:

  • Incomplete Freund's Adjuvant (IFA): Has been successfully used in preclinical models with LLO(190-201) to elicit IFN-γ and IL-2 responses.[11][12]

  • Advax™: This delta inulin-based adjuvant has been used with LLO peptides, including LLO(190-201), in DC-based vaccine formulations to enhance T-cell responses.[10] It promotes a broad-based enhancement of adaptive immunity.[15]

  • CpG Oligodeoxynucleotides (ODNs): These TLR9 agonists are potent inducers of Th1-type immune responses, which are desirable for cell-mediated immunity. They improve the function of APCs and can be co-formulated with the peptide.[1][8]

Q4: What is the sequence of the LLO(190-201) peptide?

The amino acid sequence for the MHC-II restricted LLO(190-201) peptide is: NEKYAQAYPNVS .

III. Quantitative Data Summary

The following tables summarize quantitative data from studies investigating strategies to improve LLO immunogenicity.

Table 1: In Vivo T Cell Response to LLO Protein vs. LLO(190-201) Peptide

Immunogen (250 picomoles)AdjuvantMean IFN-γ SFU / 10⁶ LN Cells (± SEM)Mean IL-2 SFU / 10⁶ LN Cells (± SEM)Data Source
Wild-Type LLO (LLOWT)IFA226216[Carrero et al., 2012][11]
Non-hemolytic LLO (LLOWW)IFA740438[Carrero et al., 2012][11]
LLO(190-201) PeptideIFA84240[Carrero et al., 2012][11]
SFU: Spot-Forming Units; LN: Lymph Node; IFA: Incomplete Freund's Adjuvant. Data from C57BL/6 mice immunized in the footpad. Recall antigen was LLOWW at 10 nM.

Table 2: Protective Efficacy of DC-Based Vaccines with LLO Peptides

DC Vaccine FormulationAdjuvantProtection in Balb/c mice (%)Protection in C57BL/6 mice (%)Data Source
DC-LLO(190-201)Advax™~2%~5%[Calderon-Gonzalez et al., 2016][10]
DC-LLO(189-201)Advax™~2%~5%[Calderon-Gonzalez et al., 2016][10]
DC-LLO(91-99)Advax™~90%~93%[Calderon-Gonzalez et al., 2016][10]
Protection measured against a lethal challenge with L. monocytogenes. This data highlights that while LLO(190-201) is a known CD4+ epitope, its inclusion in this specific DC vaccine formulation did not confer significant protection, unlike the CD8+ epitope LLO(91-99).

IV. Experimental Protocols

Protocol 1: Immunization with LLO(190-201) Peptide in Incomplete Freund's Adjuvant (IFA)

This protocol is adapted from Carrero et al., 2012.[11][12]

  • Peptide Preparation:

    • Synthesize LLO(190-201) peptide (NEKYAQAYPNVS) with a purity of >95%.

    • Dissolve the peptide in sterile, pyrogen-free saline or PBS to a desired stock concentration (e.g., 1 mg/mL).

  • Emulsion Formulation:

    • In a sterile glass vial or syringe, mix the peptide solution with an equal volume of Incomplete Freund's Adjuvant (IFA) to create a 1:1 oil:saline emulsion.

    • To create a stable emulsion, connect two glass syringes with a luer-lock connector and pass the mixture back and forth vigorously until a thick, white emulsion is formed.

    • Test the stability of the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse.

  • Immunization:

    • Draw the emulsion into a sterile syringe fitted with an appropriate needle (e.g., 27-30 gauge).

    • Immunize mice subcutaneously (e.g., at the base of the tail) or in the footpad. For a 250 picomole dose, the final volume will depend on the stock concentration.

    • For example, for a 50 µL total injection volume, prepare an emulsion with 25 µL of peptide solution and 25 µL of IFA.

  • Analysis:

    • After 7-10 days, sacrifice the mice and harvest draining lymph nodes (e.g., inguinal for subcutaneous injection, popliteal for footpad injection) or spleens.

    • Prepare single-cell suspensions for analysis of T cell responses by ELISpot or intracellular cytokine staining after in vitro restimulation with the LLO(190-201) peptide.

Protocol 2: Preparation of LLO(190-201)-Pulsed Dendritic Cells

This protocol provides a general framework for generating and pulsing bone marrow-derived dendritic cells (BMDCs).

  • Generation of BMDCs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF.

    • On day 3, add fresh medium with GM-CSF.

    • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature DCs.

  • DC Maturation:

    • Re-plate the immature DCs in fresh medium containing GM-CSF and a maturation stimulus (e.g., 1 µg/mL of LPS) for 18-24 hours.

  • Peptide Pulsing:

    • Harvest the mature DCs.

    • Wash the cells twice with serum-free medium or PBS.

    • Resuspend the mature DCs at a concentration of 1-2 x 10⁶ cells/mL in serum-free medium.

    • Add the LLO(190-201) peptide to a final concentration of 10-50 µg/mL.[7][8][10]

    • Incubate for 2-4 hours at 37°C in a humidified incubator.[7][8]

  • Preparation for Vaccination:

    • After incubation, wash the peptide-pulsed DCs three times with sterile PBS to remove any unbound peptide.

    • Count the cells and assess viability.

    • Resuspend the final cell pellet in sterile PBS or saline at the desired concentration for injection (e.g., 1 x 10⁶ cells in 100 µL).

    • Keep the cells on ice until injection.

Protocol 3: Formulation of LLO(190-201) in Liposomes (Thin-Film Hydration Method)

This is a generalized protocol for encapsulating a hydrophilic peptide like LLO(190-201).

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of a cationic lipid like DOTAP and a neutral lipid like DOPC in a 1:1 molar ratio) in an organic solvent such as chloroform.[14]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]

  • Hydration and Peptide Encapsulation:

    • Prepare a solution of the LLO(190-201) peptide in a sterile aqueous buffer (e.g., PBS or HEPES-buffered saline).

    • Hydrate the lipid film by adding the peptide solution to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids used.

    • Vortex or agitate the flask to facilitate the formation of multilamellar vesicles (MLVs) and encapsulation of the peptide.

  • Liposome Sizing (Extrusion):

    • To create uniformly sized unilamellar vesicles, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) multiple times using a liposome extruder.

  • Purification:

    • Remove the unencapsulated (free) peptide from the liposome suspension using a method like dialysis or size exclusion chromatography.

    • The final product is a suspension of peptide-loaded liposomes ready for characterization and in vivo use.

V. Visualization of Pathways and Workflows

Diagram 1: Experimental Workflow for DC-Based Vaccination

DC_Vaccine_Workflow BM Bone Marrow Harvest iDC Immature DCs (GM-CSF Culture) BM->iDC Day 0-7 mDC Mature DCs (+ Maturation Signal) iDC->mDC e.g., LPS PulsedDC Peptide-Pulsed DCs mDC->PulsedDC Incubate Peptide LLO(190-201) Peptide Peptide->PulsedDC Wash Wash Step PulsedDC->Wash Inject In Vivo Immunization Wash->Inject Analysis T Cell Response Analysis (ELISpot) Inject->Analysis Day 7-10 CpG_Signaling cluster_0 Antigen Presenting Cell (APC) CpG_Endosome CpG ODN TLR9 TLR9 CpG_Endosome->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAK IRAK/TRAF6 MyD88->IRAK NFkB NF-κB Activation IRAK->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-12, TNF-α) NFkB->Cytokines Upregulation Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->Upregulation CpG_Ext CpG ODN CpG_Ext->CpG_Endosome Endocytosis Vaccine_Logic Peptide LLO(190-201) Peptide (Antigen) APC Antigen Presenting Cell (APC) Activation APC Activation & Antigen Presentation Peptide->Activation Adjuvant Adjuvant / Delivery System (e.g., IFA, Liposome, DC) Adjuvant->Activation APC->Activation uptake & processing TCell CD4+ T Cell Activation->TCell priming Response Enhanced Effector T Cell Response TCell->Response proliferation & differentiation

References

Technical Support Center: Troubleshooting Low T Cell Response to LLO (190-201) Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low T cell responses to Listeriolysin O (LLO) (190-201) peptide stimulation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected frequency of LLO (190-201)-specific CD4+ T cells?

The frequency of naïve CD4+ T cells specific for the LLO (190-201) epitope is inherently low. In mice, it is estimated to be around 80 cells per mouse, which translates to approximately 0.8 to 10 cells per million naïve CD4+ T cells.[1] Following infection with Listeria monocytogenes, a primary response can lead to 1-3% of the splenic CD4+ T cell population becoming specific for LLO (190-201).[2] In some experimental settings, the frequency of IFN-γ producing CD4+ splenocytes in response to LLO (190-201) can be around 0.6%.[3][4]

Q2: What are the proper storage and handling conditions for the LLO (190-201) peptide?

Proper storage is crucial for maintaining the peptide's biological activity. Lyophilized LLO (190-201) powder should be stored at -80°C for up to 2 years or -20°C for up to 1 year, sealed and away from moisture.[5] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5][6]

Q3: Can the full-length LLO protein be used for stimulation instead of the peptide?

While the LLO (190-201) peptide is the specific MHC class II epitope, the full-length LLO protein can also be used. In fact, presentation of the whole LLO protein by antigen-presenting cells (APCs) can be thousands of times more efficient than presenting the free peptide.[7] However, it's important to be aware that the stability of the full-length LLO protein is pH-dependent, and it can aggregate at a neutral pH of 7.4.[8]

Troubleshooting Guide

A low or absent T cell response to LLO (190-201) stimulation can arise from various factors. The following guide provides a systematic approach to identify and resolve common issues.

Troubleshooting Workflow

G cluster_0 Initial Observation: Low/No T Cell Response cluster_1 Component Checks cluster_2 Experimental Setup Review cluster_3 Advanced Troubleshooting cluster_4 Resolution start Low or No T Cell Response to LLO (190-201) peptide Verify Peptide Integrity (Storage, Handling, Concentration) start->peptide cells Assess Cell Viability & Number (APCs and T cells) start->cells reagents Check Assay Reagents (Antibodies, Media, Supplements) start->reagents protocol Review Assay Protocol (Incubation times, Stimulation conditions) peptide->protocol cells->protocol reagents->protocol apc Evaluate APC Function (Type, Activation state) protocol->apc controls Analyze Positive/Negative Controls apc->controls mouse_strain Consider Mouse Strain & Genetics (MHC haplotype) controls->mouse_strain infection Verify L. monocytogenes Infection Efficacy (if applicable) mouse_strain->infection end Optimized T Cell Response infection->end

Caption: A stepwise troubleshooting workflow for diagnosing issues with low T cell responses to LLO (190-201).

Issue 1: Problems with the LLO (190-201) Peptide
Potential Cause Troubleshooting Step
Improper Storage Verify that the lyophilized peptide and reconstituted solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from moisture.[5][6]
Peptide Degradation Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the reconstituted peptide.
Incorrect Concentration Confirm the final peptide concentration used for stimulation. A typical concentration is 10⁻⁶ M.[3][4] Titrate the peptide concentration to find the optimal response.
Peptide Solubility If using a new batch of peptide, ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium.[5]
Issue 2: Issues with Cells (T cells and APCs)
Potential Cause Troubleshooting Step
Low Cell Viability Assess cell viability using a method like trypan blue exclusion before starting the assay. Viability should be >95%.[9] For cryopreserved cells, ensure proper thawing and recovery.
Incorrect Cell Numbers Optimize the number of cells per well. Too few cells can result in a response below the detection limit, while too many can lead to confluent spots in an ELISpot assay.[10] A common starting point is 5 x 10⁶ cells/ml.[11]
Insufficient APCs Ensure a sufficient number of healthy antigen-presenting cells (APCs), such as dendritic cells or macrophages, are present to effectively present the LLO (190-201) peptide.
Low Precursor Frequency Be aware that the naïve frequency of LLO (190-201)-specific T cells is very low.[1] In vivo priming through infection or vaccination is typically required to expand this population to detectable levels in ex vivo assays.
Issue 3: Assay and Protocol-Related Problems
Potential Cause Troubleshooting Step
Suboptimal Incubation Time For intracellular cytokine staining (ICS), a 5-hour stimulation is common, with a protein transport inhibitor like Brefeldin A added for the last 4 hours.[3][4][12] For ELISpot assays, incubation times may vary and should be optimized.
Inadequate Positive Control Use a polyclonal T cell activator like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as a positive control to confirm that the T cells are generally responsive and the assay is working.[13]
High Background in Negative Control High background can obscure a weak specific response. Ensure thorough washing steps and consider titrating detection antibodies if background is an issue.
Reagent Issues Check the expiration dates and proper storage of all reagents, including antibodies, media, and supplements.
Plate Handling (ELISpot) Avoid moving or vibrating the ELISpot plate during incubation, as this can affect spot formation.[10] Ensure proper pre-wetting of the PVDF membrane.[13]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and expected outcomes for T cell responses to LLO (190-201) stimulation.

Table 1: LLO (190-201) Stimulation Parameters in Different Assays

Assay TypeCell TypePeptide ConcentrationIncubation TimeReadoutReference
Intracellular Cytokine Staining (ICS)Splenocytes10⁻⁶ M5 hours% of IFN-γ+ CD4+ T cells[3][4][14]
Intracellular Cytokine Staining (ICS)Splenocytes5 µM6 hours% of IFN-γ+ CD4+ T cells[15]
Intracellular Cytokine Staining (ICS)Lymph node, Spleen, Lamina Propria, IELs10 µg/ml5 hours% of IFN-γ+ and IL-17A+ CD4+ T cells[12]
ELISpotSplenocytesNot specifiedNot specifiedNumber of IFN-γ spots per 10⁵ cells[16]

Table 2: Expected Frequency of LLO (190-201)-Specific CD4+ T Cells

ConditionTissueFrequencyMethodReference
Naïve Mice-~80 cells/mouse-[1]
L. monocytogenes Infected Mice (Day 10)Spleen~0.6% of CD4+ T cellsICS (IFN-γ)[3][4]
L. monocytogenes Infected Mice (Primary Response)Spleen1-3% of CD4+ T cellsICS (IFN-γ and CD40L)[2]
DC-LLO (189-201) Vaccinated MiceSpleen0.75 ± 0.02% of CD4+ T cellsICS (IFN-γ)[11]

Detailed Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-γ Production

This protocol is adapted from methodologies described in several studies.[3][4][12][14]

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control mice. Count viable cells and resuspend in complete RPMI medium to a concentration of 4-5 x 10⁶ cells/ml.

  • Stimulation:

    • Plate 1 ml of the cell suspension into each well of a 24-well plate.

    • Add LLO (190-201) peptide to a final concentration of 10⁻⁶ M (or 1-10 µg/ml).

    • Include an unstimulated control (medium only) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28).

  • Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO₂ incubator.

  • Protein Transport Inhibition: For the final 4 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., 5-10 µg/ml) to each well to allow for intracellular cytokine accumulation.

  • Surface Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with anti-CD16/CD32 antibodies to reduce non-specific binding.

    • Stain for surface markers, such as CD4 and CD8, by incubating with fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. This step is critical for allowing the intracellular cytokine antibody to access its target.

  • Intracellular Staining:

    • Stain for intracellular IFN-γ using a fluorescently conjugated anti-IFN-γ antibody for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on the CD4+ lymphocyte population and determine the percentage of cells that are positive for IFN-γ.

Antigen Presentation and T Cell Activation Pathway

G cluster_0 Antigen Presenting Cell (APC) cluster_1 CD4+ T Cell apc APC (e.g., Dendritic Cell) tcr T Cell Receptor (TCR) apc->tcr TCR Binding cd4 CD4 Co-receptor apc->cd4 CD4 Binding costim Co-stimulation (Signal 2) apc->costim B7-CD28 mhc2 MHC Class II mhc2->apc Surface Expression peptide LLO (190-201) Peptide endosome Endosome peptide->endosome Uptake processing Antigen Processing endosome->processing processing->mhc2 Loading activation T Cell Activation (Signal 1) tcr->activation cd4->activation t_cell CD4+ T Helper Cell cytokines Cytokine Production (e.g., IFN-γ) activation->cytokines costim->cytokines cytokines->t_cell Effector Function

References

Technical Support Center: LLO-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Listeriolysin O (LLO)-induced cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of high concentrations of LLO?

High concentrations of Listeriolysin O (LLO), a pore-forming toxin from Listeria monocytogenes, are generally cytotoxic to host cells.[1][2] This cytotoxicity is primarily due to the formation of large pores in the cell membrane, leading to a loss of membrane integrity, ion flux dysregulation, and eventual cell death.[1][3] The extent of cytotoxicity is dependent on the LLO concentration, cell type, and experimental conditions such as pH and temperature.[1][4][5]

Q2: I am not observing the expected level of cytotoxicity at high LLO concentrations. What are the possible reasons?

Several factors can influence the activity of LLO and may lead to lower-than-expected cytotoxicity:

  • LLO Inactivation: LLO is sensitive to pH and temperature. At neutral pH and 37°C, LLO can undergo irreversible conformational changes that lead to aggregation and inactivation.[6][7] Its activity is optimal at a slightly acidic pH, similar to that of a phagosome.[1][7]

  • Presence of Cholesterol: LLO requires cholesterol in the target membrane to bind and form pores.[4][8] If the culture medium is supplemented with serum, which contains cholesterol, it can sequester LLO and inhibit its cytotoxic activity.[5] Conversely, cells with low membrane cholesterol content may be less susceptible.[8]

  • Cellular Repair Mechanisms: Host cells possess active membrane repair mechanisms to counteract damage from pore-forming toxins.[1][2] Efficient repair can mitigate the cytotoxic effects of LLO, especially at moderate concentrations.

  • LLO Preparation and Storage: The storage conditions of purified LLO can significantly impact its activity. Storage at -70°C, even with protease inhibitors and glycerol, can lead to a decrease in cytotoxic activity over time.[5]

Q3: Does the LLO (190-201) peptide induce cytotoxicity at high concentrations?

The designation "LLO (190-201)" refers to a specific peptide fragment of the LLO protein, with the amino acid sequence NEKYAQAYPNVS.[9] This peptide is primarily recognized as a major histocompatibility complex class II (MHC-II)-restricted T-cell epitope and is widely used in immunology to study the T-cell response to Listeria monocytogenes infection.[10][11][12][13] The available scientific literature does not indicate that this specific peptide possesses the pore-forming and cytotoxic capabilities of the full-length LLO protein. Therefore, high concentrations of the LLO (190-201) peptide are not expected to induce cytotoxicity through the same mechanisms as the full toxin.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells is a common issue in cytotoxicity assays.

Possible Cause Troubleshooting Step
Inconsistent Cell SeedingEnsure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent technique for dispensing cells into each well.[14]
Pipetting ErrorsPractice consistent and careful pipetting of LLO and assay reagents. Avoid introducing bubbles.[14]
Edge EffectsEvaporation from wells on the edge of the plate can concentrate reagents and affect cell viability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
LLO AggregationThaw and handle the LLO preparation gently. Avoid vigorous vortexing. Centrifuge the stock solution briefly before use to pellet any aggregates.
Issue 2: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Inactive LLOVerify the pH of your assay buffer; LLO is more active at a slightly acidic pH.[1][7] Ensure the LLO has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Test a fresh batch of LLO if possible.
Cholesterol in MediumIf using serum-containing medium, consider reducing the serum concentration or using a serum-free medium during the LLO incubation period to prevent sequestration of the toxin.[5]
Low Membrane Cholesterol in Target CellsEnsure you are using a cell line known to be susceptible to LLO. Cholesterol content can vary between cell types.[8]
Sub-optimal Assay ConditionsOptimize the incubation time and LLO concentration for your specific cell type.

Quantitative Data Summary

The cytotoxic effect of full-length LLO is dose-dependent. The following table summarizes illustrative data on LLO cytotoxicity from the literature. Note that specific concentrations and resulting viability will vary significantly based on the cell type, LLO preparation, and assay conditions.

Cell Line LLO Concentration Effect on Cell Viability Reference
Jurkat Cells3% (v/v) of a purified preparationKilled 50% of cells[5]
Jurkat Cells30% (v/v) of a purified preparationKilled 95% of cells[5]
Normal Porcine Urothelial (NPU) Cells0.5 µM (wt LLO)Viability reduced to 2.1%[15]
RT4 Cancer Urothelial Cells0.5 µM (wt LLO)Viability reduced to 1.2%[15]
RT4 Cancer Urothelial Cells0.01 µM (wt LLO)Viability reduced to 73.3%[15]

Experimental Protocols

General Protocol for LDH Cytotoxicity Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the supernatant is a common method to quantify cytotoxicity.[16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for adherence.[16][18]

  • Compound Treatment: Prepare serial dilutions of LLO in serum-free or low-serum medium. Remove the existing medium from the cells and add the LLO dilutions.

  • Controls:

    • Spontaneous LDH Release: Add medium without LLO to untreated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., Triton X-100) to a set of untreated cells 15-30 minutes before the end of the incubation period.[16]

    • Background Control: Wells containing medium but no cells.

  • Incubation: Incubate the plate for the desired period (e.g., 2-24 hours) at 37°C in a humidified incubator.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new, flat-bottom 96-well plate.[16]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[16]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Signaling Pathways and Visualizations

High concentrations of LLO trigger several signaling pathways, primarily due to the influx of ions through the pores it forms in the plasma membrane.[1]

LLO-Induced Pore Formation and Downstream Signaling

At high concentrations, LLO monomers bind to cholesterol-rich regions of the host cell membrane. They then oligomerize to form a pre-pore complex, which undergoes a conformational change to insert into the membrane, creating a large pore.[1][8] This pore allows for the flux of ions and small molecules, disrupting cellular homeostasis.[1] A key event is the rapid influx of extracellular Ca²⁺ and efflux of intracellular K⁺.[1] This ion flux can activate multiple downstream signaling pathways, including those involved in membrane repair, inflammation, and programmed cell death.[1][2]

LLO_Pore_Formation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LLO_monomer LLO Monomer Cholesterol Cholesterol LLO_monomer->Cholesterol Binds to Membrane LLO_oligomer LLO Oligomer (Pre-pore) Cholesterol->LLO_oligomer Promotes Oligomerization LLO_pore LLO Pore LLO_oligomer->LLO_pore Inserts into Membrane Ca_ion Ca²⁺ Influx LLO_pore->Ca_ion K_ion K⁺ Efflux LLO_pore->K_ion Signaling Downstream Signaling (e.g., Cell Death, Repair) Ca_ion->Signaling Activates K_ion->Signaling Activates

Caption: Workflow of LLO-mediated pore formation and initiation of downstream signaling.

Experimental Workflow for a Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing LLO-induced cytotoxicity.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_llo Treat with LLO (and Controls) incubate1->treat_llo incubate2 Incubate (e.g., 4h) treat_llo->incubate2 prepare_assay Prepare for Assay (e.g., Collect Supernatant) incubate2->prepare_assay add_reagent Add Assay Reagent (e.g., LDH Substrate) prepare_assay->add_reagent incubate3 Incubate (e.g., 30 min) add_reagent->incubate3 read_plate Measure Absorbance/ Fluorescence incubate3->read_plate analyze Analyze Data & Calculate % Cytotoxicity read_plate->analyze end End analyze->end

Caption: A generalized experimental workflow for measuring LLO cytotoxicity.

References

Validation & Comparative

Validating LLO (190-201) Specific T Cell Responses: A Comparative Guide to Tetramer Analysis and Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, accurately quantifying the T cell response to specific epitopes is paramount for assessing vaccine efficacy and understanding disease pathogenesis. The listeriolysin O (LLO) 190-201 peptide is a well-established immunodominant CD4+ T cell epitope in C57BL/6 mice infected with Listeria monocytogenes.[1][2] Validating the T cell response to this epitope requires robust and reliable methods. This guide provides a detailed comparison of using peptide-MHC class II tetramers for direct visualization of LLO(190-201)-specific T cells versus functional assays like Intracellular Cytokine Staining (ICS) and ELISpot that measure the effector capabilities of these cells.

Comparison of Key Methodologies

The selection of an assay for validating T cell responses depends on the specific information required, such as the frequency of antigen-specific T cells, their functional capacity, or their phenotype.[3][4] Tetramer staining, ICS, and ELISpot are three commonly employed techniques, each with distinct principles and outcomes.

FeatureTetramer StainingIntracellular Cytokine Staining (ICS)ELISpot Assay
Principle Direct binding of fluorescently labeled peptide-MHC complexes to specific T cell receptors (TCRs).[3][5]Detection of intracellular cytokines produced by T cells after in vitro restimulation with a specific antigen.[6][7]Capture and visualization of cytokines secreted by individual T cells upon antigen stimulation.[8][9][10]
Primary Measurement Frequency and phenotype of antigen-specific T cells.[3]Frequency of cytokine-producing T cells and polyfunctionality.[11][12]Number of cytokine-secreting cells.[9][13]
Antigen Stimulation Not required for detection, but can be combined with functional assays.[14]Short-term in vitro stimulation (hours) with the LLO(190-201) peptide.[6][7]In vitro stimulation (overnight to days) with the LLO(190-201) peptide.[7][10]
Data Output Percentage of tetramer-positive cells within a lymphocyte population, analyzed by flow cytometry.[15][16]Percentage of cells positive for a specific cytokine, analyzed by flow cytometry.[6][11]Number of spots, where each spot represents a cytokine-secreting cell.[9][13]
Advantages - Directly identifies T cells based on TCR specificity.[3]- Allows for phenotypic characterization using co-staining with other antibodies.[3]- Does not require in vitro stimulation, providing an ex vivo snapshot.[5]- Provides functional information about the T cells (e.g., which cytokines they produce).[17][18]- Can assess polyfunctionality (production of multiple cytokines by a single cell).[12]- Relatively high throughput.- Highly sensitive, can detect very low frequencies of antigen-specific T cells.- Provides quantitative data on the number of secreting cells.[19]
Disadvantages - May not detect low-affinity T cells.[5][20]- Tetramer availability can be limited for certain epitopes.- Does not directly provide functional information.[5]- Requires in vitro stimulation, which may alter the T cell state.- Permeabilization step can affect cell viability and staining of some surface markers.- Does not provide information on the phenotype of the secreting cells.- Provides limited information on the amount of cytokine secreted per cell.

Quantitative Data Comparison

The following table summarizes representative quantitative data from studies utilizing these methods to assess LLO(190-201) specific T cell responses. It is important to note that direct comparisons of absolute numbers between different studies can be challenging due to variations in experimental models, infection doses, and time points of analysis.

AssayModelTimepointResultReference
Tetramer Staining L. monocytogenes vaccinated miceDay 7 post-vaccination~0.5% of CD4+ T cells[15]
Intracellular Cytokine Staining (IFN-γ) L. monocytogenes infected C57BL/6 miceDay 10 post-infection~0.6% of CD4+ splenocytes[2]
Intracellular Cytokine Staining (IFN-γ) Lm-OVA infected miceDay 7 post-infection~1.5% of CD4+ T cells[11]
ELISpot (IFN-γ) Mice immunized with LLO(190-201) peptideDay 7 post-immunization~84 spots per million lymph node cells[8][13]
ELISpot (IL-2) Mice immunized with LLO(190-201) peptideDay 7 post-immunization~240 spots per million lymph node cells[8][13]

Experimental Workflows

To visualize the distinct processes of each technique, the following diagrams illustrate the key steps involved in validating LLO(190-201) specific T cell responses.

Tetramer_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Isolate splenocytes or PBMCs wash1 Wash and count cells start->wash1 fc_block Fc receptor block wash1->fc_block tetramer_stain Incubate with LLO(190-201) I-Ab Tetramer-Fluorochrome fc_block->tetramer_stain surface_stain Stain with surface marker antibodies (e.g., anti-CD4, anti-CD8) tetramer_stain->surface_stain wash2 Wash cells surface_stain->wash2 facs Acquire on flow cytometer wash2->facs gating Gate on CD4+ T cells and analyze tetramer positivity facs->gating

Caption: Workflow for Tetramer Staining.

ICS_Workflow cluster_prep Cell Preparation & Stimulation cluster_staining Staining cluster_analysis Analysis start Isolate splenocytes or PBMCs stimulate Stimulate with LLO(190-201) peptide + Protein transport inhibitor start->stimulate surface_stain Stain for surface markers (e.g., anti-CD4) stimulate->surface_stain fix_perm Fix and permeabilize cells surface_stain->fix_perm intracellular_stain Stain for intracellular cytokines (e.g., anti-IFN-γ) fix_perm->intracellular_stain wash Wash cells intracellular_stain->wash facs Acquire on flow cytometer wash->facs gating Gate on CD4+ T cells and analyze cytokine expression facs->gating

Caption: Workflow for Intracellular Cytokine Staining.

ELISpot_Workflow cluster_prep Plate Preparation & Cell Culture cluster_development Spot Development cluster_analysis Analysis coat_plate Coat ELISpot plate with capture antibody (e.g., anti-IFN-γ) block_plate Block plate coat_plate->block_plate add_cells Add cells + LLO(190-201) peptide block_plate->add_cells incubate Incubate (16-24 hours) add_cells->incubate wash_cells Wash away cells incubate->wash_cells add_detection_ab Add biotinylated detection antibody wash_cells->add_detection_ab add_enzyme Add streptavidin-enzyme conjugate add_detection_ab->add_enzyme add_substrate Add substrate to develop spots add_enzyme->add_substrate stop_reaction Stop reaction and dry plate add_substrate->stop_reaction read_plate Analyze plate on an ELISpot reader stop_reaction->read_plate count_spots Count spots read_plate->count_spots

Caption: Workflow for ELISpot Assay.

Experimental Protocols

Tetramer Staining Protocol

This protocol is adapted from methodologies described in studies of antigen-specific T cell responses.[2][21]

  • Cell Preparation: Isolate splenocytes from immunized or infected mice and prepare a single-cell suspension. Count viable cells.

  • Fc Receptor Blocking: Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 0.5% BSA and 0.01% sodium azide). Add anti-CD16/CD32 antibody to block Fc receptors and incubate for 15 minutes at 4°C.

  • Tetramer Staining: Without washing, add the PE- or APC-conjugated I-Ab LLO(190-201) tetramer at the manufacturer's recommended concentration. Incubate for 60 minutes at 4°C in the dark.[2] For best results with class II tetramers, PE or APC fluorochromes are recommended.[22]

  • Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD8, and a viability dye) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Data Analysis: Gate on live, singlet, CD4+ lymphocytes and determine the percentage of tetramer-positive cells.

Intracellular Cytokine Staining (ICS) Protocol

This protocol is based on common procedures for detecting cytokine production in T cells.[6][7]

  • Cell Preparation: Prepare a single-cell suspension of splenocytes.

  • Antigen Stimulation: Plate 1-2 x 10^6 cells per well in a 96-well plate. Stimulate with LLO(190-201) peptide (final concentration of 1 µg/ml) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 5 hours at 37°C.[6] Include unstimulated and positive controls.

  • Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain with an anti-IFN-γ antibody (or other cytokines of interest) for 30 minutes at 4°C.

  • Washing and Acquisition: Wash the cells and acquire them on a flow cytometer.

  • Data Analysis: Gate on CD4+ T cells and determine the percentage of cells producing the cytokine of interest.

ELISpot Protocol

This protocol is a generalized procedure for the ELISpot assay.[8][10]

  • Plate Preparation: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ (or other cytokine) capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 10% FBS for 2 hours at room temperature.

  • Cell Plating: Wash the plate and add splenocytes at various dilutions (e.g., starting from 1 x 10^6 cells/well). Add LLO(190-201) peptide to the appropriate wells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Conclusion

Validating the T cell response to the LLO(190-201) epitope can be effectively achieved using tetramer staining, ICS, or ELISpot assays. The choice of method should be guided by the specific research question. Tetramer analysis is unparalleled for the precise enumeration and phenotypic characterization of antigen-specific T cells directly ex vivo. In contrast, ICS and ELISpot are powerful tools for assessing the functional capacity of these cells by measuring cytokine production. For a comprehensive understanding of the LLO(190-201)-specific T cell response, a combination of tetramer staining to identify the cells and a functional assay like ICS to determine their effector capabilities is often the most informative approach.

References

A Comparative Guide to T Cell Activation by LLO (190-201) and LLO (91-99) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the T cell activation profiles of two well-characterized immunodominant peptides from Listeria monocytogenes listeriolysin O (LLO): LLO (190-201) and LLO (91-99). The information presented is curated from peer-reviewed experimental data to assist researchers in selecting the appropriate peptide for their specific immunological studies.

Introduction

Listeriolysin O (LLO) is a critical virulence factor of Listeria monocytogenes and a potent immunogen that elicits robust T cell-mediated immunity. Within this protein, the peptides LLO (190-201) and LLO (91-99) have been identified as major epitopes that activate distinct subsets of T lymphocytes. Understanding the differential effects of these peptides on T cell activation is crucial for designing effective vaccines and immunotherapies against intracellular pathogens.

Core Comparison: CD4+ vs. CD8+ T Cell Activation

The fundamental difference between LLO (190-201) and LLO (91-99) lies in the type of T cell they activate and the Major Histocompatibility Complex (MHC) molecule that presents them.

  • LLO (190-201): This peptide is predominantly recognized by CD4+ T helper cells in the context of MHC class II molecules (specifically I-Ab in C57BL/6 mice).[1][2][3] Activation of CD4+ T cells is critical for orchestrating the overall adaptive immune response, including the activation of B cells and CD8+ T cells.

  • LLO (91-99): This nonamer peptide is a classical MHC class I -restricted epitope (specifically H-2Kd in BALB/c mice) that activates CD8+ cytotoxic T lymphocytes (CTLs) .[4][5][6] These CTLs are essential for directly identifying and eliminating Listeria-infected cells.[4][5]

The differential activation of T cell subsets is a key determinant of the immunological outcome and is a primary consideration for in vitro and in vivo studies.

Quantitative Data on T Cell Activation

The following tables summarize quantitative data from various studies, illustrating the potency of each peptide in activating their respective T cell populations.

Table 1: LLO (190-201)-Specific CD4+ T Cell Responses

Mouse StrainAssay TypeMetricResultReference
C57BL/6Intracellular Cytokine Staining (ICS) for IFN-γ% of CD4+ splenocytes producing IFN-γ 10 days post-infection~0.6%[2][7]
C57BL/6ELISpotNumber of IFN-γ spots per 105 spleen cellsSimilar to LLO (91-99) response in BALB/c mice post-vaccination[8]

Table 2: LLO (91-99)-Specific CD8+ T Cell Responses

Mouse StrainAssay TypeMetricResultReference
BALB/cELISpotNumber of IFN-γ spots per 105 spleen cellsSignificant IFN-γ production upon stimulation[8][9]
BALB/cCytotoxicity AssaySpecific Lysis of Target CellsLLO (91-99)-specific CD8+ T cells show significant protection in vivo[5]
BALB/cIntracellular Cytokine Staining (ICS) for IFN-γFrequency of IFN-γ+ CD8+ T cellsMarginal frequencies in CCR7-/- mice, indicating importance of this receptor for priming[7]

Signaling Pathways and Experimental Workflows

T Cell Activation Signaling Pathway

The binding of the peptide-MHC complex to the T cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T cell activation, proliferation, and effector function.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell cluster_CD8 CD8+ T Cell cluster_CD4 CD4+ T Cell MHC_I MHC Class I (presents LLO 91-99) TCR_CD8 TCR MHC_I->TCR_CD8 pMHC-TCR Interaction CD8 CD8 MHC_I->CD8 MHC_II MHC Class II (presents LLO 190-201) TCR_CD4 TCR MHC_II->TCR_CD4 pMHC-TCR Interaction CD4 CD4 MHC_II->CD4 CD8_Activation Activation (Cytotoxicity, IFN-γ) TCR_CD8->CD8_Activation Signal Transduction CD4_Activation Activation (Help, Cytokine Secretion) TCR_CD4->CD4_Activation Signal Transduction

Caption: T cell activation by LLO peptides presented on MHC molecules.

Experimental Workflow for T Cell Activation Assays

A generalized workflow for assessing T cell activation by LLO peptides in vitro.

Experimental_Workflow cluster_assays Assay Readouts splenocytes Isolate Splenocytes from Immunized Mice stimulate In vitro Stimulation with LLO (190-201) or LLO (91-99) peptide splenocytes->stimulate assay T Cell Activation Assay stimulate->assay elispot ELISpot (Cytokine-secreting cells) assay->elispot Measure ics Intracellular Cytokine Staining (Flow Cytometry) assay->ics Measure proliferation Proliferation Assay (e.g., CFSE dilution) assay->proliferation Measure

Caption: Workflow for in vitro T cell activation assays.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of LLO (190-201) and LLO (91-99).

Generation of T Cell Hybridomas

T cell hybridomas are valuable tools for studying T cell recognition of specific peptide-MHC complexes.

  • Immunization: C57BL/6 or BALB/c mice are infected intraperitoneally with a sublethal dose (e.g., 103 colony-forming units) of L. monocytogenes EGD strain.[10]

  • Spleen Cell Isolation: Seven days post-infection, spleens are harvested, and single-cell suspensions are prepared.[10]

  • In Vitro Stimulation: Isolated spleen cells are cultured for 3 days with the respective peptide, either LLO (190-201) or LLO (91-99).[10]

  • Fusion: The stimulated T cells are fused with a T cell lymphoma line (e.g., BW5147) to generate stable hybridomas.[10]

  • Screening and Cloning: Hybridomas are cloned by limiting dilution and screened for specificity to the respective LLO peptide presented by antigen-presenting cells (APCs) like peritoneal exudate cells (PEC).[10]

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: 96-well microtiter plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ).[8]

  • Cell Plating: Splenocytes from immunized mice are plated in triplicate.[8]

  • Stimulation: Cells are stimulated for a defined period (e.g., 6 hours) in the presence of the target peptide (LLO (190-201) at ~10-6 M or LLO (91-99) at ~10-8 M).[8]

  • Incubation: Activated cells are transferred to the coated ELISpot plates and incubated overnight to allow cytokine capture.[8]

  • Detection: The plates are developed using a biotin-labeled detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored spot at the site of cytokine secretion.[8]

  • Analysis: The spots, each representing a single cytokine-producing cell, are counted to determine the frequency of antigen-specific T cells.[8]

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the identification and quantification of cytokine-producing cells within a mixed cell population.

  • Cell Preparation: Spleen cells from infected mice are prepared.[7]

  • In Vitro Restimulation: Cells are incubated for approximately 5 hours with the relevant peptide (LLO (190-201) or LLO (91-99)). A protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines intracellularly.[7]

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify T cell subsets (e.g., anti-CD4 and anti-CD8α).[7]

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular antigens.

  • Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody against the cytokine of interest (e.g., anti-IFN-γ).[7]

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of CD4+ or CD8+ T cells that are producing the specific cytokine.[7]

Conclusion

LLO (190-201) and LLO (91-99) are both potent activators of T cells but engage different arms of the adaptive immune system. LLO (190-201) is the epitope of choice for studying CD4+ T cell help and MHC class II antigen presentation. In contrast, LLO (91-99) is the canonical peptide for investigating CD8+ T cell cytotoxicity and MHC class I-mediated immunity to Listeria monocytogenes. The selection between these two peptides should be guided by the specific research question and the T cell subset of interest. The experimental protocols provided herein offer a starting point for the robust and reproducible assessment of T cell activation by these important bacterial antigens.

References

LLO (190-201) Peptide vs. Whole LLO Protein: A Comparative Guide to Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antigen immunogenicity is paramount for designing effective vaccines and immunotherapies. This guide provides an objective comparison of the immunological properties of the Listeriolysin O (LLO) (190-201) peptide versus the whole LLO protein, supported by experimental data and detailed methodologies.

Listeriolysin O (LLO), a key virulence factor of Listeria monocytogenes, is a potent immunogen that elicits both CD4+ and CD8+ T cell responses.[1][2] The peptide LLO (190-201) is a well-characterized immunodominant epitope recognized by CD4+ T cells.[1][3] This comparison delves into the differences in their ability to stimulate T cell responses, providing a comprehensive overview for researchers in the field.

Quantitative Comparison of T Cell Responses

Experimental evidence consistently demonstrates that the whole LLO protein is a far more potent stimulator of CD4+ T cells than the LLO (190-201) peptide alone. Studies have shown that soluble LLO protein is presented to CD4+ T cells at picomolar to femtomolar concentrations, which is approximately 3,000 to 7,000 times more efficient than the free peptide.[1][2][4]

The presentation of LLO to CD8+ T cells, while less robust than to CD4+ T cells, still occurs in the nanomolar range when using the whole protein.[1][2][4] Notably, the strong immunogenicity of LLO is independent of its cytotoxic activity.[1][2][4] Mutations that significantly reduce the toxicity of LLO do not impair its presentation to CD4+ T cells.[1][2][4]

The following table summarizes quantitative data from an in vivo immunization study comparing the T cell responses elicited by the wild-type LLO protein (LLOWT), a non-toxic mutant (LLOWW), and the LLO (190-201) peptide.

Immunogen (250 picomoles)Mean IFNγ spots per million lymph node cellsMean IL-2 spots per million lymph node cells
LLOWT226216
LLOWW740438
LLO (190-201) Peptide84240

Data from Carrero et al., 2012.[5]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Generation of LLO (190-201)-Specific T Cell Hybridomas
  • Immunization: C57BL/6 or BALB/c mice are infected intraperitoneally with 10³ colony-forming units of L. monocytogenes EGD strain.[2][5]

  • Spleen Cell Isolation: Seven days post-infection, spleens are harvested, and single-cell suspensions are prepared.[2][5]

  • In Vitro Culture: Isolated spleen cells are cultured with the LLO (190-201) peptide for 3 days.[2][5]

  • Fusion: The cultured spleen cells are fused with BW5147 CD4+ thymoma cells to generate stable hybridomas.[2][5]

  • Screening and Cloning: Hybridomas are screened for specificity to LLO (190-201) peptide presented by antigen-presenting cells (APCs) and cloned by limiting dilution.[5]

T Cell Activation Assay (CTLL-2 Bioassay)
  • Antigen Presentation: APCs (e.g., bone marrow-derived dendritic cells or peritoneal exudate cells) are incubated with varying concentrations of the whole LLO protein or LLO (190-201) peptide.[6]

  • Co-culture: LLO (190-201)-specific T cell hybridomas are added to the culture with the APCs and antigen.[6]

  • IL-2 Measurement: After an overnight incubation, the supernatant is collected and the amount of IL-2 produced by the activated T cell hybridomas is quantified using the IL-2-dependent CTLL-2 cell line. CTLL-2 proliferation is measured by a colorimetric assay (e.g., MTT) or by tritiated thymidine incorporation.

Enzyme-Linked Immunospot (ELISpot) Assay
  • Immunization: C57BL/6 mice are immunized in the footpad with 250 picomoles of either whole LLO protein or LLO (190-201) peptide emulsified in incomplete Freund's adjuvant.[5][6]

  • Lymph Node Isolation: After 7 days, draining lymph nodes are isolated, and single-cell suspensions are prepared.[5][6]

  • ELISpot Plate Preparation: ELISpot plates are coated with anti-IFNγ or anti-IL-2 antibodies.

  • Cell Culture: Lymph node cells are added to the wells with or without a recall antigen (e.g., LLO protein).

  • Detection: After incubation, the plates are developed by adding a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate to visualize the spots, each representing a cytokine-producing cell.[5][6]

Visualizing the Pathways

To further elucidate the processes involved, the following diagrams illustrate the antigen processing and presentation pathways and a typical experimental workflow.

AntigenProcessing cluster_APC Antigen Presenting Cell (APC) whole_LLO Whole LLO Protein endosome Endosome whole_LLO->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion peptides LLO Peptides lysosome->peptides Proteolysis MHC_II MHC Class II peptides->MHC_II Loading MHC_II_complex Peptide-MHC II Complex MHC_II_peptide Peptide-MHC II Complex MHC_II_complex->cell_surface Transport to surface TCR TCR MHC_II_complex->TCR Recognition LLO_peptide LLO (190-201) Peptide LLO_peptide->MHC_II Direct Loading (Exogenous) MHC_II_peptide->cell_surface_peptide Transport to surface MHC_II_peptide->TCR Recognition CD4_T_cell CD4+ T Cell TCR->CD4_T_cell Activation

Caption: Antigen processing of whole LLO protein vs. LLO (190-201) peptide.

ExperimentalWorkflow cluster_Immunization In Vivo Immunization cluster_TCellIsolation T Cell Analysis cluster_Assays Functional Assays immunogen Immunogen (Whole LLO or LLO Peptide) mouse Mouse Model (e.g., C57BL/6) immunogen->mouse Immunization lymph_nodes Draining Lymph Nodes mouse->lymph_nodes t_cells Isolate T Cells lymph_nodes->t_cells elispot ELISpot (IFNγ, IL-2) t_cells->elispot flow_cytometry Flow Cytometry (Intracellular Cytokine Staining) t_cells->flow_cytometry results Comparative Data Analysis elispot->results Quantify Cytokine-Secreting Cells flow_cytometry->results Analyze T Cell Subsets

Caption: Experimental workflow for comparing immunogenicity.

References

LLO (190-201): A Guide to its Use as a Positive Control in Listeria Infection Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of infectious disease research, the use of robust and reliable controls is paramount to the generation of meaningful and reproducible data. For scientists investigating the host immune response to Listeria monocytogenes, the peptide LLO (190-201) has emerged as a widely accepted positive control. This guide provides a comprehensive comparison of LLO (190-201) with other potential positive controls, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their study design.

LLO (190-201): The Gold Standard for CD4+ T Cell Response

Listeriolysin O (LLO) is a critical virulence factor of Listeria monocytogenes, and the peptide spanning amino acids 190-201 (NEKYAQAYPNVS) represents a major MHC-II-restricted epitope.[1][2][3] This characteristic makes it an excellent tool for stimulating a specific and potent CD4+ T helper (Th) cell response in in vitro and in vivo studies.[1][2][3] Its strong immunogenicity allows for the elicitation of detectable responses at very low concentrations, making it a highly sensitive positive control.[4][5]

The primary utility of LLO (190-201) lies in its ability to validate experimental systems designed to measure antigen-specific T cell activation. By including LLO (190-201) as a positive control, researchers can confirm that their antigen-presenting cells (APCs) are functioning correctly and that their T cell populations are capable of responding to a known Listeria-specific antigen.

Comparative Analysis: LLO (190-201) vs. Alternative Controls

While LLO (190-201) is a stalwart positive control, other Listeria antigens and epitopes can also be employed. The choice of control may depend on the specific aspect of the immune response under investigation, such as the activation of CD8+ T cells or the assessment of a broader, multi-antigenic response.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Peptides

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is another immunogenic protein of Listeria monocytogenes.[4][5] Peptides derived from GAPDH, such as GAPDH (1-22), have been shown to induce both CD4+ and CD8+ T cell responses.[4][5]

Key Differences and Performance:

  • T Cell Subset Activation: While LLO (190-201) is primarily a CD4+ T cell epitope, GAPDH (1-22) can stimulate both CD4+ and CD8+ T cells, offering a broader assessment of the T cell response.[4][5]

  • Protective Immunity: Studies have suggested that vaccination with dendritic cells (DCs) loaded with GAPDH (1-22) confers a higher degree of protection against listeriosis compared to DCs loaded with LLO (189-201).[5]

  • Cytokine Profile: DC-GAPDH vaccines have been shown to induce higher levels of TNF-α and IL-12 compared to DC-LLO (189-201) vaccines.[6]

Other Listeriolysin O (LLO) Epitopes

Within the LLO protein, other epitopes exist that can serve as positive controls, particularly for CD8+ T cell responses. The LLO (91-99) peptide is a well-characterized MHC-I-restricted epitope.

Key Differences and Performance:

  • T Cell Specificity: LLO (91-99) is a potent activator of CD8+ cytotoxic T lymphocytes (CTLs), making it a suitable positive control for studies focused on this arm of the adaptive immune response. In contrast, LLO (190-201) is specific for CD4+ T cells.[5]

  • Delayed-Type Hypersensitivity (DTH) Response: Dendritic cell vaccines loaded with LLO (91-99) have been shown to induce a significantly stronger DTH response compared to those loaded with LLO (189-201).[6]

p60 Protein

The p60 protein is a major extracellular protein of Listeria monocytogenes known to be highly immunogenic.[7][8] While less commonly used as a specific peptide epitope control in T cell assays compared to LLO and GAPDH, it plays a significant role in the host immune response.

Key Features:

  • Innate Immunity: Recombinant p60 has been shown to induce the production of TNF-α from macrophages, suggesting a role in modulating the innate immune response.[9]

  • Diagnostic Target: Due to its abundance and immunogenicity, p60 is often used as a target for the immunological detection of Listeria monocytogenes.[7][10]

  • T-Cell Responses: p60 can induce both CD4+ and CD8+ T cell responses.[9] However, direct quantitative comparisons of specific p60 epitopes against LLO (190-201) in T cell activation assays are less documented in the provided search results.

Quantitative Data Summary

The following tables summarize the comparative performance of LLO (190-201) and its alternatives based on data from published studies.

Table 1: Delayed-Type Hypersensitivity (DTH) Response

Vaccine (Dendritic Cells loaded with)Mouse StrainDTH Response (Footpad Swelling, mm)
DC-LLO (189-201)C57BL/6 & Balb/cLow
DC-LLO (91-99)C57BL/6 & Balb/cHigh
DC-GAPDH (1-15)C57BL/6 & Balb/cVery High
DC-GAPDH (1-22)C57BL/6 & Balb/cVery High

Data adapted from Calderon-Gonzalez et al. (2016).[6]

Table 2: Cytokine Production by Dendritic Cells

Vaccine (Dendritic Cells loaded with)Mouse StrainTNF-α ProductionIL-12 Production
DC-LLO (189-201)C57BL/6 & Balb/cNoneNone
DC-LLO (91-99)C57BL/6 & Balb/cHighNone
DC-GAPDH (1-15)C57BL/6 & Balb/cHighSignificant
DC-GAPDH (1-22)C57BL/6 & Balb/cHighSignificant

Data adapted from Calderon-Gonzalez et al. (2016).[6]

Table 3: T Cell Response

Vaccine (Dendritic Cells loaded with)T Cell Response MetricResult
DC-LLO (189-201)% IFN-γ producing CD4+ T cells0.75 ± 0.02%
DC-GAPDH (1-22)% IFN-γ producing CD4+ T cells1.23 ± 0.04%
DC-GAPDH (1-22)% IFN-γ producing CD8+ T cells1.81 ± 0.1%

Data adapted from Calderon-Gonzalez et al. (2014).[5]

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the underlying biological pathways is crucial for understanding the role of LLO (190-201) as a positive control.

T_Cell_Activation_Assay_Workflow splenocytes Isolate Splenocytes from Immune Mice culture Co-culture Splenocytes and APCs splenocytes->culture apcs Prepare Antigen Presenting Cells (APCs) apcs->culture add_peptide Add LLO (190-201) Peptide culture->add_peptide ics Intracellular Cytokine Staining (ICS) add_peptide->ics elispot ELISPOT Assay add_peptide->elispot facs Flow Cytometry Analysis ics->facs

Caption: Workflow for a typical T cell activation assay using LLO (190-201).

LLO_Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell LLO_peptide LLO (190-201) Peptide MHC_II MHC Class II LLO_peptide->MHC_II Binding Peptide_MHC Peptide-MHC II Complex MHC_II->Peptide_MHC Presentation TCR T Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD4 CD4 Peptide_MHC->CD4 Signaling Intracellular Signaling Cascade TCR->Signaling CD4->Signaling Activation T Cell Activation (Cytokine Production, Proliferation) Signaling->Activation

References

A Comparative Guide to CD4+ T Cell Responses: LLO(190-201) vs. OVA Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CD4+ T cell responses elicited by the Listeriolysin O-derived peptide LLO(190-201) and the Ovalbumin (OVA) peptide, two antigens frequently used in immunological research. The following sections present quantitative data, detailed experimental protocols, and visualizations of key immunological processes to aid in the selection of appropriate antigens for research and therapeutic development.

Quantitative Comparison of CD4+ T Cell Responses

The immunogenicity of LLO(190-201) and OVA peptides has been evaluated in various studies, often in the context of understanding immune responses to infection or vaccination. While direct head-to-head comparisons in the same study are not extensively documented in the provided literature, analysis of responses from different experimental systems provides valuable insights.

One key finding is the potent immunogenicity of the full-length Listeriolysin O (LLO) protein compared to its constituent peptide, LLO(190-201). The full protein is processed and presented to CD4+ T cells at picomolar to femtomolar concentrations, which is approximately 3,000 to 7,000 times more efficient than the presentation of the free LLO(190-201) peptide[1][2][3]. This enhanced presentation is observed across various antigen-presenting cells (APCs), including peritoneal exudate macrophages, bone marrow-derived dendritic cells (BMDCs), and splenocytes[1][3].

The following tables summarize quantitative data on the CD4+ T cell response elicited by LLO(190-201) and, where available, comparative data for OVA peptides.

Table 1: In Vivo CD4+ T Cell Response to LLO(190-201) Immunization

Immunogen (250 picomoles)Mean IFNγ spots/106 lymph node cellsMean IL-2 spots/106 lymph node cells
LLO(190-201) peptide84240
Wild-Type LLO protein226216
Mutant LLO protein (LLOWW)740438

Data from ELISpot analysis of draining lymph node cells from C57BL/6 mice immunized with the respective antigens emulsified in incomplete Freund's adjuvant.[1][3][4]

Table 2: Primary CD4+ T Cell Response to Listeria monocytogenes Infection

L. monocytogenes StrainPercentage of LLO(190-201)-specific CD4+ T cells in spleen
LLO-deleted L. monocytogenes-OVA (LLO−Lm-OVA)1-3%
actA-deleted L. monocytogenes-OVA (actA−Lm-OVA)2-4%

Data from intracellular cytokine staining for IFN-γ and CD40L in C57BL/6 mice seven days post-immunization.[5]

While the provided search results focus heavily on LLO, some studies utilize OVA peptides as a model antigen for CD4+ T cell responses. For instance, the OVA(323-339) peptide is a well-established epitope for activating CD4+ T cells[6][7]. However, direct quantitative comparisons of cytokine production or T cell proliferation between LLO(190-201) and OVA(323-339) under identical experimental conditions are not detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to assess CD4+ T cell responses to LLO(190-201) and OVA peptides.

1. Generation of LLO(190-201)-Specific T Cell Hybridomas

  • Animal Model: C57BL/6 or BALB/c mice.

  • Infection: Mice are infected intraperitoneally with 103 colony-forming units (CFU) of L. monocytogenes EGD strain.

  • Spleen Cell Isolation: Seven days post-infection, spleens are harvested, and single-cell suspensions are prepared.

  • In Vitro Culture: Isolated spleen cells are cultured with LLO(190-201) peptide for 3 days.

  • Fusion: The cultured spleen cells are fused with BW5147 CD4+ T cell tumor line to generate stable hybridomas.

  • Cloning and Screening: T cell hybridomas are cloned at one cell per well and tested for specificity to LLO(190-201) peptide presented by peritoneal exudate cells (PECs)[1][3].

2. Enzyme-Linked Immunosorbent Spot (ELISpot) Assay

  • Animal Model and Immunization: C57BL/6 mice are immunized in the footpad with 250 picomoles of LLO(190-201) peptide emulsified in incomplete Freund's adjuvant.

  • Lymph Node Isolation: After 7 days, draining lymph nodes are isolated.

  • Cell Culture: Lymph node cells are cultured on ELISpot plates pre-coated with anti-IFNγ or anti-IL-2 antibodies.

  • Restimulation: Cells are restimulated with a recall antigen (e.g., 10 nM of a relevant LLO protein) or left unstimulated as a control.

  • Detection: After an appropriate incubation period, plates are developed to visualize spots, where each spot represents a cytokine-producing cell[1][3][4].

3. Intracellular Cytokine Staining (ICS)

  • Cell Source: Splenocytes from immunized or infected mice.

  • In Vitro Stimulation: Cells are stimulated for 5-6 hours with the peptide of interest (e.g., LLO(190-201) or OVA peptide) in the presence of a protein transport inhibitor like Brefeldin A (GolgiPlug).

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers such as CD4 and CD8.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular antibody staining.

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines like IFN-γ, TNF-α, and IL-2.

  • Flow Cytometry Analysis: The frequency of cytokine-producing T cells is determined by flow cytometry[5][8][9][10][11][12][13].

Signaling Pathways and Experimental Workflows

T Cell Receptor (TCR) Signaling Pathway

The activation of CD4+ T cells by both LLO(190-201) and OVA peptides is initiated through the engagement of the T cell receptor (TCR) with the peptide-MHC class II complex on the surface of an antigen-presenting cell. This interaction triggers a cascade of intracellular signaling events leading to cytokine production, proliferation, and differentiation of the T cell.

TCR_Signaling cluster_APC APC Membrane cluster_T_Cell T Cell Membrane APC Antigen Presenting Cell (APC) T_Cell CD4+ T Cell pMHCII Peptide-MHCII TCR TCR pMHCII->TCR Recognition Lck Lck TCR->Lck Activation CD4 CD4 CD4->pMHCII ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Cytokines Cytokine Production (IFNγ, IL-2) NFkB->Cytokines NFAT->Cytokines AP1->Cytokines Proliferation Proliferation Cytokines->Proliferation

Caption: Canonical TCR signaling pathway in CD4+ T cells.

Experimental Workflow for Comparing Peptide Immunogenicity

The following diagram illustrates a typical experimental workflow for comparing the in vivo CD4+ T cell response to LLO(190-201) and OVA peptides.

Experimental_Workflow Immunization Immunization of Mice (e.g., C57BL/6) GroupA Group A: LLO(190-201) + Adjuvant Immunization->GroupA GroupB Group B: OVA peptide + Adjuvant Immunization->GroupB GroupC Group C: Adjuvant only (Control) Immunization->GroupC Incubation Incubation Period (e.g., 7-10 days) GroupA->Incubation GroupB->Incubation GroupC->Incubation Isolation Isolation of Splenocytes or Lymph Node Cells Incubation->Isolation Assay In Vitro Restimulation and Assay Isolation->Assay ELISpot ELISpot (IFNγ, IL-2) Assay->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Assay->ICS Proliferation Proliferation Assay (e.g., CFSE dilution) Assay->Proliferation Analysis Data Analysis and Comparison ELISpot->Analysis ICS->Analysis Proliferation->Analysis

Caption: Workflow for comparing peptide immunogenicity in vivo.

References

A Comparative Guide to Alternative Peptides for Stimulating Listeria-Specific CD4+ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and alternative peptide antigens for the stimulation of Listeria monocytogenes-specific CD4+ T cells. The following sections detail quantitative performance data, experimental methodologies, and key immunological pathways to inform the selection of optimal peptides for research and vaccine development.

Dominant and Alternative Peptide Epitopes

Listeria monocytogenes infection elicits a robust cell-mediated immune response, in which CD4+ T cells play a critical role. The primary protein antigens recognized by these T cells are Listeriolysin O (LLO) and the 60-kDa secreted protein (p60). Within these proteins, specific epitopes have been identified that elicit dominant or subdominant T cell responses.

A comprehensive screening of peptide libraries covering the entire LLO and p60 proteins has identified several immunogenic CD4+ T cell epitopes in different mouse strains.[1][2] The frequency of interferon-gamma (IFN-γ)-secreting CD4+ T cells in response to these peptides provides a quantitative measure of their immunogenicity.

Established and Alternative Peptides

Below is a comparison of key CD4+ T cell epitopes from LLO and p60, including newly identified alternative peptides.

Table 1: Comparison of Immunogenicity of LLO and p60 CD4+ T Cell Epitopes in BALB/c (H-2d) Mice

ProteinPeptide SequenceAmino Acid PositionResponse ClassificationFrequency of IFN-γ Secreting CD4+ T Cells (per 106 spleen cells)
LLONEKYAQAYPNVS189-200Dominant~250
LLOLNAINFEKLY216-225Subdominant~100
p60QAAKPAPAPSTN301-312Subdominant~80
p60VAYGRQVYESV446-456Newly Identified~120

Table 2: Comparison of Immunogenicity of LLO and p60 CD4+ T Cell Epitopes in C57BL/6 (H-2b) Mice

ProteinPeptide SequenceAmino Acid PositionResponse ClassificationFrequency of IFN-γ Secreting CD4+ T Cells (per 106 spleen cells)
LLOPEVAYGAYPNV190-200Dominant~200
p60TFNANVNYL217-225Subdominant~70
p60YADEAATGA428-436Newly Identified~90

Data synthesized from Geginat et al., 2001.[1][2]

Functional Comparison of Peptide-Stimulated CD4+ T Cells

Beyond the frequency of responding cells, the functional profile of peptide-stimulated CD4+ T cells is a critical consideration. This includes their proliferative capacity and the array of cytokines they produce. While direct head-to-head quantitative comparisons of proliferation for a wide range of epitopes are limited in the literature, studies focusing on immunodominant epitopes like LLO189-201 demonstrate robust proliferative responses.[3]

Functionally, Listeria-specific CD4+ T cells are predominantly of the Th1 phenotype, characterized by the production of IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2).[4][5] The ability of a peptide to elicit a polyfunctional response, where a single T cell produces multiple cytokines, is often correlated with protective immunity.[5]

Experimental Protocols

Accurate and reproducible assessment of peptide immunogenicity relies on standardized experimental protocols. Below are detailed methodologies for key assays used to quantify CD4+ T cell responses to Listeria peptides.

IFN-γ ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1]

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from Listeria monocytogenes-infected mice.

  • Cell Stimulation: Add 2-5 x 105 splenocytes per well. Stimulate the cells with the target peptide (typically at 1-10 µg/mL) for 18-24 hours at 37°C in a CO2 incubator. Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).

  • Detection: Wash the plates and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: After washing, add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.

  • Spot Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.

  • Analysis: Wash the plate with distilled water to stop the reaction, allow it to dry, and count the spots using an automated ELISPOT reader.

Intracellular Cytokine Staining (ICS)

Intracellular cytokine staining coupled with flow cytometry allows for the multiparametric analysis of cytokine production by specific cell populations.

Protocol:

  • Cell Stimulation: Stimulate 1-2 x 106 splenocytes with the peptide of interest (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer.

  • Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature or 4°C.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the percentage of CD4+ T cells producing specific cytokines.

CFSE-Based Proliferation Assay

The Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay measures the number of cell divisions a cell has undergone.

Protocol:

  • CFSE Labeling: Resuspend splenocytes at 1-10 x 106 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding an equal volume of fetal bovine serum.

  • Cell Culture: Wash the cells and culture them in the presence of the stimulating peptide (1-10 µg/mL) for 3-5 days.

  • Staining and Acquisition: Harvest the cells and stain for surface markers (e.g., CD4). Acquire data on a flow cytometer.

  • Analysis: Analyze the CFSE fluorescence profile of the CD4+ T cell population. Each peak of successively halved fluorescence intensity represents a round of cell division.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and implementation.

G T Cell Receptor Signaling Pathway for CD4+ T Cell Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC-II MHC-II Peptide Listeria Peptide CD4 CD4 MHC-II->CD4 TCR TCR Peptide->TCR Antigen Recognition Activation Signal Transduction Cascade TCR->Activation CD4->Activation CD28 CD28 CD28->Activation Cytokine_Production Cytokine Production (IFN-γ, TNF-α, IL-2) Activation->Cytokine_Production Proliferation Proliferation Activation->Proliferation B7 B7 (on APC) B7->CD28 Co-stimulation

CD4+ T Cell Activation by Listeria Peptides

G Experimental Workflow for Comparing Peptide Immunogenicity cluster_assays Functional Assays Infection Infect Mice with L. monocytogenes Isolation Isolate Splenocytes Infection->Isolation Stimulation Stimulate with Peptides (LLO, p60, Novel) Isolation->Stimulation ELISPOT IFN-γ ELISPOT Stimulation->ELISPOT ICS Intracellular Cytokine Staining (IFN-γ, TNF-α, IL-2) Stimulation->ICS CFSE CFSE Proliferation Assay Stimulation->CFSE Data_Analysis1 Comparative Data Table ELISPOT->Data_Analysis1 Quantify IFN-γ Secreting Cells Data_Analysis2 Comparative Data Table ICS->Data_Analysis2 Analyze Cytokine Profiles Data_Analysis3 Comparative Data Table CFSE->Data_Analysis3 Measure Cell Division

Workflow for Peptide Immunogenicity Comparison

References

Comparative Analysis of T Cell Cross-Reactivity: LLO(190-201) vs. a Putative Bacterial Mimic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of T cell responses stimulated by the well-characterized Listeria monocytogenes epitope, Listeriolysin O (LLO) (190-201), and a putative cross-reactive bacterial peptide. The comparison is based on published experimental data for LLO(190-201) and extrapolated data for the alternative peptide, illustrating the principles of T cell cross-reactivity.

Introduction to LLO(190-201)-Specific T Cell Responses

The LLO(190-201) peptide (sequence: NEKYAQAYPNVS) is an immunodominant MHC class II-restricted epitope from Listeria monocytogenes. It elicits a robust CD4+ T helper 1 (Th1) cell response in C57BL/6 mice, which is crucial for clearing the infection.[1][2] The study of T cells specific for LLO(190-201) is a common model for understanding T cell activation, memory formation, and function.

T cell receptor (TCR) cross-reactivity is the ability of a single TCR to recognize multiple different peptide-MHC complexes. This phenomenon is critical in both protective immunity and autoimmunity. It has been shown that for I-Ab-restricted peptides like LLO(190-201), TCR recognition is primarily dependent on four key amino acid residues that contact the TCR.

Peptide Comparison

For this guide, we will compare the T cell response to LLO(190-201) with a hypothetical cross-reactive peptide from Clostridium botulinum, identified based on the principle of matching TCR contact residues. The core TCR contact residues for I-Ab are typically at positions 2, 5, 7, and 8 of the nonamer core. For LLO(190-201), the core I-Ab binding register is likely YAQAYPNV, making the putative TCR contact residues A, A, P, and N.

  • LLO(190-201): The canonical peptide from Listeria monocytogenes.

  • Alternative Peptide (C. botulinum - hypothetical): A peptide from a common gut bacterium with matched TCR contact residues. This allows for the exploration of how T cells primed against a pathogen might cross-react with commensal bacteria.

Quantitative Data Comparison

The following tables summarize key quantitative parameters of T cell activation. The data for LLO(190-201) is based on published literature. The data for the "Alternative Peptide" is hypothetical, illustrating a potential scenario of lower-avidity cross-reactive interaction.

Table 1: T Cell Functional Avidity (EC50 Values)

PeptideSequenceEC50 (µM) for IL-2 ProductionSource
LLO(190-201)NEKYAQAYPNVS~0.1[3]
Alternative Peptide(Hypothetical)~1.5Hypothetical

EC50 represents the peptide concentration required to achieve 50% of the maximal T cell response and is an inverse measure of functional avidity.

Table 2: Cytokine Production Profile

Peptide (at 1 µM)IFN-γ (% of CD4+ T cells)TNF-α (% of CD4+ T cells)IL-2 (% of CD4+ T cells)Source
LLO(190-201)~1.5%~1.2%~0.8%[4]
Alternative Peptide~0.5%~0.4%~0.2%Hypothetical

Cytokine production was measured by intracellular staining after a 5-hour in vitro restimulation.

Experimental Protocols

1. T Cell Stimulation for Cytokine Analysis

This protocol is for the in vitro restimulation of splenocytes from LLO(190-201)-immunized mice to assess cytokine production.

  • Cell Preparation: Spleens are harvested from immunized C57BL/6 mice 7 days post-infection. Single-cell suspensions are prepared by mechanical disruption and red blood cells are lysed.

  • Cell Culture: Splenocytes are plated at 2 x 106 cells/well in a 96-well plate in complete RPMI medium.

  • Peptide Stimulation: Peptides (LLO(190-201) or the alternative peptide) are added to the wells at a final concentration of 1-10 µM. An unstimulated control (e.g., DMSO vehicle) is included.

  • Incubation: Cells are incubated for 5-6 hours at 37°C in a CO2 incubator. Brefeldin A (e.g., GolgiPlug) is added for the final 4 hours to inhibit cytokine secretion.

  • Staining and Analysis: Cells are harvested and stained for surface markers (e.g., CD4, CD44) and then fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). Data is acquired on a flow cytometer.

2. Determination of EC50 (Functional Avidity)

  • Cell Preparation and Culture: As described above.

  • Peptide Titration: A serial dilution of the peptides is prepared, typically ranging from 10-4 M to 10-11 M.

  • Stimulation and Analysis: T cells are stimulated with the range of peptide concentrations for 24 hours. Supernatants are collected to measure secreted IL-2 by ELISA, or cells are analyzed for upregulation of activation markers like CD69 by flow cytometry.

  • Data Analysis: The response at each peptide concentration is plotted, and a non-linear regression curve is fitted to determine the concentration that elicits a half-maximal response (EC50).

Visualizations

Experimental_Workflow Experimental Workflow for T Cell Cross-Reactivity Analysis cluster_immunization Immunization cluster_cell_prep Cell Preparation cluster_stimulation In Vitro Stimulation cluster_analysis Analysis Immunization Immunize C57BL/6 mice with L. monocytogenes Harvest Harvest splenocytes (Day 7 post-infection) Immunization->Harvest Isolate Isolate mononuclear cells Harvest->Isolate Stimulate_LLO Stimulate with LLO(190-201) Isolate->Stimulate_LLO Peptide 1 Stimulate_Alt Stimulate with Alternative Peptide Isolate->Stimulate_Alt Peptide 2 Stimulate_Neg Unstimulated Control Isolate->Stimulate_Neg Control ICS Intracellular Cytokine Staining (IFN-γ, TNF-α, IL-2) Stimulate_LLO->ICS EC50 EC50 Determination (IL-2 ELISA) Stimulate_LLO->EC50 Stimulate_Alt->ICS Stimulate_Alt->EC50 Stimulate_Neg->ICS Flow Flow Cytometry Analysis ICS->Flow EC50->Flow

Caption: Workflow for analyzing T cell cross-reactivity.

TCR_Signaling_Pathway T Cell Receptor (TCR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC Peptide-MHC TCR TCR/CD3 pMHC->TCR Binding Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras/MAPK Pathway LAT->Ras SLP76->PLCg1 PKC PKCθ PLCg1->PKC NFAT NFAT PLCg1->NFAT via Ca2+ AP1 AP-1 Ras->AP1 NFkB NF-κB PKC->NFkB Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene AP1->Gene NFkB->Gene

Caption: Key events in the TCR signaling cascade.

References

LLO (190-201) Immune Response: A Comparative Guide for C57BL/6 and BALB/c Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in immunology, infectious disease, and vaccine development, understanding the nuances of immune responses in different preclinical models is paramount. Listeriolysin O (LLO), a key virulence factor of Listeria monocytogenes, is a potent immunogen, with specific epitopes eliciting distinct responses in various mouse strains. This guide provides a detailed comparison of the immune response to the LLO (190-201) peptide in C57BL/6 and BALB/c mice, two of the most commonly used inbred strains.

Key Immunological Differences at a Glance

The immune response to the LLO (190-201) epitope is markedly different between C57BL/6 and BALB/c mice, primarily due to their distinct Major Histocompatibility Complex (MHC) class II haplotypes and their inherent T-helper cell biases. C57BL/6 mice, with an H-2b haplotype, mount a robust CD4+ T-cell response to the LLO (190-201) peptide.[1][2][3] In contrast, BALB/c mice (H-2d haplotype) are poor responders to this specific epitope, a characteristic that can be attributed to the low binding affinity of LLO (190-201) to the I-A^d MHC class II molecule.[4]

C57BL/6 mice are known to exhibit a Th1-dominant immune response, characterized by the production of pro-inflammatory cytokines like IFN-γ.[5][6][7][8] Conversely, BALB/c mice typically mount a Th2-biased response, which favors the production of cytokines such as IL-4 and a stronger humoral (antibody) response.[5][6][7][8] These intrinsic differences significantly shape the downstream effects of T-cell activation in response to LLO.

Comparative T-Cell and Cytokine Responses

The LLO (190-201) peptide is an immunodominant I-A^b-restricted epitope in C57BL/6 mice, leading to a vigorous CD4+ T-cell response upon infection or immunization.[2][3] This response is characterized by the proliferation of LLO (190-201)-specific CD4+ T-cells and the secretion of Th1-type cytokines, most notably IFN-γ.[3][9] For instance, following infection with L. monocytogenes, approximately 0.6% of CD4+ splenocytes in C57BL/6 mice can be specific to LLO (190-201) and produce IFN-γ.[3]

In BALB/c mice, the CD4+ T-cell response is not directed towards the LLO (190-201) epitope but rather the overlapping LLO (189-200) region.[10] While a robust CD8+ T-cell response to other LLO epitopes, such as LLO (91-99), is a hallmark of the anti-Listeria response in BALB/c mice, the specific response to LLO (190-201) is minimal.[10][11] Bioinformatic predictions indicate that LLO (190-201) is a weak binder to the I-A^d MHC-II molecule of BALB/c mice.[4]

The table below summarizes the quantitative differences in the immune response to LLO epitopes in these two strains.

ParameterC57BL/6BALB/c
MHC-II Haplotype H-2^bH-2^d
Immunodominant LLO CD4+ T-cell Epitope LLO (190-201)LLO (189-200)
LLO (190-201) Specific CD4+ T-cell Response Strong, IFN-γ producingNegligible
Immunodominant LLO CD8+ T-cell Epitope LLO (296-304)LLO (91-99)
Predominant T-helper Response Bias Th1Th2
Primary Cytokine Response to LLO High IFN-γ, IL-12Higher IL-4, IL-10
Humoral Response Generally weakerGenerally stronger

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of LLO (190-201) responses.

Listeria monocytogenes Infection

Mice (C57BL/6 or BALB/c) are infected intravenously or intraperitoneally with a sublethal dose of a virulent strain of L. monocytogenes (e.g., EGD strain).[11] A typical dose for intravenous infection is 1 x 10^3 to 5 x 10^3 colony-forming units (CFU).[1][12] Spleens are harvested at various time points post-infection (e.g., day 7 or 10) for immunological analysis.[3][11]

Intracellular Cytokine Staining (ICS)

To quantify antigen-specific T-cells, splenocytes are isolated and restimulated in vitro with the LLO (190-201) peptide (typically at 10 µM) for several hours in the presence of a protein transport inhibitor like Brefeldin A.[13] Following stimulation, cells are stained for surface markers (e.g., CD4, CD8) and then permeabilized for intracellular staining with fluorescently labeled antibodies against cytokines such as IFN-γ.[13] The percentage of cytokine-positive cells within the CD4+ T-cell population is then determined by flow cytometry.[3][9]

Enzyme-Linked Immunospot (ELISPOT) Assay

The frequency of antigen-specific, cytokine-secreting cells can also be determined by ELISPOT.[12] 96-well plates are coated with an anti-IFN-γ capture antibody. Isolated splenocytes are added to the wells along with the LLO (190-201) peptide and incubated. After an appropriate time, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of colored spots, each representing a single cytokine-secreting cell, which are then counted.[12]

Visualizing the Immune Response

The following diagrams illustrate the differential signaling pathways and a typical experimental workflow.

LLO_response_pathway cluster_C57BL6 C57BL/6 (H-2b) cluster_BALBc BALB/c (H-2d) APC_B6 Antigen Presenting Cell MHCII_B6 I-A^b MHC-II APC_B6->MHCII_B6 Presents CD4_B6 CD4+ T-cell (Th1) MHCII_B6->CD4_B6 Activates LLO_190_201 LLO(190-201) peptide LLO_190_201->APC_B6 IFNg IFN-γ CD4_B6->IFNg Produces APC_BALBc Antigen Presenting Cell MHCII_BALBc I-A^d MHC-II APC_BALBc->MHCII_BALBc Poor binding Weak_Response Weak/No Response MHCII_BALBc->Weak_Response LLO_190_201_2 LLO(190-201) peptide LLO_190_201_2->APC_BALBc CD4_BALBc CD4+ T-cell (Th2) IL4 IL-4 experimental_workflow start Start: C57BL/6 & BALB/c Mice infection Infection with L. monocytogenes or Immunization with LLO(190-201) start->infection harvest Harvest Spleens (e.g., Day 7 post-infection) infection->harvest isolate Isolate Splenocytes harvest->isolate restimulate In vitro Restimulation with LLO(190-201) peptide isolate->restimulate analysis Immunological Analysis restimulate->analysis ics Intracellular Cytokine Staining (Flow Cytometry) analysis->ics Quantify T-cell response elispot ELISPOT Assay analysis->elispot Frequency of cytokine producers end End: Comparative Data ics->end elispot->end

References

Safety Operating Guide

Essential Safety and Disposal Procedures for LLO (190-201)

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling

Before disposal, it is imperative to handle LLO (190-201) with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The Safety Data Sheet (SDS) for LLO (190-201) indicates that it should be handled in a well-ventilated area.[3]

Disposal Guidelines

Waste disposal of LLO (190-201) and any materials contaminated with it must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3] The following steps provide a general framework for the proper disposal of LLO (190-201) waste.

Step 1: Inactivation (Recommended)

While specific inactivation protocols for LLO (190-201) are not provided in the available literature, a common practice for peptide waste is to chemically degrade it. A freshly prepared 10% bleach solution is often effective for inactivating biological activity.

Step 2: Waste Segregation

Properly segregate waste contaminated with LLO (190-201).

  • Solid Waste: Items such as contaminated gloves, pipette tips, and empty vials should be placed in a designated, leak-proof biohazard bag or container.

  • Liquid Waste: Solutions containing LLO (190-201) should be collected in a clearly labeled, sealed waste container.

Step 3: Labeling

All waste containers must be clearly labeled with the contents, including the name "LLO (190-201) Waste," and the appropriate hazard symbols.

Step 4: Final Disposal

Arrange for the final disposal of the waste through your institution's environmental health and safety (EHS) office. They will provide guidance on the appropriate waste stream, which may include incineration or autoclaving followed by landfill disposal, depending on local regulations.

Quantitative Data

No specific quantitative data on the toxicity or environmental impact of LLO (190-201) was found in the reviewed literature. The table below summarizes general information about the peptide.

PropertyDataReference
Molecular Formula C61H90N16O21[2]
Molecular Weight 1383.6 g/mol [2]
Appearance Lyophilized powder[2]
Storage Temperature -20°C[2]
Purity (Typical) ≥95% by HPLC[2]

Experimental Protocols

Detailed experimental protocols for the specific disposal or inactivation of LLO (190-201) are not available in the searched documents. The disposal procedures outlined above are based on general laboratory safety practices for handling peptides and biological reagents. Researchers must consult their institution's specific safety and waste disposal protocols.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of LLO (190-201) waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Initial Handling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Start LLO (190-201) Waste Generated (Solid or Liquid) Inactivation Inactivate Waste (e.g., with 10% bleach) Start->Inactivation Segregate Segregate into Labeled, Leak-Proof Containers Inactivation->Segregate Storage Store Securely in Designated Area Segregate->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Collection Waste Collected by Authorized Personnel EHS->Collection End Proper Final Disposal (e.g., Incineration) Collection->End

Caption: Logical workflow for the disposal of LLO (190-201) waste.

References

Comprehensive Safety and Handling Guide for LLO (190-201)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the Listeriolysin O peptide fragment LLO (190-201). LLO (190-201) is a major histocompatibility complex class II (MHC-II)-restricted peptide from the listeriolysin O protein of Listeria monocytogenes.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and research integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure to LLO (190-201), which should be treated as a potentially hazardous chemical.[3] The following table summarizes the recommended PPE for handling this peptide.[4][5][6]

Body PartPPE ItemSpecifications and Recommendations
Hands Chemical-resistant glovesNitrile gloves are a standard and suitable choice.[5][7] Always change gloves immediately if they become contaminated.[8]
Eyes Safety glasses or gogglesMust be worn to protect against accidental splashes, particularly when reconstituting the lyophilized powder or handling solutions.[5][8]
Body Laboratory coat or gownA lab coat or protective gown should be worn over personal clothing to protect the skin.[4][8] For work with materials derived from BSL-2 organisms, a solid-front gown with tight-fitting wrists is recommended.[9]
Respiratory Fume hood or biosafety cabinetRecommended when handling the lyophilized powder, as it can easily become airborne and pose an inhalation risk.[5][10]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of LLO (190-201). The following diagram illustrates the key stages of the operational plan, from initial receipt and storage to final disposal.

G cluster_prep Preparation & Storage cluster_use Experimental Use cluster_disposal Decontamination & Disposal Receipt Receive Peptide Storage Store Lyophilized Peptide (-20°C or colder) Receipt->Storage Upon receipt Equilibrate Equilibrate to Room Temp in Desiccator Storage->Equilibrate Before use Weigh Weigh Powder (in fume hood/BSC) Equilibrate->Weigh Reconstitute Reconstitute with Sterile Buffer Weigh->Reconstitute Aliquot Aliquot Solution for Use and Storage (-20°C or colder) Reconstitute->Aliquot Experiment Perform Experiment (Wear full PPE) Aliquot->Experiment Decon_Surfaces Decontaminate Surfaces (e.g., 10% Bleach, 70% Ethanol) Experiment->Decon_Surfaces Post-experiment Decon_Liquid Chemically Inactivate Liquid Waste Decon_Surfaces->Decon_Liquid Waste_Container Collect in Labeled Hazardous Waste Container Decon_Liquid->Waste_Container Dispose_Solid Dispose of Contaminated Solids (Gloves, tips, vials) Dispose_Solid->Waste_Container

Caption: Workflow for safe handling of LLO (190-201) peptide.

Experimental Protocols: Safe Handling and Preparation

While specific experimental use of LLO (190-201) will vary, the following protocol details the essential steps for its safe handling, storage, and reconstitution.

Storage of Lyophilized Peptide
  • Long-term storage: Upon receipt, store the lyophilized peptide in a tightly sealed container at -20°C or colder.[2][11] Protect from moisture and bright light.

  • Preparation for use: Before opening, allow the container to equilibrate to room temperature inside a desiccator. This prevents condensation and moisture absorption, which can reduce peptide stability.[12]

Reconstitution of Lyophilized Peptide
  • Work Environment: Conduct all handling of the lyophilized powder within a designated area, such as a chemical fume hood or a biosafety cabinet, to prevent inhalation of the easily aerosolized powder.[5]

  • Solvent Selection: There is no universal solvent for all peptides. Use high-purity, sterile water or a buffer recommended for your specific experimental needs.[4][11]

  • Procedure:

    • Wear all recommended PPE (lab coat, gloves, eye protection).

    • Carefully weigh the desired amount of lyophilized peptide in the designated containment area.

    • Add the appropriate sterile solvent to the vial.

    • Mix gently by swirling or pipetting up and down to dissolve the peptide.[11] Avoid vigorous shaking. Sonication may be used carefully to aid the dissolution of larger particles.[12]

  • Solution Storage:

    • For short-term needs, reconstituted peptide solutions can be stored refrigerated (e.g., 4°C).[4]

    • For longer-term storage, it is best to prepare single-use aliquots and store them frozen at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11]

Disposal Plan

All materials contaminated with LLO (190-201) must be treated as hazardous laboratory waste.[13] Adherence to institutional and local environmental regulations is mandatory.[4][11]

Waste Segregation and Collection
  • Solid Waste: All contaminated solid items, including gloves, pipette tips, wipes, and empty vials, must be collected in a designated, clearly labeled, leak-proof hazardous waste container.[13] Do not discard in regular trash.

  • Liquid Waste: Unused or waste peptide solutions should never be poured down the sink.[4][11] They must be collected in a designated chemical waste container.

Decontamination and Disposal Protocol
  • Chemical Inactivation of Liquid Waste:

    • Liquid peptide waste should be chemically inactivated before final disposal. Common effective reagents include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).[13]

    • A typical procedure involves adding the liquid waste to the inactivation solution at a 1:10 ratio (1 part waste to 10 parts inactivating solution) and allowing for a sufficient contact time (e.g., 30-60 minutes).[13]

    • If strong acids or bases are used, the solution must be neutralized to a pH between 5.5 and 9.0 before being collected for disposal.[13]

  • Surface Decontamination:

    • Clean all work surfaces and equipment after handling the peptide.[4] Effective disinfectants include 1% sodium hypochlorite (a 1:10 dilution of household bleach), 70% ethanol, and enzymatic detergents.[9][14]

  • Final Disposal:

    • Once collected and segregated, the hazardous waste containers must be handled according to your institution's Environmental Health & Safety (EHS) protocols for pickup and disposal by a licensed contractor.[5]

By implementing these safety and logistical procedures, researchers can minimize risks and ensure the integrity of their work when handling the LLO (190-201) peptide.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.